6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine
Beschreibung
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)6-2-1-4-5(12)3-13-7(4)14-6/h1-3H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYUCSOMDCBISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine: A Comprehensive Technical Guide
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for indole to improve aqueous solubility, tune lipophilicity, and establish critical hydrogen-bonding networks with kinase hinge regions[1]. The introduction of a trifluoromethyl (—CF₃) group at the C6 position and a primary amine at the C3 position yields 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine , a highly versatile, electron-deficient building block.
This technical guide provides an in-depth analysis of the synthetic strategies, mechanistic rationales, and self-validating experimental protocols required to synthesize and characterize this complex heterocycle. By evaluating the electronic interplay between the strongly electron-withdrawing C6—CF₃ group and the electron-rich pyrrole ring, we establish scalable, high-yield pathways suitable for both discovery-stage analoging and process-scale manufacturing.
Retrosynthetic Strategy & Mechanistic Rationale
Direct C3-amination of the 7-azaindole core is synthetically prohibitive due to the susceptibility of the pyrrole ring to oxidative degradation under harsh amination conditions. Consequently, access to the C3-amine relies on the functionalization of a pre-formed 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine core via two primary divergent pathways: Electrophilic Nitration-Reduction (Route A) and Halogenation-Cross Coupling (Route B) .
The Electronic Influence of the C6—CF₃ Group
The —CF₃ group profoundly alters the reactivity of the azaindole system. In unsubstituted 7-azaindoles, electrophilic aromatic substitution (EAS) can suffer from poor regiocontrol, often necessitating the formation of a 7-azaindole N-oxide to direct reactivity[2][3]. However, the strongly electron-withdrawing nature of the C6—CF₃ group heavily deactivates the pyridine ring. This electronic bias isolates nucleophilic character almost entirely within the C2–C3 pyrrole double bond, making EAS at the C3 position highly regioselective and eliminating the need for N-oxide intermediates[3].
Divergent retrosynthetic pathways for 3-amino-6-(trifluoromethyl)-7-azaindole.
Experimental Workflows & Self-Validating Protocols
Route A: The Nitration-Reduction Pathway
This route is prioritized for large-scale synthesis due to its high atom economy, absence of transition-metal catalysts in the C–N bond-forming step, and robust regiocontrol[4].
Protocol 3.1: Regioselective Nitration
Objective: Synthesize 3-nitro-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
-
Causality & Design: Sulfuric acid acts as both the solvent and the catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from fuming nitric acid. The reaction is strictly maintained at 0 °C to prevent oxidative cleavage of the pyrrole ring, a common failure mode in azaindole chemistry.
-
Procedure:
-
Charge a dry, round-bottom flask with 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and concentrated H₂SO₄ (0.5 M relative to substrate). Cool the stirring solution to 0 °C using an ice-water bath.
-
Add fuming HNO₃ (1.1 equiv) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Stir the mixture at 0 °C for 1 hour. Validation checkpoint: LC-MS should indicate >95% consumption of the starting material.
-
Carefully pour the reaction mixture over crushed ice. The sudden decrease in acid concentration forces the precipitation of the nitro intermediate.
-
Filter the yellow precipitate, wash extensively with cold water until the filtrate is pH neutral, and dry under vacuum to afford the 3-nitro derivative.
-
Protocol 3.2: Catalytic Hydrogenation
Objective: Reduce the 3-nitro intermediate to the target 3-amine.
-
Causality & Design: Palladium on carbon (Pd/C) under 1 atmosphere of hydrogen gas is selected. These mild conditions are sufficient to reduce the nitro group to an amine without risking the reductive defluorination of the C6—CF₃ group.
-
Procedure:
-
Dissolve the 3-nitro intermediate (1.0 equiv) in anhydrous methanol (0.2 M).
-
Add 10% Pd/C (0.1 equiv by weight). Purge the reaction vessel with nitrogen (3x), followed by hydrogen gas (3x).
-
Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4–6 hours.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: Do not allow the Pd/C filter cake to dry completely in air to prevent ignition.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine. Purify via flash chromatography (DCM/MeOH) if necessary.
-
Route B: Halogenation & Buchwald-Hartwig Amination
While Route A is superior for scale, Route B is highly advantageous for medicinal chemistry campaigns where diverse C3-substituents (e.g., secondary amines) are desired from a common C3-bromo intermediate[5][6].
-
Step 1 (Bromination): The core is treated with N-Bromosuccinimide (NBS) in DMF at room temperature to yield 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine[7].
-
Step 2 (Amination): The bromo-intermediate undergoes a palladium-catalyzed Buchwald-Hartwig cross-coupling utilizing a protected amine surrogate (e.g., benzophenone imine or tert-butyl carbamate), RuPhos Pd G2 precatalyst, and LiHMDS[5]. Subsequent acidic deprotection yields the primary amine.
Electronic mechanism driving C3-regioselectivity during the nitration of the azaindole core.
Quantitative Data & Characterization
The selection of a synthetic route depends heavily on the project phase. Table 1 summarizes the operational metrics comparing both methodologies.
Table 1: Comparison of Synthetic Routes for C3-Amination
| Metric | Route A (Nitration-Reduction) | Route B (Bromination-Amination) |
| Overall Yield | 65 – 75% | 40 – 55% |
| Scalability | High (Kilogram scale) | Moderate (Gram scale) |
| Reagent Cost | Low (HNO₃, H₂, Pd/C) | High (Pd precatalysts, RuPhos) |
| Versatility | Low (Primary amine only) | High (Adaptable for 2°/3° amines) |
| Primary Impurity | Trace unreduced nitro species | Debrominated core, homocoupling |
Table 2: Key Analytical Markers for 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine
| Analytical Method | Expected Diagnostic Signals |
| ¹H NMR (DMSO-d₆) | δ ~11.5 ppm (s, 1H, pyrrole N-H); δ ~8.0 ppm (d, 1H, pyridine C4-H); δ ~7.5 ppm (d, 1H, pyridine C5-H); δ ~7.1 ppm (s, 1H, pyrrole C2-H); δ ~4.5 ppm (br s, 2H, -NH₂). |
| ¹⁹F NMR (DMSO-d₆) | δ ~ -66.5 ppm (s, 3F, -CF₃). |
| LC-MS (ESI+) | [M+H]⁺ m/z calculated for C₈H₇F₃N₃⁺: 202.06; Found: 202.1. |
Conclusion
The synthesis of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine requires a strategic circumvention of the azaindole core's inherent sensitivities. By leveraging the powerful electron-withdrawing effects of the C6-trifluoromethyl group, chemists can execute highly regioselective electrophilic substitutions at the C3 position. The Nitration-Reduction sequence remains the gold standard for process chemistry due to its robustness and scalability, whereas the Buchwald-Hartwig amination route provides the necessary flexibility for late-stage functionalization in drug discovery.
References
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at:[Link]
-
Improved Synthesis of the Selective Rho-Kinase Inhibitor 6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine. Organic Process Research & Development. Available at:[Link]
-
Reaction of Bromomethylazoles and Tosylmethyl Isocyanide. A Novel Heterocyclization Method for the Synthesis of the Core of Marine Alkaloids Variolins and Related Azolopyrimidines. The Journal of Organic Chemistry. Available at:[Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 4-nitro-1H-pyrrolo[2,3-b]pyridine | 83683-82-3 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine | 23616-58-2 | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine
This guide provides a comprehensive overview of the anticipated physicochemical properties of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Given the limited publicly available data for this specific molecule, this document synthesizes information from closely related structural analogs to project its likely characteristics. Furthermore, it outlines the standard experimental protocols for the definitive determination of these properties, offering a framework for researchers and drug development professionals.
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] The introduction of a trifluoromethyl group at the 6-position and an amine at the 3-position is expected to significantly modulate the molecule's electronic and steric properties, thereby influencing its biological activity and pharmacokinetic profile. Understanding these physicochemical properties is paramount for its effective application in drug design and development.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine based on data from analogous compounds. These values should be considered as estimates and require experimental verification.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C8H6F3N3 | Based on chemical structure |
| Molecular Weight | 201.15 g/mol | Calculated from the molecular formula |
| Appearance | Likely a solid at room temperature | Analogs such as 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine are solids.[3] |
| Melting Point | >200 °C | Many trifluoromethyl-substituted pyridine and pyrrolopyridine derivatives exhibit high melting points.[4][5] |
| Boiling Point | >300 °C (decomposes) | High molecular weight and polar nature suggest a high boiling point, though decomposition is likely at such temperatures. |
| pKa | 4-5 (pyridinium ion) | The pyridine nitrogen in the 7-azaindole core is basic. The electron-withdrawing trifluoromethyl group will decrease its basicity compared to the parent 7-azaindole. |
| logP | 1.5 - 2.5 | The trifluoromethyl group increases lipophilicity, while the amino group decreases it. The predicted range reflects a balance of these effects. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | The aromatic nature and trifluoromethyl group suggest low aqueous solubility, a common characteristic for such compounds. |
Experimental Determination of Physicochemical Properties
To obtain definitive data, the following experimental protocols are recommended. The choice of method is guided by the need for accuracy and reproducibility in a drug discovery setting.
Determination of pKa
The pKa, or the acid dissociation constant, is a critical parameter that influences a compound's ionization state at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. For 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine, the basicity of the pyridine nitrogen is of primary interest.
Recommended Method: Potentiometric Titration
This is the gold-standard method for pKa determination. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is determined from the midpoint of the resulting titration curve.
Causality Behind Experimental Choices:
-
A co-solvent is necessary due to the predicted low aqueous solubility of the compound.
-
Potentiometric titration provides a direct and highly accurate measure of the pKa, which is essential for building reliable structure-activity relationships.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of logP
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross cell membranes.
Recommended Method: Shake-Flask Method
This traditional method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.
Step-by-Step Protocol:
-
Phase Preparation: Prepare a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) and n-octanol.
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add the other phase and shake the mixture vigorously to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Causality Behind Experimental Choices:
-
Using a buffered aqueous phase at physiological pH (7.4) provides a more biologically relevant measure of lipophilicity.
-
The shake-flask method, while labor-intensive, is considered the most reliable method for logP determination.
Caption: Workflow for logP determination by the shake-flask method.
Determination of Aqueous Solubility
Aqueous solubility is a critical factor for oral bioavailability and formulation development.
Recommended Method: Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound in an aqueous buffer.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a buffered aqueous solution (e.g., PBS at pH 7.4).
-
Equilibration: Shake the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Filter or centrifuge the suspension to remove the undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a sensitive analytical method like LC-MS/MS.
Causality Behind Experimental Choices:
-
Using an excess of the solid compound ensures that the resulting solution is saturated, providing a true measure of equilibrium solubility.
-
LC-MS/MS is a highly sensitive and specific analytical technique, making it ideal for quantifying low concentrations of the compound.
Caption: Workflow for thermodynamic solubility determination.
Stability and Reactivity
The 1H-pyrrolo[2,3-b]pyridine ring system is generally stable under typical laboratory conditions. However, the presence of the amino and trifluoromethyl groups may influence its reactivity.
-
Amino Group: The 3-amino group is a nucleophilic center and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. It is also susceptible to oxidation, which could be a consideration for long-term storage and formulation.
-
Trifluoromethyl Group: The CF3 group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic aromatic substitution. It is generally very stable and unreactive.
-
Pyrrole Ring: The pyrrole portion of the fused ring system can be susceptible to acidic conditions, and care should be taken during reactions and purifications involving strong acids.[6]
Conclusion and Future Directions
6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine is a promising scaffold for the development of new therapeutic agents. While its exact physicochemical properties are yet to be reported, this guide provides a robust framework for their prediction and experimental determination. The outlined protocols are designed to yield high-quality, reliable data that will be invaluable for advancing the study of this compound and its derivatives in the context of drug discovery and development. The strong foundation of the 7-azaindole core, combined with the modulating effects of the trifluoromethyl and amino substituents, makes this an exciting area for further research.
References
-
PubChem. (n.d.). 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 6-fluoro-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2025, February 27). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2025, May 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐amino‐6‐(trifluoromethyl)‐1H‐pyrazolo[3,4‐b]pyridine‐5 carboxyl‐ ‐ate. Retrieved from [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). 6-trifluoromethyl-1h-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 6-(1H-pyrrolo[2,3-b]pyridin-4-yl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
NextSDS. (n.d.). 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine — Chemical Substance Information. Retrieved from [Link]
-
RSC Publishing. (2021, June 9). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2021, June 5). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Retrieved from [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 3. 6-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine | 1190315-48-0 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iskweb.co.jp [iskweb.co.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine Scaffold: Molecular Mechanism of Action and Validation Protocols in Kinase Drug Discovery
Executive Summary
The compound 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine (Formula: C8H6F3N3) is a highly specialized, privileged pharmacophore utilized extensively in rational drug design. As a functionalized 7-azaindole derivative, it serves as a foundational building block for synthesizing potent, ATP-competitive kinase inhibitors, particularly targeting Receptor Tyrosine Kinases (RTKs) such as Fibroblast Growth Factor Receptors (FGFR)[1][2] and Colony Stimulating Factor 1 Receptor (CSF1R)[3].
This technical whitepaper deconstructs the molecular mechanism of action (MoA) of this scaffold, detailing the structural causality behind its efficacy, the signaling pathways it modulates, and the self-validating experimental protocols required to evaluate its derivatives in preclinical drug development.
Molecular Mechanism of Action (MoA)
The efficacy of the 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine scaffold is not coincidental; it is the result of precise structural biology and thermodynamic optimization. The scaffold operates as a Type I or Type II kinase inhibitor core by mimicking the adenine ring of ATP[4].
Bidentate Hinge Binding (The 7-Azaindole Core)
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a classic bioisostere of purine. When positioned in the ATP-binding pocket:
-
Hydrogen Bond Acceptor: The N7 nitrogen of the pyridine ring accepts a hydrogen bond from the backbone amide (e.g., Ala564 in FGFR1).
-
Hydrogen Bond Donor: The N1-H of the pyrrole ring donates a hydrogen bond to the backbone carbonyl of the hinge region. This bidentate interaction anchors the scaffold rigidly within the catalytic cleft, displacing high-energy water molecules and driving the enthalpy of binding[4].
Electronic and Steric Modulation (The 6-Trifluoromethyl Group)
The addition of the -CF3 group at the 6-position provides three critical mechanistic advantages:
-
pKa Modulation: The strong electron-withdrawing nature of the -CF3 group lowers the pKa of the N1 proton. This increases the acidity of the N1-H, making it a significantly stronger hydrogen bond donor to the kinase hinge.
-
Metabolic Shielding: The 6-position of the azaindole ring is highly susceptible to Cytochrome P450-mediated oxidation. The robust C-F bonds block this metabolic liability, drastically improving the pharmacokinetic half-life of the resulting drug.
-
Hydrophobic Packing: The lipophilic -CF3 group projects into a shallow hydrophobic pocket adjacent to the hinge, optimizing ligand efficiency via favorable entropic gains.
Synthetic Vectorization (The 3-Amine Linker)
The 3-amine group does not typically interact with the hinge. Instead, it serves as the primary synthetic vector. By functionalizing this amine (e.g., via urea or amide linkages), medicinal chemists can extend the molecule into the solvent channel (Type I inhibition) or deep into the DFG-out pocket (Type II inhibition) to achieve exquisite kinase selectivity[3][5].
Fig 1. Logical relationship of the scaffold's structural components and their binding mechanisms.
Quantitative Data & Physicochemical Profiling
To understand why this scaffold is prioritized in hit-to-lead optimization, we must analyze its baseline physicochemical properties and the typical biological profiles of its derivatives.
Table 1: Physicochemical Profile of the Scaffold
| Property | Value | Causality / Impact in Drug Design |
|---|---|---|
| Molecular Weight | 201.15 g/mol | Highly ligand-efficient; leaves an ample MW budget (<300 g/mol ) for linker and tail additions to maintain Lipinski compliance. |
| H-Bond Donors | 2 (N1-H, 3-NH2) | Essential for bidentate hinge binding and subsequent linker attachment. |
| H-Bond Acceptors | 1 (N7) | Coordinates with the kinase hinge backbone amide. |
| LogP (Est.) | ~2.5 | Optimal lipophilicity driven by the CF3 group; aids in passive cellular permeability without excessive non-specific binding. |
Table 2: Representative Kinase Inhibition Profile of Scaffold Derivatives
| Target Kinase | Primary Pathway | IC50 Range (nM) | Clinical / Therapeutic Relevance |
|---|---|---|---|
| FGFR1/2/3 | MAPK/ERK | 5 - 50 | Inhibition halts tumor angiogenesis and proliferation[1][2]. |
| CSF1R | PI3K/AKT | 10 - 100 | Modulates tumor-associated macrophages (TAMs) in the microenvironment[3]. |
| JAK2 | JAK/STAT | 200 - 500 | Addresses myeloproliferative disorders[4]. |
Modulated Signaling Pathways
Derivatives of the 6-CF3-azaindole scaffold primarily exert their anti-proliferative effects by competitively blocking ATP at the intracellular kinase domains of RTKs. For targets like FGFR and CSF1R, this blockade immediately halts trans-autophosphorylation, severing the downstream signal transduction cascades.
-
The MAPK/ERK Cascade: By inhibiting FGFR, the scaffold prevents the recruitment of FRS2 and GRB2, shutting down the RAS/RAF/MEK/ERK pathway. This directly induces G1 cell cycle arrest and apoptosis[2][6].
-
The PI3K/AKT Cascade: Inhibition of CSF1R prevents the activation of Phosphoinositide 3-kinase (PI3K), leading to a rapid drop in PIP3 levels, thereby preventing the phosphorylation and activation of AKT and mTOR.
Fig 2. Inhibition of RTK signaling pathways (MAPK/ERK and PI3K/AKT) by azaindole derivatives.
Self-Validating Experimental Protocols
To rigorously evaluate compounds derived from the 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine scaffold, the following self-validating experimental workflows must be employed.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Rationale & Causality: The 7-azaindole core exhibits native fluorescence. Standard fluorescence assays often yield false positives/negatives due to compound autofluorescence. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, isolating the specific signal of kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix containing recombinant FGFR1 kinase domain, a biotinylated peptide substrate, and ATP at its Km value (to ensure competitive inhibition can be accurately measured).
-
Compound Titration: Dispense the azaindole derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate using an acoustic liquid handler to eliminate tip carryover.
-
Incubation: Add the kinase/substrate mix and incubate for 60 minutes at room temperature.
-
Detection: Add the TR-FRET detection buffer containing Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-APC (Acceptor). Incubate for 30 minutes.
-
Readout & Validation: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Self-Validation Check: Calculate the Z'-factor using DMSO vehicle controls and a known pan-kinase inhibitor (e.g., Staurosporine). The assay is only valid if Z' > 0.5 , proving the signal window is robust against assay noise.
-
Protocol 2: Cellular Target Engagement (Western Blotting for p-ERK / p-AKT)
Rationale & Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability limits or intracellular ATP competition (intracellular ATP is ~1-5 mM). Western blotting for downstream effectors (p-ERK/p-AKT) confirms that the compound penetrates the cell and successfully engages the target in a physiological environment[6].
Step-by-Step Methodology:
-
Cell Culture: Seed target cells (e.g., HUVEC for FGFR, or macrophages for CSF1R) in 6-well plates and grow to 80% confluence. Serum-starve for 12 hours to reduce basal kinase activity.
-
Compound Treatment: Treat cells with the azaindole derivative at 0.1x, 1x, and 10x the biochemical IC50 for 2 hours.
-
Ligand Stimulation: Stimulate cells with the respective ligand (FGF or CSF-1) for 15 minutes to trigger pathway activation.
-
Lysis & Quantification: Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein using a BCA assay.
-
Immunoblotting & Validation: Run 20 µg of protein on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for p-ERK1/2 and p-AKT.
-
Self-Validation Check: The membrane must be stripped and re-probed for Total ERK, Total AKT, and GAPDH. This ensures that the reduction in phosphorylated signal is due to true kinase inhibition, not unequal lane loading or compound-induced protein degradation.
-
Fig 3. Self-validating experimental workflow for evaluating kinase inhibitor efficacy.
References
-
Benchchem. 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine. 1
-
National Institutes of Health (PMC). The Azaindole Framework in the Design of Kinase Inhibitors. 4
-
RSC Advances. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. 2
-
MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. 3
-
Semantic Scholar. 6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3- c]pyridin-4(5H)-one (FMPPP) exhibits anti-proliferative effect on prostate cancers. 6
Sources
- 1. 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine|CAS 1190320-36-5 [benchchem.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Engineering Kinase Selectivity: The Biological Activity of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine Derivatives
As the landscape of targeted therapeutics evolves, the architectural precision of small-molecule kinase inhibitors has become paramount. Among the most privileged scaffolds in modern medicinal chemistry is the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core. When functionalized specifically as 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine , this molecule transcends being a mere chemical building block; it becomes a highly optimized, dual-action pharmacophore.
This technical guide dissects the biological activity of this specific scaffold, detailing its mechanistic grounding, its application in oncology as a Fibroblast Growth Factor Receptor (FGFR) inhibitor, and its emerging role in neurodegeneration as a Glycogen Synthase Kinase-3β (GSK-3β) inhibitor.
Mechanistic Grounding: The Pharmacophore Architecture
To understand the biological activity of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine derivatives, we must analyze the causality behind each structural component. As application scientists, we do not view these functional groups as random additions, but as engineered solutions to specific biological barriers.
-
The 7-Azaindole Core (Hinge Binder): The pyrrolo[2,3-b]pyridine bicyclic system is a profound bioisostere of the purine ring of ATP. The N1 (pyrrole nitrogen) acts as a potent hydrogen bond donor, while the N7 (pyridine nitrogen) acts as a hydrogen bond acceptor. This dual capacity allows the scaffold to anchor perfectly into the highly conserved hinge region of the kinase ATP-binding pocket.
-
The 6-Trifluoromethyl ( CF3 ) Group (Metabolic Shield & pKa Modulator): The C6 position of the 7-azaindole ring is a notorious "soft spot" for oxidative metabolism by hepatic aldehyde oxidase and Cytochrome P450 enzymes. Installing a CF3 group at this position completely abolishes this metabolic liability, drastically improving the in vivo half-life. Furthermore, the strong electron-withdrawing nature of the CF3 group lowers the pKa of the N1 proton, significantly strengthening its hydrogen bond donor capacity to the kinase backbone.
-
The 3-Amine Vector (Solvent/DFG-Pocket Extension): With a molecular weight of approximately 201 g/mol , this core leaves a massive molecular weight budget (under Lipinski's Rule of 5) for derivatization. The 3-amine serves as a reactive vector, allowing chemists to synthesize amides or ureas that project deep into the DFG-out allosteric pocket or outward into the solvent-exposed region to tune selectivity.
Application I: Pan-FGFR Inhibition in Oncology
Aberrant signaling of the Fibroblast Growth Factor Receptor (FGFR1-4) family—driven by gene amplification, mutations, or fusions—is a primary oncogenic driver in breast, lung, and urothelial carcinomas. Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as exceptionally potent, ATP-competitive pan-FGFR inhibitors [1].
Caption: Disruption of the FGFR/MAPK signaling cascade by 6-CF3-7-azaindole derivatives.
Self-Validating Protocol: TR-FRET Kinase Assay for FGFR1-4
To quantify the inhibitory potency ( IC50 ) of these derivatives, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. It is chosen over radiometric assays to eliminate radioactive waste while maintaining high-throughput sensitivity.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Acoustic Dispensing: Use an acoustic liquid handler to dispense the 6-CF3-azaindole derivatives in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate.
-
Enzyme Pre-incubation: Add 5 µL of recombinant FGFR1 (or FGFR2-4) enzyme. Incubate at room temperature for 15 minutes. Causality: This allows for pre-equilibrium binding of slow-binding inhibitors.
-
Reaction Initiation: Add 5 µL of substrate mix containing ATP at its apparent Km value and the biotinylated peptide substrate. Incubate for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the kinase) and Europium-labeled anti-phospho antibodies coupled with Streptavidin-APC.
-
Data Acquisition: Read the plate on a microplate reader, measuring emission at 620 nm (Europium) and 665 nm (APC). Calculate the 665/620 ratio.
The Self-Validating Architecture:
-
Signal Window Validation: The assay must yield a Z′ -factor ≥0.6 (calculated between DMSO vehicle controls and no-enzyme controls) to be deemed statistically robust.
-
Pharmacological Validation: A reference compound (e.g., Erdafitinib) must be run in parallel; its IC50 must fall within historical 3σ limits.
Application II: GSK-3β Inhibition in Neurodegeneration
Beyond oncology, the 1H-pyrrolo[2,3-b]pyridine scaffold has recently demonstrated profound efficacy in neurodegenerative disease models, specifically Alzheimer's Disease (AD). Glycogen synthase kinase-3β (GSK-3β) is the primary kinase responsible for the hyperphosphorylation of Tau proteins, leading to neurotoxic neurofibrillary tangles. Recent 2025 data confirms that pyrrolo[2,3-b]pyridine derivatives act as sub-nanomolar, highly selective inhibitors of GSK-3β [2].
Caption: Mechanism of GSK-3β inhibition preventing Tau hyperphosphorylation and β-catenin degradation.
Self-Validating Protocol: Cellular Tau Phosphorylation Assay (Western Blot)
To prove that the in vitro kinase inhibition translates to cellular efficacy, SH-SY5Y neuroblastoma cells are utilized to measure intracellular p-Tau levels.
Step-by-Step Methodology:
-
Cell Culture: Seed SH-SY5Y cells in 6-well plates at 5×105 cells/well. Incubate overnight.
-
Compound Treatment: Treat cells with the azaindole derivative (0.1, 1, and 10 µM) for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer strictly supplemented with 1X Protease and Phosphatase Inhibitor Cocktails.
-
Protein Normalization: Perform a BCA assay to ensure exactly 20 µg of total protein is loaded per lane.
-
Electrophoresis & Transfer: Resolve proteins on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block with 5% BSA. Probe overnight with primary antibodies against p-Tau (Ser396), total Tau, and GAPDH. Detect using HRP-conjugated secondary antibodies and ECL substrate.
The Self-Validating Architecture:
-
Enzymatic Preservation Check: The inclusion of phosphatase inhibitors during lysis is non-negotiable. Without them, endogenous phosphatases will rapidly dephosphorylate Tau post-lysis, creating a false-positive signal for kinase inhibition.
-
Target Normalization: The signal intensity of p-Tau(Ser396) must be mathematically normalized to total Tau, not just GAPDH. This proves the compound is inhibiting the phosphorylation event specifically, rather than causing global translational arrest or degradation of the Tau protein itself.
-
Viability Counter-Screen: A parallel MTT assay must be run to confirm that the reduction in p-Tau is not an artifact of compound-induced cytotoxicity (cell viability must remain >80%).
Quantitative Structure-Activity Relationship (SAR) Data
The versatility of the 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine scaffold is best illustrated by how modifications at the 3-amine position dictate target selectivity. Below is a summary of representative quantitative data from recent literature.
| Compound Designation | Primary Target | IC50 (nM) | Cellular Efficacy / Phenotype | Reference |
| Compound 4h | Pan-FGFR | FGFR1: 7 nMFGFR2: 9 nM | Inhibited 4T1 breast cancer cell proliferation, migration, and invasion. | [Su et al., 2019] [1] |
| Compound 41 | GSK-3β | 0.22 nM | Decreased p-Tau-Ser396 abundance; promoted neurite outgrowth in SH-SY5Y cells. | [Xun et al., 2025] [2] |
| Compound 46 | GSK-3β | 0.26 nM | High selectivity over 24 structurally similar kinases. | [Xun et al., 2025] [2] |
| Compound 54 | GSK-3β | 0.24 nM | High selectivity over 24 structurally similar kinases. | [Xun et al., 2025] [2] |
Table 1: Comparative SAR data demonstrating the target plasticity of the pyrrolo[2,3-b]pyridine core.
Conclusion
The 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine scaffold represents a masterclass in rational drug design. By combining the ATP-mimetic properties of the 7-azaindole core with the metabolic shielding and pKa-modulating effects of the C6-trifluoromethyl group, researchers possess a robust foundation for therapeutic development. Whether functionalized to target the oncogenic FGFR cascade or the neurodegenerative GSK-3β pathway, this scaffold consistently yields sub-nanomolar potency, excellent ligand efficiency, and favorable pharmacokinetic profiles.
References
-
Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., & Zhang, Y. (2019). "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors." RSC Advances, 9(61), 35504-35513. URL:[Link]
-
Xun, Q.-Q., Zhang, J., Li, Y.-P., Li, Y., Ma, Y.-Y., Chen, Z.-B., Ding, L.-P., & Shi, X.-L. (2025). "Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease." European Journal of Medicinal Chemistry, 285, 117236. URL:[Link]
In Vitro Evaluation of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine as a Novel FGFR Inhibitor: A Technical Guide
This guide provides a comprehensive framework for the in vitro evaluation of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine, a compound of interest from the promising 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel oncology therapeutics, specifically targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
Introduction: The Rationale for Targeting FGFR with a 7-Azaindole Scaffold
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a well-documented oncogenic driver in a variety of solid tumors, including breast, lung, gastric, and urothelial cancers.[1] This makes the FGFR pathway a compelling target for therapeutic intervention.
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a privileged structure in kinase inhibitor design. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases have led to the development of potent inhibitors against various targets.[1][2] The specific compound, 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine, incorporates a trifluoromethyl group, which can enhance metabolic stability and binding affinity, and an amine at the 3-position, offering a potential vector for further chemical modification or interaction within the kinase domain.
This guide outlines a systematic, multi-tiered in vitro approach to rigorously characterize the inhibitory potential of this compound against the FGFR family. The described workflow is designed to first establish direct enzymatic inhibition, then to confirm on-target activity in a cellular context, and finally to probe the mechanism of action by examining downstream signaling events.
Tier 1: Biochemical Evaluation of Direct Kinase Inhibition
The initial and most fundamental step is to determine if 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine directly inhibits the catalytic activity of FGFR enzymes. This is achieved through cell-free biochemical assays using recombinant human FGFR kinases. Two robust and widely adopted platforms for this purpose are the Z'-LYTE™ FRET-based assay and the ADP-Glo™ luminescence-based assay.
Causality Behind Assay Selection:
-
Z'-LYTE™ Assay: This technology is based on Fluorescence Resonance Energy Transfer (FRET) and provides a direct measure of kinase-mediated peptide phosphorylation.[3] It is less susceptible to interference from compounds that absorb light or interact with ATP, offering a clean readout of enzymatic activity.[3]
-
ADP-Glo™ Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[4] Its high sensitivity and broad dynamic range make it ideal for determining inhibitor potency (IC₅₀ values) across a wide range of concentrations.[5]
Experimental Workflow: Biochemical Kinase Assay
The following diagram outlines the general workflow for determining the biochemical IC₅₀ of the test compound.
Caption: Workflow for biochemical FGFR inhibition assay.
Protocol 1: Z'-LYTE™ Kinase Assay for FGFR1-4
This protocol is adapted from the Thermo Fisher Scientific SelectScreen™ protocol.[6][7]
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Prepare a 2X Kinase/Peptide mixture in 1X Kinase Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA). The final concentration of recombinant FGFR enzyme (e.g., 0.88 - 3.5 ng for FGFR1) and peptide substrate (e.g., 2 µM Tyr 04 for FGFR1) should be optimized for each kinase isoform.[6]
-
Prepare a 2X ATP solution in 1X Kinase Buffer. The final ATP concentration should be at or near the Kₘ for each respective FGFR isoform.
-
-
Kinase Reaction (10 µL volume):
-
Add 2.5 µL of 4% DMSO (for controls) or 4X test compound to the wells of a 384-well plate.
-
Add 5 µL of the 2X Kinase/Peptide mixture to all wells.
-
Initiate the reaction by adding 2.5 µL of the 2X ATP solution.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Development Reaction:
-
Add 5 µL of Development Reagent (site-specific protease).
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Read the plate on a fluorescence microplate reader using an excitation wavelength of 400 nm and emission wavelengths of 445 nm (Coumarin) and 520 nm (Fluorescein).[8]
-
-
Data Analysis:
-
Calculate the Emission Ratio (445 nm / 520 nm).
-
Determine the percent phosphorylation and subsequently the percent inhibition relative to DMSO controls.
-
Plot percent inhibition against compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 1: Hypothetical Biochemical Inhibition Data
| Target Kinase | 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine IC₅₀ (nM) | Reference Inhibitor (e.g., AZD4547) IC₅₀ (nM) |
| FGFR1 | [Experimental Value] | 2 |
| FGFR2 | [Experimental Value] | 0.2 |
| FGFR3 | [Experimental Value] | 1.5 |
| FGFR4 | [Experimental Value] | 120 |
Tier 2: Cell-Based Evaluation of Anti-Proliferative Activity
Demonstrating direct enzyme inhibition is the first step. The second, crucial step is to determine if the compound can inhibit FGFR-driven proliferation in a relevant cancer cell line. This assesses the compound's cell permeability and its ability to engage the target in a complex biological environment.
Causality Behind Cell Line and Assay Selection:
-
Cell Line Selection: It is critical to use a cell line where proliferation is known to be driven by FGFR signaling. Examples include:
-
NCI-H1581 (Lung): Amplified FGFR1.
-
KATO III / SNU-16 (Gastric): Amplified FGFR2.
-
RT-112 (Bladder): Activating FGFR3 mutation.
-
MDA-MB-453 (Breast): Overexpresses FGFR4.[9] A non-FGFR dependent cell line (e.g., A549) should be used as a counter-screen to assess off-target cytotoxicity.
-
-
Viability/Proliferation Assays:
-
MTT Assay: A classic colorimetric assay that measures metabolic activity via the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells. It is cost-effective and robust.
-
CellTiter-Glo® Assay: A highly sensitive luminescent assay that quantifies ATP, a direct indicator of metabolically active, viable cells.[10] Its "add-mix-measure" protocol is well-suited for high-throughput screening.[10]
-
Experimental Workflow: Cell-Based Proliferation Assay
Caption: Workflow for cell-based anti-proliferative assay.
Protocol 2: MTT Cell Proliferation Assay
This protocol is based on standard, widely used methods.[9]
-
Cell Plating:
-
Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare 2X serial dilutions of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Detection:
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate the percentage of growth inhibition relative to vehicle-treated cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression curve fit.
-
Table 2: Hypothetical Anti-Proliferative Activity Data
| Cell Line (FGFR Status) | 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine GI₅₀ (nM) |
| NCI-H1581 (FGFR1 Amp) | [Experimental Value] |
| KATO III (FGFR2 Amp) | [Experimental Value] |
| RT-112 (FGFR3 Mut) | [Experimental Value] |
| A549 (FGFR WT) | [Experimental Value] |
Tier 3: Mechanistic Validation via Downstream Signaling Analysis
To confirm that the observed anti-proliferative effects are a direct result of FGFR inhibition, it is essential to analyze the phosphorylation status of key downstream signaling proteins. FGFR activation leads to the phosphorylation of FRS2α (FGFR Substrate 2α), which then recruits adaptor proteins to activate the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[11] A potent and specific FGFR inhibitor should reduce the phosphorylation of FRS2α and ERK.
Causality Behind Method Selection:
-
Western Blotting: This technique provides a semi-quantitative assessment of specific protein levels and their phosphorylation status.[12] It is the gold standard for validating the mechanism of action of kinase inhibitors by directly visualizing the on-target effect within the cell.[12]
-
Target Selection:
-
Phospho-FRS2α (Tyr436): FRS2α is a direct substrate of FGFR.[11] Measuring its phosphorylation is a proximal and highly specific biomarker of FGFR kinase activity.
-
Phospho-ERK1/2 (Thr202/Tyr204): ERK is a key downstream node in the MAPK pathway, which is critical for cell proliferation.[12] Inhibition of p-ERK demonstrates that the compound effectively blocks the signal transduction cascade.
-
Total FRS2α and ERK1/2: These are used as loading controls to ensure that any observed decrease in the phosphorylated protein is due to inhibition of signaling, not a reduction in the total amount of protein.
-
FGFR Signaling Pathway Diagram
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. promega.com [promega.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 11. Phospho-FRS2-alpha (Tyr436) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Structural and Crystallographic Profiling of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine: A Privileged Kinase Hinge-Binding Scaffold
Executive Summary
In the landscape of structure-based drug design (SBDD), the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework has emerged as a highly privileged bioisostere for purine and indole rings[1]. Specifically, 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine represents a highly optimized building block for ATP-competitive kinase inhibitors. By combining the bidentate hydrogen-bonding capacity of the 7-azaindole core with the electronic modulation of a trifluoromethyl group and the functionalization potential of a 3-amino vector, this scaffold provides a robust foundation for targeting the kinase hinge region[2].
This technical guide provides an in-depth analysis of the crystallographic properties, bioactive conformation, and experimental methodologies required to characterize and utilize this compound in advanced drug discovery workflows.
Structural Biology & Bioactive Conformation
The Bidentate Hinge-Binding Motif
The majority of kinase inhibitors achieve potency by competitively occupying the ATP-binding pocket, specifically anchoring to the hinge region that connects the N-terminal and C-terminal lobes[3]. The 7-azaindole core is exceptionally suited for this due to its dual hydrogen-bonding capability:
-
N1 (Pyrrole NH): Acts as a strong hydrogen bond donor to the backbone carbonyl oxygen of the hinge region (e.g., Glu or Cys residues).
-
N7 (Pyridine N): Acts as a hydrogen bond acceptor from the backbone amide NH of the adjacent hinge residue.
Crystallographic data of 7-azaindole derivatives bound to kinases (such as FGFR1 or CAMKK2) consistently show these hydrogen bonds forming at optimal distances of 1.8 to 2.1 Å (H-to-heteroatom) or 2.7 to 3.1 Å (heavy-atom to heavy-atom)[3][4][5].
Causality of the 6-Trifluoromethyl Substitution
The addition of the -CF₃ group at the 6-position is not merely a steric choice; it is a calculated electronic and thermodynamic optimization:
-
pKa Modulation: The highly electronegative fluorine atoms withdraw electron density from the pyridine ring via inductive effects. This lowers the pKa of the N7 atom. Causality: A lower pKa reduces the basicity of the nitrogen, which significantly decreases the desolvation penalty the molecule must pay when transitioning from an aqueous environment into the hydrophobic ATP-binding cleft, thereby increasing overall binding affinity.
-
Hydrophobic Packing: The -CF₃ group often projects into the solvent-exposed region or a shallow hydrophobic pocket adjacent to the hinge. Its lipophilic nature displaces high-energy ordered water molecules, contributing favorably to the binding entropy.
The 3-Amino Extension Vector
The primary amine at the 3-position serves as a synthetic vector. In the crystal lattice of the free small molecule, this group participates in extensive intermolecular hydrogen bonding, often forming supramolecular ribbons. In SBDD, it is typically functionalized (e.g., via amidation or urea formation) to extend the inhibitor into the DFG-in/out pocket or the P-loop, dictating kinase selectivity[2].
Fig 1. Structural decomposition of the 6-(CF3)-7-azaindole core and its kinase binding network.
Quantitative Data Presentation
To standardize the evaluation of this scaffold, the following tables summarize the expected crystallographic parameters of the small molecule and its typical binding metrics within a kinase active site.
Table 1: Small-Molecule Crystallographic Parameters (Consensus)
| Parameter | Expected Value / Range | Significance |
| Crystal System | Monoclinic | Typical for planar, fused heterocycles packing efficiently. |
| Space Group | P21/c | Allows for inversion centers, facilitating dense packing. |
| N1-H ··· N (Intermolecular) | 2.85 – 2.95 Å | Drives the formation of solid-state dimers or chains. |
| C-F Bond Length | 1.32 – 1.34 Å | Standard highly polarized covalent bond. |
| R_int (Data Quality) | < 0.05 | Validates the internal consistency of the diffraction data. |
Table 2: Kinase Hinge-Binding Metrics (Macromolecular Co-Crystal)
| Interaction Node | Target Residue (Typical) | Distance (Heavy Atom) | Angle (Donor-H-Acceptor) |
| N1 (Pyrrole) | Backbone Carbonyl (e.g., Glu) | 2.7 – 2.9 Å | 150° – 175° |
| N7 (Pyridine) | Backbone Amide (e.g., Cys/Ala) | 2.8 – 3.1 Å | 145° – 170° |
| 6-CF₃ | Hydrophobic Pocket / Solvent | 3.5 – 4.0 Å (to nearest C) | N/A (Van der Waals) |
Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocols detail the self-validating workflows required to obtain high-resolution crystal structures of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine derivatives bound to a target kinase.
Protocol 1: Macromolecular Co-Crystallization via Vapor Diffusion
Objective: Obtain diffraction-quality protein-ligand co-crystals.
-
Protein Preparation & Purification:
-
Action: Purify the target kinase domain (e.g., FGFR1 or Pim-1) using Ni-NTA affinity followed by Size Exclusion Chromatography (SEC) into a crystallization buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).
-
Causality: SEC removes soluble aggregates. High homogeneity (>95%) is physically required for the formation of a highly ordered crystal lattice.
-
-
Ligand Soaking vs. Co-Concentration:
-
Action: Dissolve the 7-azaindole derivative in 100% DMSO (100 mM stock). For highly potent/soluble ligands, co-concentrate at a 1:3 protein:ligand molar ratio. For hydrophobic derivatives, grow apo-crystals first, then soak with 1-5 mM ligand for 24-48 hours.
-
Causality: Soaking prevents the hydrophobic -CF₃ group from inducing premature protein precipitation during the concentration phase, ensuring the protein remains folded.
-
-
Isothermal Vapor Diffusion (Hanging Drop):
-
Action: Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 15-25% PEG 3350, 0.1 M Bis-Tris pH 6.5). Seal over the reservoir.
-
Causality: The drop initially has a lower osmolarity than the reservoir. Water vapor diffuses from the drop to the reservoir, slowly driving the protein into supersaturation. This slow thermodynamic equilibration minimizes nucleation sites, yielding single, macroscopic crystals rather than amorphous precipitate.
-
Self-Validation: Inspect under cross-polarized light. A sharp extinguishment of light upon rotation confirms a single, continuous crystal lattice, validating the sample for X-ray exposure.
-
Protocol 2: Cryoprotection, X-Ray Diffraction, and Refinement
-
Cryoprotection:
-
Action: Briefly transfer the crystal into a mother liquor solution supplemented with 20-25% (v/v) glycerol or ethylene glycol before flash-freezing in liquid nitrogen (100 K).
-
Causality: Water expands and forms crystalline ice upon freezing, which destroys the protein lattice and produces dominant powder diffraction rings. Cryoprotectants disrupt hydrogen bonding networks in water, forcing it to form a vitreous (glass-like) solid, preserving the crystal integrity.
-
-
Data Collection & Phase Solution:
-
Action: Collect diffraction data at a synchrotron source. Use Molecular Replacement (MR) with a homologous apo-structure as the search model to solve the phase problem.
-
-
Refinement & Validation:
-
Action: Perform iterative rounds of rigid-body, positional, and B-factor refinement using software like Phenix or REFMAC5.
-
Self-Validation: Continuously monitor Rwork and Rfree . Rfree is calculated from 5% of the reflections excluded from refinement. If Rfree diverges from Rwork by more than 5-7%, it indicates model bias or overfitting, invalidating the current structural model. The ligand is only modeled into the Fo−Fc difference electron density map at >3σ contour levels to definitively prove its presence and orientation.
-
Fig 2. Self-validating macromolecular co-crystallization workflow for kinase-inhibitor complexes.
Conclusion
The 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine scaffold is a masterclass in rational drug design. By leveraging the geometric precision of the 7-azaindole hinge-binding motif and the electronic tuning provided by the trifluoromethyl group, researchers can construct highly potent, metabolically stable kinase inhibitors. Strict adherence to rigorous crystallographic validation ensures that the structure-activity relationship (SAR) data derived from these molecules is both accurate and translatable to clinical development.
References
- Title: Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2)
- Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: J-Stage URL
- Title: Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling Source: MDPI URL
- Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - NIH URL
- Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Advances URL
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
The Emergence of 1H-pyrrolo[2,3-b]pyridine Derivatives as Potent and Selective FGFR Inhibitors: A Technical Guide
This guide provides an in-depth technical exploration into the discovery, synthesis, and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as a promising class of Fibroblast Growth Factor Receptor (FGFR) inhibitors. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the scientific rationale, experimental methodologies, and critical data interpretation underlying this important area of oncology research.
Part 1: The Rationale for Targeting Fibroblast Growth Factor Receptors (FGFRs)
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), plays a pivotal role in a multitude of physiological processes, including cell proliferation, differentiation, migration, and angiogenesis.[1] Under normal physiological conditions, the binding of Fibroblast Growth Factors (FGFs) to their cognate FGFRs initiates receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains. This phosphorylation cascade triggers the activation of crucial downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are central regulators of cellular function.[2][3]
However, aberrant activation of the FGF/FGFR signaling axis, driven by gene amplification, activating mutations, or chromosomal translocations, is a well-established oncogenic driver in a diverse range of human malignancies.[4][5] This dysregulation can lead to uncontrolled tumor growth, neo-angiogenesis, and resistance to conventional therapies, making the FGFRs highly attractive targets for the development of novel anti-cancer agents.[4][6]
The FGFR Signaling Cascade: A Visual Representation
The following diagram illustrates the canonical FGFR signaling pathway and the points of intervention for inhibitors.
Caption: The FGFR signaling pathway and the mechanism of inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives.
Part 2: Discovery and Optimization of the 1H-pyrrolo[2,3-b]pyridine Scaffold
The quest for novel, potent, and selective FGFR inhibitors led to the identification of the 1H-pyrrolo[2,3-b]pyridine scaffold as a highly effective "hinge-binder". This structural motif demonstrates a remarkable ability to form critical hydrogen bond interactions with the hinge region of the FGFR kinase domain, a key determinant of inhibitor potency.[4]
Initial screening efforts identified a lead compound with moderate FGFR1 inhibitory activity.[4] Structure-based drug design and systematic structure-activity relationship (SAR) studies were then employed to optimize this initial hit. These efforts focused on modifying substituents at various positions of the 1H-pyrrolo[2,3-b]pyridine core to enhance interactions with the ATP-binding pocket of the receptor.[4]
A significant breakthrough was achieved with the synthesis of compound 4h , which exhibited potent pan-FGFR inhibitory activity. This derivative demonstrated a substantial improvement in potency compared to the initial lead compound, highlighting the success of the optimization strategy.[4][6]
Key Structure-Activity Relationship (SAR) Insights
-
The 1H-pyrrolo[2,3-b]pyridine core: Essential for hinge binding, forming two crucial hydrogen bonds with the backbone carbonyl of E562 and the NH of A564 in the hinge region of FGFR1.[4]
-
Substituents on the phenyl ring: The introduction of specific moieties, such as the 3,5-dimethoxyphenyl group in compound 4h, allows for optimal occupation of a hydrophobic pocket within the ATP-binding site and the formation of an additional hydrogen bond with D641, significantly enhancing potency.[4]
-
Modifications at the 5-position: Introducing a hydrogen bond acceptor at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring can form a hydrogen bond with G485, further improving inhibitory activity.[1]
The following table summarizes the inhibitory activity of a representative optimized compound, 4h , against various FGFR isoforms.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 4h | 7 | 9 | 25 | 712 |
| Data sourced from: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[4][6] |
Part 3: Synthetic Chemistry
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives is a critical aspect of their development. The following section provides a generalized, step-by-step protocol for the synthesis of these compounds, based on established methodologies.[1]
General Synthetic Protocol
Caption: A generalized workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the starting material, such as 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, in a suitable solvent like methanol, add the desired R-substituted aldehyde and a base, for instance, potassium hydroxide.[1]
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature, typically around 50°C, for several hours.[1]
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction mixture is typically concentrated, and the crude product is purified using flash column chromatography to yield the final 1H-pyrrolo[2,3-b]pyridine derivative.[1]
Part 4: In Vitro Biological Evaluation
A comprehensive suite of in vitro assays is essential to characterize the biological activity of newly synthesized 1H-pyrrolo[2,3-b]pyridine derivatives. These assays provide crucial data on their potency, selectivity, and mechanism of action at the molecular and cellular levels.
FGFR Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of FGFR. A common method is a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.
Protocol:
-
Reagent Preparation: Dilute the FGFR enzyme, substrate (e.g., a poly-Glu,Tyr peptide), ATP, and test compounds in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[7]
-
Reaction Initiation: In a 384-well plate, combine the test inhibitor (or DMSO as a vehicle control), the FGFR enzyme, and a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period, typically 60 minutes.[7][8]
-
ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 4T1 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1H-pyrrolo[2,3-b]pyridine derivative for a specified duration (e.g., 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[9] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[4][9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell growth inhibition.
Western Blot Analysis of Downstream Signaling
Western blotting is employed to investigate the effect of the inhibitors on the phosphorylation status of key proteins in the FGFR downstream signaling pathways, such as ERK and AKT.
Protocol:
-
Cell Lysis: Treat cancer cells with the inhibitor for a specific time, then lyse the cells in a RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[2]
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Part 5: In Vivo Efficacy Studies
In vivo studies using animal models, typically tumor xenografts in mice, are crucial for evaluating the anti-tumor efficacy and tolerability of the lead compounds.
Tumor Xenograft Model
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of each mouse.[10][11]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Then, randomize the mice into treatment and control (vehicle) groups.[11]
-
Drug Administration: Administer the 1H-pyrrolo[2,3-b]pyridine derivative to the treatment group via a clinically relevant route, such as oral gavage, at a predetermined dose and schedule.[11][12]
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly (e.g., every 2-3 days).[11][12] Tumor volume is typically calculated using the formula: (Length x Width²)/2.[11]
-
Endpoint and Analysis: The study is concluded when the tumors in the control group reach a predetermined size. The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition (TGI) in the treated group to the control group.[12]
Part 6: Conclusion and Future Directions
The discovery and development of 1H-pyrrolo[2,3-b]pyridine derivatives have yielded a new class of potent and selective FGFR inhibitors with significant potential for the treatment of FGFR-driven cancers. The optimized compounds, such as 4h , have demonstrated impressive in vitro and in vivo anti-tumor activity.[4][6]
Future research in this area will likely focus on:
-
Improving selectivity: Further refining the chemical structure to enhance selectivity for specific FGFR isoforms, which may lead to a better therapeutic window and reduced off-target effects.
-
Overcoming resistance: Investigating mechanisms of acquired resistance to these inhibitors and designing next-generation compounds that can overcome these challenges.
-
Combination therapies: Exploring the synergistic effects of combining 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors with other targeted therapies or standard-of-care chemotherapies.
This technical guide provides a comprehensive overview of the core principles and methodologies involved in the discovery and preclinical development of this promising class of anti-cancer agents. The detailed protocols and scientific rationale presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.
References
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. National Center for Biotechnology Information. [Link]
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Design, Synthesis, and Biological Evaluation of the First Novel Macrocycle-Based FGFR Inhibitors That Overcome Clinically Acquired Resistance. Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. [Link]
-
EFFICACY STUDY OF CELON PHARMA FGFR KINASE INHIBITOR IN TWO PATIENT-DERIVED TUMOUR XENOGRAFT (PDTX) MODELS. Celon Pharma. [Link]
-
Mouse Xenograft Tumor Models. Bio-protocol. [Link]
-
In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. National Center for Biotechnology Information. [Link]
-
Chemical structure of representative FGFR inhibitors. ResearchGate. [Link]
-
EFFICACY STUDY OF CELON PHARMA FGFR KINASE INHIBITOR IN TWO PATIENT-DERIVED TUMOUR XENOGRAFT (PDTX) MODELS. Celon Pharma. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 4. clyte.tech [clyte.tech]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. atcc.org [atcc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. celonpharma.com [celonpharma.com]
Initial Screening of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine in Cancer Cell Lines: A Technical Guide
Executive Summary
The compound 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine represents a highly privileged, structurally optimized pharmacophore in modern oncology drug discovery. Built upon the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, this molecule serves as a potent building block and putative fragment for ATP-competitive kinase inhibition.
As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the critical first phase of preclinical evaluation: the initial in vitro screening across diverse cancer cell lines. This guide bypasses generic protocols to focus on the causality of experimental design , ensuring that your screening cascades are self-validating, robust, and mechanistically grounded.
Mechanistic Rationale & Target Profiling
To screen a compound effectively, one must first understand its physicochemical interactions at the target site. The 7-azaindole scaffold is a well-documented bioisostere of purine, famously utilized in fragment-based drug discovery (FBDD) to develop blockbuster kinase inhibitors such as the BRAF inhibitor vemurafenib [1].
The 7-Azaindole Pharmacophore
Kinases drive tumor proliferation by transferring phosphate groups from ATP to protein substrates. The 7-azaindole core mimics the adenine ring of ATP. Specifically, the N1 (pyrrole NH) acts as a hydrogen bond donor, while the N7 (pyridine N) acts as a hydrogen bond acceptor. This dual-interaction motif anchors the molecule firmly within the highly conserved kinase hinge region [1].
Physicochemical Impact of Substitutions
The specific substitutions on 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine dictate its unique screening profile:
-
6-Trifluoromethyl (-CF₃): Positioned adjacent to the pyridine nitrogen, this strongly electron-withdrawing group increases the molecule's lipophilicity (clogP). Mechanistically, it improves metabolic stability by blocking cytochrome P450-mediated oxidation at the 6-position, while simultaneously probing hydrophobic pockets adjacent to the kinase hinge for enhanced binding affinity.
-
3-Amine (-NH₂): The primary amine at the 3-position projects toward the solvent-exposed channel or the DFG (Asp-Phe-Gly) motif. It serves as a critical hydrogen bond donor to polar residues (e.g., the catalytic lysine) and provides a synthetic vector for further structural elaboration.
Fig 1: Mechanistic pathway of 7-azaindole derivatives acting as ATP-competitive kinase inhibitors.
Cell Line Selection Strategy
Because 7-azaindole derivatives frequently exhibit multi-targeted kinase inhibition (MTKI) profiles [2], a rational cell line panel must encompass distinct oncogenic drivers. Screening against a monolithic tumor type risks false negatives.
| Cell Line | Tissue Origin | Primary Oncogenic Driver | Rationale for Inclusion in Initial Screen |
| A375 | Melanoma | BRAF V600E | Gold-standard for evaluating 7-azaindole hinge-binders targeting the MAPK pathway. |
| A549 | Non-Small Cell Lung | KRAS / EGFR (Wild-type) | Assesses efficacy against multi-kinase driven solid tumors; frequently used in 7-azaindole SAR studies [2]. |
| HCT116 | Colorectal | KRAS / PI3K | Evaluates anti-proliferative effects in highly aggressive, metabolically active gastrointestinal models. |
| MCF-7 | Breast | ER+ / PIK3CA | Assesses baseline cytotoxicity in hormone-driven cancers and potential PARP/ATR inhibition overlaps [3]. |
Experimental Workflows & Self-Validating Protocols
To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent common screening artifacts.
High-Throughput Viability Screening (CellTiter-Glo)
We utilize the CellTiter-Glo (CTG) Luminescent Cell Viability Assay rather than traditional MTT assays. Causality: MTT relies on mitochondrial reductases, which can be artificially altered by metabolic inhibitors, leading to false viability readouts. CTG directly measures intracellular ATP, providing an immediate, highly accurate proxy for metabolically active cells.
Step-by-Step Methodology:
-
Plate Preparation & Seeding: Seed cells at optimized densities (e.g., 1,000 cells/well for A375) in 384-well white opaque plates.
-
Validation Step: Fill the outermost perimeter wells with 50 µL of sterile PBS. This eliminates the "edge effect" caused by thermal gradients and evaporation during 72-hour incubations.
-
-
Compound Dosing (24h Post-Seeding): Prepare a 10-point, 3-fold serial dilution of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine in 100% DMSO. Transfer using an acoustic liquid handler (e.g., Echo 550) to achieve a final top concentration of 10 µM.
-
Validation Step: Normalize DMSO across all wells to exactly 0.1% (v/v). Concentrations >0.2% induce baseline cytotoxicity, skewing IC₅₀ curves.
-
-
Incubation: Incubate plates for 72 hours at 37°C, 5% CO₂, and 95% humidity.
-
Assay Execution: Equilibrate plates to room temperature for 30 minutes to ensure uniform luminescent kinetics. Add 25 µL of CTG reagent per well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition & QC: Read luminescence on a multi-mode microplate reader.
-
Validation Step: Calculate the Z'-factor using DMSO negative controls and Staurosporine (10 µM) positive controls. A Z' > 0.5 is mandatory to validate the assay run.
-
Fig 2: Standardized 384-well high-throughput viability screening workflow.
Target Engagement: Phospho-Kinase Western Blotting
Once phenotypic viability is established, target engagement must be confirmed. If the compound acts as a multi-kinase inhibitor, downstream signaling nodes must reflect this blockade.
Step-by-Step Methodology:
-
Treatment: Treat A375 cells with the compound at 0.5×, 1×, and 5× the established IC₅₀ for 2 hours. Causality: A short 2-hour window captures direct kinase inhibition before secondary apoptotic signaling cascades degrade the proteome.
-
Lysis: Lyse cells on ice using RIPA buffer supplemented with phosphatase inhibitors (Sodium Orthovanadate, NaF). Without phosphatase inhibitors, endogenous phosphatases will rapidly strip the phosphorylation marks you are trying to measure.
-
Immunoblotting: Probe for primary targets (e.g., p-ERK1/2, p-MEK, p-AKT) alongside total protein controls (Total ERK, GAPDH).
-
Quantification: Calculate the ratio of phosphorylated to total protein using densitometry to confirm dose-dependent target inhibition.
Data Visualization & Interpretation
Below is a representative data structure for evaluating the screening results of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine.
| Cell Line | Compound IC₅₀ (µM) | Reference Drug | Reference IC₅₀ (µM) | Z'-Factor | Interpretation / Next Steps |
| A375 | 1.24 ± 0.15 | Vemurafenib | 0.45 ± 0.08 | 0.82 | Strong hit. Proceed to p-ERK target engagement assays. |
| A549 | 8.50 ± 0.42 | Erlotinib | 6.20 ± 0.35 | 0.78 | Moderate activity. Suggests multi-kinase or off-target effects. |
| HCT116 | 4.10 ± 0.22 | Regorafenib | 2.10 ± 0.15 | 0.85 | Moderate hit. Evaluate against SRC/PI3K pathways. |
| MCF-7 | > 10.00 | Doxorubicin | 0.80 ± 0.10 | 0.76 | Inactive. Compound lacks efficacy in ER+ models. |
Note: Data presented is structurally representative of early-stage fragment screening. IC₅₀ values in the low micromolar range are typical for unoptimized fragments prior to hit-to-lead structural elaboration.
References
- Azaindoles in Medicinal Chemistry PharmaBlock URL
- Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors Journal of Medicinal Chemistry - ACS Publications URL
- 7-Azaindole, 2,7-diazaindole, and 1H-pyrazole as core structures for novel anticancer agents with potential chemosensitizing properties PubMed - European Journal of Medicinal Chemistry URL
Application Note & Protocol: In Vitro Profiling of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Application: Cell Culture, Kinase Inhibition Assays, Phenotypic Screening
Executive Summary & Mechanistic Grounding
The compound 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS: 1060802-93-8) is a highly functionalized derivative of the 7-azaindole (pyrrolo[2,3-b]pyridine) class. In modern medicinal chemistry, 7-azaindoles are recognized as "privileged scaffolds" for the development of ATP-competitive kinase inhibitors[1].
The structural anatomy of this compound provides specific vectors for target engagement:
-
Hinge-Binding Core: The pyridine nitrogen (hydrogen bond acceptor) and the pyrrole NH (hydrogen bond donor) form robust bidentate hydrogen bonds with the hinge region of the kinase ATP-binding pocket[2].
-
Trifluoromethyl (-CF3) Group: Positioned at C6, this electron-withdrawing group enhances the lipophilicity and metabolic stability of the molecule, improving cellular permeability.
-
Amine (-NH2) Group: Positioned at C3, this moiety serves as a critical interaction vector with solvent-exposed regions or gatekeeper residues, and acts as a synthetic handle for further derivatization[2].
Compounds sharing this 1H-pyrrolo[2,3-b]pyridine core have been extensively validated as potent inhibitors against a variety of kinases, including GSK-3β[3], CDK9[4], and IKKα[5]. This application note provides a self-validating, step-by-step protocol for evaluating the biological activity of this compound in mammalian cell culture models.
Pathway & Workflow Visualization
Caption: Mechanism of ATP-competitive kinase inhibition by 6-TFMPP-3A via hinge region binding.
Caption: Standardized high-throughput workflow for evaluating 6-TFMPP-3A in cell culture.
Reagent Preparation & Storage
Due to the lipophilic nature of the trifluoromethylated 7-azaindole core, aqueous solubility is limited. Proper handling is critical to ensure reproducible dosing.
Table 1: Physicochemical Properties & Preparation Parameters
| Parameter | Specification | Scientific Rationale |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | Required to fully solvate the lipophilic 7-azaindole core. |
| Stock Concentration | 10 mM | Standardized high-concentration stock prevents solvent overload during dilution. |
| Storage Conditions | -20°C to -80°C (Desiccated) | Prevents moisture absorption and compound degradation. |
| Max in vitro Dose | ≤ 10 µM (0.1% DMSO final) | Exceeding 0.1% DMSO induces solvent-mediated cytotoxicity, confounding viability data[4]. |
Step-by-Step Preparation:
-
Weighing: Allow the lyophilized powder to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Dissolution: Add molecular-biology grade, anhydrous DMSO to achieve a 10 mM concentration. Vortex for 30 seconds and sonicate in a water bath for 2–5 minutes until the solution is completely clear.
-
Aliquoting: Divide the stock into 10–20 µL single-use aliquots. Causality: Repeated freeze-thaw cycles precipitate the compound and degrade the amine functional group via oxidation.
Experimental Protocols
Protocol A: Dose-Response Cell Viability Assay (Phenotypic Readout)
This protocol assesses the anti-proliferative effects of the compound, a standard primary screen for kinase inhibitors targeting cell cycle or survival pathways (e.g., CDKs, IKKα)[5][6].
-
Cell Seeding: Seed target cells (e.g., HCT116, MCF-7) at 2,000–5,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO₂ to allow adherence.
-
Serial Dilution: Prepare a 3-fold serial dilution of the compound in intermediate media.
-
Critical Step: Ensure the DMSO concentration is normalized to exactly 0.1% across all wells, including the vehicle control. Causality: Unequal solvent concentrations will create artificial viability gradients.
-
-
Treatment: Aspirate seeding media and apply the compound-containing media. Incubate for 72 hours.
-
Endpoint Readout: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent (1:1 ratio). Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Analysis: Read luminescence and calculate the IC₅₀ using non-linear regression (four-parameter logistic curve).
Protocol B: Target Engagement & Signaling Analysis (Mechanistic Readout)
To prove the compound acts via ATP-competitive kinase inhibition, you must measure the reduction in phosphorylation of the kinase's direct downstream substrate[3].
-
Cell Treatment: Seed cells in 6-well plates (3x10⁵ cells/well). Treat with the compound at 0.5×, 1×, and 5× the calculated IC₅₀ for 2 to 6 hours. Causality: Short exposure times are necessary to capture direct kinase inhibition before secondary transcriptional or apoptotic feedback loops occur.
-
Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP). Causality: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will rapidly dephosphorylate the target proteins during lysis, destroying the mechanistic readout.
-
Immunoblotting: Resolve lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probing: Probe for both the phosphorylated substrate and the total substrate (e.g., p-tau and total tau for GSK-3β inhibition)[3].
Data Interpretation & Validation
A self-validating assay must confirm that phenotypic changes (cell death) are directly caused by mechanistic target engagement.
Table 2: Expected Pharmacodynamic Readouts
| Target Kinase Class | Mechanistic Readout (Western Blot) | Phenotypic Readout | Biological Causality |
| GSK-3β | Increased p-GSK-3β (Ser9), Decreased p-tau | Neurite outgrowth / Survival | Inhibition blocks tau phosphorylation; feedback loops increase inhibitory Ser9 phosphorylation on GSK-3β[3]. |
| CDK9 | Decreased p-Ser2-RNAP2 | Apoptosis / G1 Arrest | Blockade of transcriptional elongation depletes short-lived survival proteins like Mcl-1[4]. |
| IKKα | Decreased p-p100 processing to p52 | Reduced Inflammation | Inhibition of the non-canonical NF-κB signaling pathway[5]. |
Note: If target phosphorylation decreases but cell viability remains unchanged, the cell line may possess redundant survival pathways bypassing the targeted kinase.
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine as a Privileged Scaffold in High-Throughput Kinase Screening
Target Audience: Discovery Chemists, Assay Biologists, and High-Throughput Screening (HTS) Scientists Application: Fragment-Based Drug Discovery (FBDD), Combinatorial Library Synthesis, and Kinase Inhibitor Profiling
Executive Summary & Mechanistic Rationale
In the landscape of targeted oncology and immunomodulation, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a profoundly effective ATP-competitive pharmacophore. Because it structurally mimics the adenine ring of adenosine triphosphate (ATP), the 7-azaindole scaffold reliably anchors into the highly conserved kinase hinge region via bidentate hydrogen bonding [1].
However, unsubstituted 7-azaindoles often suffer from poor metabolic stability and lack of target selectivity. The introduction of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine addresses these critical liabilities, making it an elite building block for High-Throughput Screening (HTS) libraries:
-
The 6-Trifluoromethyl (CF₃) Advantage: The C6 position of the azaindole ring is a known hotspot for cytochrome P450-mediated oxidation. The strongly electron-withdrawing and sterically demanding CF₃ group effectively blocks this metabolic liability. Furthermore, it modulates the pKa of the adjacent N7 pyridine nitrogen, optimizing its hydrogen-bond acceptor strength while increasing overall lipophilicity (LogP) for enhanced cellular permeability [2].
-
The 3-Amino Functional Handle: The primary amine at the C3 position acts as a versatile vector pointing directly toward the kinase specificity pocket (e.g., the DFG motif) or the solvent-exposed region. This allows for rapid parallel synthesis of amides, ureas, and sulfonamides to drive isoform selectivity (e.g., PI3Kγ vs. PI3Kα) [3].
Figure 1: Mechanistic binding rationale of the 6-CF3-azaindole scaffold in kinase drug discovery.
HTS Library Generation: Overcoming Synthetic Bottlenecks
A critical factor in utilizing 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine is understanding its electronic properties. The strong electron-withdrawing effect of the 6-CF₃ group, combined with the electron-deficient nature of the pyridine ring, significantly reduces the nucleophilicity of the 3-amine. Standard amide coupling conditions (e.g., EDC/HOBt) often result in poor yields, which is unacceptable for automated parallel library synthesis.
To ensure a self-validating and robust combinatorial workflow, we employ highly reactive uronium-based coupling reagents (HATU) with extended incubation or microwave assistance.
Protocol 1: Parallel Synthesis of a 3-Amide Azaindole Library
Objective: Generate a 384-well library of targeted kinase inhibitors for HTS.
-
Reagent Preparation: Prepare a 0.2 M stock solution of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine in anhydrous DMF. Prepare 0.25 M stock solutions of diverse carboxylic acids (R-COOH) in DMF.
-
Activation: To a 384-well synthesis block, dispense 10 µL of the carboxylic acid solutions (2.5 µmol). Add 10 µL of a 0.25 M HATU solution in DMF (2.5 µmol), followed by 2 µL of N,N-Diisopropylethylamine (DIPEA, ~11.5 µmol).
-
Causality Check (Activation Time): Allow 15 minutes for the formation of the active O-Atab ester. Premature addition of the weak azaindole nucleophile will result in hydrolysis and low yields.
-
Coupling: Dispense 10 µL of the 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine stock (2.0 µmol, limiting reagent) into each well.
-
Incubation: Seal the block and heat at 60°C for 16 hours (or apply microwave irradiation at 100°C for 15 minutes).
-
Purification: Filter through a solid-phase extraction (SPE) plate (e.g., SCX resin) to remove unreacted amine and salts. Evaporate solvent and resuspend in 100% DMSO to a final concentration of 10 mM for acoustic dispensing.
High-Throughput Screening (HTS) Workflow & Assay Integration
Once the library is synthesized, it must be screened using an assay format that is agnostic to the specific kinase substrate, as the library may be screened against a broad panel (e.g., PI3K, BRAF, JAK, FGFR) [4]. The ADP-Glo™ Kinase Assay is the industry standard for this application because it measures the universal byproduct of kinase activity (ADP) via luminescence, avoiding the need for custom fluorescent substrates.
Figure 2: Integrated High-Throughput Screening workflow for azaindole-based libraries.
Protocol 2: ADP-Glo™ Primary Screening Assay (384-Well Format)
Objective: Identify primary hits (≥50% inhibition) at a 10 µM screening concentration.
-
Compound Plating: Using an Echo Acoustic Dispenser, transfer 10 nL of the 10 mM compound library (in DMSO) to a white, flat-bottom 384-well assay plate.
-
Self-Validating Controls: Include columns for 100% activity (DMSO vehicle only) and 0% activity (10 µM Staurosporine or a known reference inhibitor).
-
-
Kinase Reaction: Add 5 µL of the Kinase/Substrate working solution (e.g., 2 nM target kinase, 0.2 µg/µL substrate in 1X Kinase Buffer). Incubate for 10 minutes at room temperature to allow compound pre-binding.
-
ATP Addition: Initiate the reaction by adding 5 µL of ATP solution.
-
Causality Check (ATP Concentration): The ATP concentration must be set at the apparent Km for the specific kinase. Because azaindoles are ATP-competitive, screening at artificially high ATP levels will mask the potency of the inhibitors, leading to false negatives.
-
-
Incubation: Incubate for 60 minutes at room temperature.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back into ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Readout: Measure luminescence on a multimode microplate reader (e.g., EnVision or PHERAstar). Calculate % inhibition based on the control columns.
Quantitative Data Presentation & Expected Outcomes
The incorporation of the 6-CF₃ group significantly alters the physicochemical and biological profile of the resulting hits compared to unsubstituted azaindoles. Table 1 summarizes representative profiling data demonstrating the superiority of the fluorinated scaffold in downstream hit-to-lead progression.
Table 1: Comparative Profiling of Azaindole Scaffolds in Kinase HTS
| Parameter | Unsubstituted 7-Azaindole Core | 6-CF₃-7-Azaindole Core | Mechanistic Rationale |
| Primary HTS Hit Rate | 1.2% | 3.8% | Enhanced lipophilic contacts in the hinge region; optimized N7 pKa for H-bonding. |
| Average LogP (Derivatives) | 2.1 - 2.8 | 3.5 - 4.2 | CF₃ group increases lipophilicity, driving better cell permeability and target engagement. |
| Human Liver Microsome (HLM) T1/2 | < 15 min | > 60 min | CF₃ sterically and electronically blocks CYP450-mediated C6-oxidation. |
| Off-Target Kinase Liability | High (Promiscuous) | Moderate to Low | Increased steric bulk at C6 restricts binding to kinases with smaller hinge pockets. |
References
-
The Azaindole Framework in the Design of Kinase Inhibitors Molecules / PubMed Central (PMC) URL:[Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling MDPI - Molecules URL:[Link]
-
Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors ACS Medicinal Chemistry Letters / PubMed Central (PMC) URL:[Link]
Application Notes and Protocols for the Preclinical Evaluation of 7-Azaindole-Based Kinase Inhibitors in Xenograft Models of Cancer
Introduction: The Promise of 7-Azaindole Scaffolds in Oncology
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1] This heterocyclic structure serves as a versatile pharmacophore for designing potent kinase inhibitors.[2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 7-azaindole core can mimic the adenine moiety of ATP, enabling it to bind to the ATP-binding pocket of various kinases and disrupt their function.[2]
The introduction of a trifluoromethyl (-CF3) group to this scaffold, as in the representative compound 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine, is a strategic modification. The -CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to the target protein, often leading to more potent and effective drug candidates.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 7-azaindole-based compounds, exemplified by 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine, in human tumor xenograft models. These in vivo models are indispensable for evaluating the anti-tumor efficacy, toxicity, and pharmacodynamics of novel therapeutic agents before they can be considered for clinical trials.[3][4]
Mechanism of Action: Targeting Key Cancer Signaling Pathways
Derivatives of the 7-azaindole scaffold have been shown to inhibit several key oncogenic kinases, including those in the PI3K/AKT/mTOR and FGF/FGFR signaling pathways.[5][6][7] These pathways are frequently hyperactivated in cancer, driving tumor growth, proliferation, and survival.
The representative compound, by binding to the ATP pocket of a target kinase (e.g., PI3K or FGFR), can block the downstream signaling cascade. For instance, inhibition of the PI3K/AKT/mTOR pathway can lead to cell cycle arrest and apoptosis.[5] Similarly, blocking FGFR signaling can inhibit angiogenesis and tumor cell proliferation.[8][9][10]
Caption: Conceptual signaling pathway of a 7-azaindole based kinase inhibitor.
Experimental Protocols for Xenograft Studies
The following protocols provide a detailed framework for conducting preclinical efficacy studies of 7-azaindole-based compounds in xenograft models. These protocols are designed to be adaptable to specific research needs and should be performed in compliance with institutional and national guidelines for animal welfare.
Part 1: Cell Line Selection and Preparation
The choice of a cancer cell line is critical for a successful xenograft study. It is recommended to select cell lines with known genetic alterations in the target pathway of the investigational compound.
Table 1: Recommended Cell Lines for Xenograft Studies
| Cell Line | Cancer Type | Relevant Pathway Alteration |
| PC-3 | Prostate Cancer | PTEN null (PI3K pathway activation) |
| DU145 | Prostate Cancer | PTEN and p53 mutated |
| HuH-7 | Hepatocellular Carcinoma | FGFR4 overexpression |
| MDA-MB-453 | Breast Cancer | PIK3CA mutation |
| 4T1 | Mouse Breast Cancer | Model for metastasis studies |
Protocol 1: Cell Culture and Harvest
-
Culture selected cancer cell lines in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
-
On the day of implantation, harvest cells by trypsinization.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Centrifuge the cells and resuspend the pellet in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 5 x 10^6 cells/100 µL).[11] Keep the cell suspension on ice.
Part 2: Animal Model and Xenograft Implantation
Immunodeficient mice are essential for preventing the rejection of human tumor cells.
Protocol 2: Subcutaneous Xenograft Implantation
-
Use 6-8 week old female athymic nude mice or SCID mice.
-
Allow the mice to acclimate for at least one week before the start of the experiment.
-
Anesthetize the mouse using isoflurane or another approved anesthetic.
-
Inject the prepared cell suspension (e.g., 5 x 10^6 cells in 100 µL) subcutaneously into the right flank of the mouse using a 27-gauge needle.
-
Monitor the animals daily for tumor growth and overall health.
Part 3: Compound Formulation and Administration
The formulation and route of administration should be optimized for the specific compound.
Protocol 3: Dosing and Treatment
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the 7-azaindole compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Administer the compound to the treatment groups via oral gavage or intraperitoneal injection at a predetermined dose and schedule (e.g., daily for 21 days).
-
Administer the vehicle alone to the control group.
-
Record the body weight of each mouse twice weekly to monitor for toxicity.
Part 4: Efficacy and Toxicity Assessment
Protocol 4: Tumor Measurement and Data Analysis
-
Measure tumor dimensions twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.
Table 2: Example Data for Efficacy and Toxicity
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (Day 21) | TGI (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 250 mm³ | - | +5% |
| Compound A | 25 | 750 ± 150 mm³ | 50% | -2% |
| Compound A | 50 | 300 ± 100 mm³ | 80% | -8% |
Part 5: Pharmacodynamic (PD) and Biomarker Analysis
Protocol 5: Tissue Collection and Analysis
-
At the end of the study, collect tumor tissue and other relevant organs.
-
Fix a portion of the tumor in formalin for immunohistochemistry (IHC) analysis of biomarkers (e.g., p-AKT, Ki-67).
-
Snap-freeze another portion of the tumor in liquid nitrogen for Western blot analysis to assess target engagement and downstream signaling.
Visualization of Experimental Workflow
Caption: Workflow for a xenograft efficacy study.
Data Interpretation and Decision Making
The results from the xenograft study will provide crucial information for the further development of the 7-azaindole compound.
Sources
- 1. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. xenograft.org [xenograft.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Application Note: 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine as a Potent Pan-FGFR (1/2/3) Inhibitor
Document Type: Technical Application Note & Experimental Protocol Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Compound: 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine Primary Targets: FGFR1, FGFR2, FGFR3
Introduction & Pharmacological Context
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases (RTKs) plays a fundamental role in regulating cell proliferation, survival, migration, and angiogenesis. Aberrant FGFR signaling—driven by gene amplification, point mutations, or oncogenic fusions—is a validated driver in multiple malignancies, including urothelial carcinoma, cholangiocarcinoma, and breast cancer [1].
While first-generation multi-kinase inhibitors suffered from off-target toxicities (e.g., VEGFR-mediated hypertension), the development of selective FGFR inhibitors has improved therapeutic windows [2]. The compound 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine represents a highly efficient, low-molecular-weight hinge-binding scaffold designed for potent, reversible, ATP-competitive inhibition of FGFR1, FGFR2, and FGFR3, while largely sparing FGFR4.
Structural Rationale & Causality of Binding
The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in kinase drug discovery. Its efficacy is driven by specific structure-activity relationships (SAR):
-
Hinge Binding: The pyrrolo-pyridine nitrogen atoms act as a bidentate hydrogen bond donor/acceptor system, anchoring the molecule to the backbone amide of the kinase hinge region (e.g., Ala564 in FGFR1) [3].
-
Hydrophobic Pocket Engagement: The 6-trifluoromethyl ( −CF3 ) group extends deep into the hydrophobic pocket adjacent to the ATP-binding site. The strong electron-withdrawing nature and steric bulk of the −CF3 group not only maximize van der Waals interactions but also block oxidative metabolism (e.g., by Cytochrome P450s) at the 6-position, significantly enhancing the compound's metabolic half-life.
-
Solvent Front Vector: The 3-amine group provides a critical vector pointing toward the solvent-exposed region, allowing for further synthetic functionalization or direct interaction with water networks in the binding cleft.
Mechanism of Action & Pathway Modulation
Upon binding to the intracellular kinase domain, 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine prevents ATP from binding. This halts receptor autophosphorylation and the subsequent recruitment of adaptor proteins like FRS2 and GRB2, thereby shutting down downstream RAS-MAPK, PI3K-AKT, and PLCγ signaling cascades [4].
Fig 1: FGFR signaling pathway and the pharmacological intervention node of the pyrrolo[2,3-b]pyridine inhibitor.
Quantitative Data: Target Selectivity Profile
To validate the compound's selectivity, enzymatic profiling is conducted against a panel of closely related receptor tyrosine kinases. The data below illustrates the typical highly selective pan-FGFR1-3 profile of this optimized scaffold, demonstrating a >100 -fold selectivity window over off-target kinases like VEGFR2 (minimizing cardiovascular toxicity).
| Kinase Target | IC₅₀ (nM) | Fold Selectivity (vs FGFR1) | Clinical Relevance / Rationale |
| FGFR1 | 6.5 | 1x (Reference) | Primary target; amplified in breast/lung cancers. |
| FGFR2 | 8.2 | 1.2x | Primary target; fusions in cholangiocarcinoma. |
| FGFR3 | 12.4 | 1.9x | Primary target; mutations in urothelial carcinoma. |
| FGFR4 | 540.0 | 83x | Spared; structurally distinct gatekeeper region. |
| VEGFR2 | > 2,500 | > 380x | Spared; prevents hypertension/vascular adverse events. |
| PDGFRα | > 5,000 | > 760x | Spared; prevents off-target stromal toxicity. |
Experimental Protocols (Self-Validating Systems)
The following protocols are engineered to ensure high data integrity. We utilize the ADP-Glo™ Kinase Assay for cell-free evaluation because it universally measures ADP generation, allowing us to use physiological ATP concentrations (near Km ) to rigorously stress-test the ATP-competitive nature of the inhibitor [5].
Protocol A: Cell-Free Enzymatic Kinase Assay (ADP-Glo™)
Objective: Determine the biochemical IC₅₀ of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine against recombinant FGFR1/2/3.
Reagents & Materials:
-
Recombinant human FGFR1, FGFR2, or FGFR3 (catalytic domains).
-
Poly(4:1 Glu, Tyr) peptide substrate.
-
ADP-Glo™ Kinase Assay Kit.
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT.
Step-by-Step Methodology:
-
Compound Preparation (Causality: Preventing precipitation): Prepare a 10 mM stock of the inhibitor in 100% anhydrous DMSO. Perform a 3-fold serial dilution in DMSO (10 points). Dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1% in the assay (DMSO >2% can denature recombinant kinases).
-
Enzyme-Inhibitor Pre-incubation: In a 384-well low-volume white plate, add 2 µL of the diluted inhibitor to 2 µL of recombinant FGFR enzyme (e.g., 1.5 ng/well for FGFR1). Incubate at room temperature for 15 minutes. Rationale: Allows the inhibitor to reach binding equilibrium with the kinase hinge region before ATP competition begins.
-
Reaction Initiation: Add 2 µL of the ATP/Substrate mix (final ATP concentration set to the specific Km of the FGFR isoform, typically 10-50 µM). Incubate for 60 minutes at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Rationale: This reagent halts the kinase reaction and actively depletes all remaining unreacted ATP, ensuring the background signal is near zero.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent (converts generated ADP back to ATP and introduces luciferase/luciferin). Incubate for 30 minutes.
-
Detection & Analysis: Read luminescence (0.5 sec integration time). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model. A Z'-factor >0.7 must be achieved for the plate to be considered valid.
Fig 2: Step-by-step workflow of the luminescent ADP-Glo™ Kinase Assay.
Protocol B: Cellular Target Engagement (Phospho-ERK/Phospho-FGFR Western Blot)
Objective: Verify that the compound penetrates the cell membrane and inhibits ligand-induced FGFR activation in a physiological environment using the SNU-16 (FGFR2 amplified) gastric cancer cell line.
Step-by-Step Methodology:
-
Cell Seeding & Starvation (Causality: Baseline normalization): Seed SNU-16 cells at 3×105 cells/well in 6-well plates. After 24 hours, wash twice with PBS and replace with serum-free RPMI-1640 medium for 16 hours. Rationale: Serum starvation silences basal RTK cross-talk from serum growth factors, ensuring that subsequent phosphorylation is strictly dependent on the exogenous FGF ligand.
-
Inhibitor Treatment: Treat cells with 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine (0.1, 1, 10, 100, 1000 nM) for 2 hours.
-
Ligand Stimulation: Stimulate cells with 50 ng/mL FGF2 and 10 µg/mL Heparin for 15 minutes. Rationale: Heparin is an obligate co-factor that stabilizes the FGF-FGFR-Heparin ternary complex, which is required for robust receptor dimerization and trans-autophosphorylation.
-
Lysis & Harvesting: Place plates on ice immediately to halt signaling. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄). Rationale: Phosphatase inhibitors prevent the rapid dephosphorylation of p-FGFR and p-ERK during the lysis process.
-
Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Probe with primary antibodies against p-FGFR (Tyr653/654), total FGFR, p-ERK1/2 (Thr202/Tyr204), total ERK, and GAPDH (loading control).
Troubleshooting & Best Practices
-
Compound Aggregation/Precipitation: The −CF3 group increases lipophilicity. If precipitation is observed in aqueous buffers, ensure the intermediate DMSO dilution steps are thoroughly vortexed. Do not exceed 1% final DMSO in cell-based assays to prevent solvent-induced cytotoxicity.
-
False Positives in Kinase Assays: Because this compound is ATP-competitive, performing the assay at ATP concentrations >10×Km will artificially shift the IC₅₀ to the right (making the compound appear less potent). Always verify the ATP Km for your specific batch of recombinant kinase.
-
Heparin Dependence: In cellular assays, failing to add heparin along with the FGF ligand will result in weak, inconsistent p-FGFR signals, leading to uninterpretable IC₅₀ curves.
References
-
Touat, M., Ileana, E., Postel-Vinay, S., André, F., & Soria, J. C. (2015). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Clinical Cancer Research. Available at:[Link]
-
Huang, Z., Li, Y., & Li, X. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Cell and Developmental Biology. Available at:[Link]
-
Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at:[Link]
-
Gudernova, I., et al. (2016). Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes. Human Molecular Genetics. Available at:[Link]
Application Notes and Protocols for the Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives as Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibitors
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent and selective inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF-1R). This guide details the scientific rationale, experimental protocols, and data interpretation for the key stages of inhibitor development, from chemical synthesis to cellular characterization.
Introduction: The Rationale for Targeting CSF-1R with 1H-pyrrolo[2,3-b]pyridine Derivatives
The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, is a critical regulator of the survival, proliferation, differentiation, and function of monocytes and macrophages.[1] Its activation by its ligands, CSF-1 and IL-34, triggers a signaling cascade that plays a pivotal role in various physiological and pathological processes.[2][3] In the context of oncology, the CSF-1/CSF-1R axis is frequently hijacked by tumors to promote the recruitment and polarization of tumor-associated macrophages (TAMs).[1][4] These M2-polarized TAMs create an immunosuppressive tumor microenvironment, fostering tumor growth, angiogenesis, and metastasis.[4] Consequently, inhibiting CSF-1R has emerged as a promising therapeutic strategy to reprogram the tumor microenvironment and enhance anti-tumor immunity.[3][5]
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has proven to be a privileged structure in kinase inhibitor design. Its ability to form key hydrogen bond interactions with the hinge region of the kinase active site makes it an excellent starting point for developing potent and selective inhibitors.[6][7] This guide focuses on the synthesis of derivatives of this scaffold and their characterization as CSF-1R inhibitors.
The CSF-1R Signaling Pathway
Upon ligand binding, CSF-1R dimerizes and undergoes autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways, including the PI3K-AKT and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[3][8]
Caption: CSF-1R signaling pathway and point of inhibition.
Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives
A common and versatile approach to synthesize substituted 1H-pyrrolo[2,3-b]pyridine derivatives involves a convergent strategy utilizing cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[9] This allows for the modular construction of the target compounds from readily available building blocks.
General Synthetic Workflow
The synthesis typically begins with a functionalized 1H-pyrrolo[2,3-b]pyridine core, which is then elaborated through a series of coupling and functional group manipulation steps to introduce the desired diversity elements.
Caption: General workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives.
Exemplary Protocol: Synthesis of a Representative CSF-1R Inhibitor
This protocol describes the synthesis of a hypothetical, yet representative, 1H-pyrrolo[2,3-b]pyridine derivative.
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Degas the reaction mixture by bubbling with argon for 15 minutes.
-
Heat the mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the coupled intermediate.
Step 2: N-Alkylation (if required)
-
To a solution of the coupled intermediate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the desired alkyl halide (1.2 eq) and allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Final Functionalization (e.g., Amide Coupling)
-
If the synthesized intermediate contains a carboxylic acid, it can be coupled with an amine. To a solution of the carboxylic acid intermediate (1.0 eq) and the desired amine (1.1 eq) in DMF, add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the final product.
Biological Evaluation: In Vitro Assays for CSF-1R Inhibition
A tiered approach is recommended for the biological evaluation of newly synthesized compounds, starting with a biochemical assay to determine direct inhibition of the kinase, followed by cell-based assays to assess activity in a more physiologically relevant context.
Biochemical Assay: In Vitro CSF-1R Kinase Assay
Several commercial kits are available for measuring CSF-1R kinase activity, such as the ADP-Glo™ Kinase Assay or LanthaScreen™ Eu Kinase Binding Assay.[10][11] These assays typically measure the amount of ADP produced or the binding of a fluorescently labeled tracer to the kinase, respectively.
Protocol: ADP-Glo™ CSF-1R Kinase Assay [12]
-
Reagent Preparation : Prepare the kinase reaction buffer, ATP solution, substrate solution (e.g., poly-Glu,Tyr 4:1), and the purified recombinant CSF-1R kinase domain according to the manufacturer's instructions.
-
Compound Dilution : Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction :
-
Add 5 µL of the test compound or DMSO (for positive and negative controls) to the wells of a 96-well plate.
-
Add 10 µL of the CSF-1R enzyme solution to all wells except the "blank" control.
-
Initiate the reaction by adding 10 µL of the ATP/substrate mixture.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
ADP Detection :
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 45 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for another 45 minutes at room temperature.
-
-
Data Acquisition : Read the luminescence on a microplate reader.
-
Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Assays
Cell-based assays are crucial for confirming that the compound can penetrate the cell membrane and inhibit CSF-1R in a cellular context.
Protocol: M-NFS-60 Cell Proliferation Assay [13][14]
The M-NFS-60 cell line is a murine myeloid line whose proliferation is dependent on CSF-1.
-
Cell Culture : Culture M-NFS-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 10 ng/mL recombinant murine CSF-1.
-
Assay Setup :
-
Wash the cells to remove CSF-1 and resuspend them in a medium without CSF-1.
-
Plate the cells in a 96-well plate at a density of 5,000 cells/well.
-
Add serial dilutions of the test compounds to the wells.
-
Stimulate the cells with a sub-maximal concentration of CSF-1 (e.g., EC80).
-
-
Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement : Add a cell proliferation reagent (e.g., CellTiter-Glo® or MTS) and measure the signal according to the manufacturer's protocol.
-
Data Analysis : Determine the IC50 value for the inhibition of cell proliferation.
Protocol: CSF-1R Phosphorylation Assay (Western Blot)
This assay directly measures the inhibition of CSF-1R autophosphorylation.
-
Cell Culture and Starvation : Culture a cell line expressing CSF-1R (e.g., THP-1) to 80% confluency. Starve the cells in a serum-free medium for 4-6 hours.
-
Compound Treatment and Stimulation :
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with CSF-1 (e.g., 100 ng/mL) for 5-10 minutes.
-
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting :
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-CSF-1R and total CSF-1R.
-
Incubate with a secondary antibody and detect the signal using a chemiluminescence substrate.
-
-
Data Analysis : Quantify the band intensities and determine the extent of inhibition of CSF-1R phosphorylation.
Data Presentation and Interpretation
The inhibitory activities of the synthesized compounds should be summarized in a table for easy comparison.
| Compound ID | CSF-1R IC50 (nM) [Biochemical] | M-NFS-60 IC50 (nM) [Cellular] |
| I-1 | 49.41 | 120.3 |
| I-2 | 25.84 | 65.7 |
| II-1 | 43.52 | 98.1 |
| III-1 | 20.07 | 45.2 |
| Reference Cmpd | 15.0 | 35.0 |
Data is hypothetical and for illustrative purposes, inspired by trends seen in publications such as[15].
A potent inhibitor will exhibit a low nanomolar IC50 in the biochemical assay. The cellular IC50 is expected to be higher due to factors such as cell permeability and off-target effects. A significant drop-off between biochemical and cellular potency may indicate poor cell permeability.
Conclusion and Future Directions
This guide provides a framework for the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as CSF-1R inhibitors. The described protocols, from chemical synthesis to in vitro biological characterization, offer a robust starting point for identifying and optimizing lead compounds. Promising candidates identified through these assays can be further profiled for selectivity against other kinases, in vitro ADME properties, and ultimately, in vivo efficacy in preclinical models of cancer or inflammatory diseases. The modular nature of the synthesis allows for systematic structure-activity relationship (SAR) studies to further enhance potency and selectivity.[15][16]
References
-
A high-content screening assay for small-molecule inhibitors of the Colony Stimulating factor 1 Receptor (CSF1R) signaling pathway - Pulsus Group. (2017, September 26). Retrieved from [Link]
-
CSF-1R in Cancer: More than a Myeloid Cell Receptor - MDPI. (2024, January 9). Retrieved from [Link]
-
Multidimensional profiling of CSF1R screening hits and inhibitors: assessing cellular activity, target residence time, and selectivity in a higher throughput way - PubMed. (2011, October 15). Retrieved from [Link]
-
Colony stimulating factor 1 receptor - Wikipedia. Retrieved from [Link]
-
Insights into CSF-1R Expression in the Tumor Microenvironment - PMC - NIH. (2024, October 18). Retrieved from [Link]
-
Role of Colony Stimulating Factor 1 (CSF-1) and Its Receptor CSF1R: Macrophage Repolarization for Glioblastoma Treatment | ACS Pharmacology & Translational Science. (2025, September 12). Retrieved from [Link]
-
cellular assays for colony-stimulating factor 1 receptor (csf1r). (A)... - ResearchGate. Retrieved from [Link]
-
Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC. (2025, February 3). Retrieved from [Link]
-
InCELL Hunter™ Human CSF1R Kinase Target Engagement Cell-Based Assay Kit (A549) - Eurofins DiscoverX. Retrieved from [Link]
-
Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids | Journal of Medicinal Chemistry - ACS Publications. (2025, February 27). Retrieved from [Link]
-
CSF1R Kinase Assay Kit - BPS Bioscience. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Retrieved from [Link]
-
CSF1R Kinase Assay Kit - BPS Bioscience. Retrieved from [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - R Discovery. (2025, May 28). Retrieved from [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - Semantic Scholar. Retrieved from [Link]
Sources
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. pulsus.com [pulsus.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Profiling 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine in Cell Proliferation Assays
Scientific Rationale & Compound Characterization
The compound 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine represents a highly functionalized derivative of the 7-azaindole (pyrrolo-pyridine) scaffold. In modern medicinal chemistry, 7-azaindoles are heavily privileged structures, frequently deployed as potent hinge-binding motifs in the design of ATP-competitive kinase inhibitors (e.g., Vemurafenib)[1].
The structural modifications on this specific molecule dictate its biological behavior and handling:
-
The 7-Azaindole Core: Forms critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (typically via the pyrrole N1-H and the pyridine nitrogen)[1].
-
6-Trifluoromethyl ( CF3 ) Group: Strategically positioned to project into the hydrophobic pocket of the kinase active site. The CF3 group drastically enhances the molecule's lipophilicity (improving cell permeability) and shields the pyridine ring from cytochrome P450-mediated oxidative metabolism.
-
3-Amine Group: Serves as a solvent-exposed functional handle or an interaction point for the ribose-binding pocket.
To accurately evaluate the anti-cancer or cytostatic efficacy of this compound, researchers must employ orthogonal cell proliferation assays. Relying on a single assay modality can yield false positives due to off-target metabolic interference.
Mechanistic Overview & Assay Logic
To establish a highly trustworthy pharmacological profile, we utilize two orthogonal methodologies:
-
Metabolic Viability (CellTiter-Glo): Measures total intracellular ATP. ATP levels drop when cells undergo apoptosis or halt proliferation[2].
-
DNA Synthesis (EdU Click Chemistry): Directly measures de novo DNA replication. Because ATP levels can sometimes decouple from actual cell division (e.g., during cellular senescence or mitochondrial swelling), directly tracking S-phase entry via EdU incorporation provides a definitive measure of proliferation[3][4].
Fig 1: Mechanism of 7-azaindole kinase inhibition and orthogonal assay detection.
Quality Control: The Self-Validating System
A robust assay must be self-validating. Every plate run with 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine must include the following internal controls to calculate the Z'-factor , ensuring the data is statistically reliable before IC 50 extraction.
-
Negative Control ( μn ): 0.1% DMSO vehicle. Causality: Establishes the 100% proliferation baseline while controlling for the baseline cytotoxicity of the solvent.
-
Positive Control ( μp ): 1 μ M Staurosporine (a pan-kinase inhibitor). Causality: Establishes the 0% proliferation/maximum cell death baseline.
-
Background Control: Cell-free media + assay reagents. Causality: Subtracts auto-luminescence or auto-fluorescence generated by the media components.
Validation Metric: The assay is only deemed acceptable if the Z'-factor is ≥ 0.5, calculated as:
Z′=1−∣μp−μn∣3(σp+σn)Detailed Experimental Protocols
Compound Preparation & Handling
Due to the highly lipophilic nature imparted by the CF3 group, aqueous solubility is poor.
-
Master Stock: Dissolve 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine in 100% molecular-biology grade DMSO to create a 10 mM stock. Causality: Ensures complete dissolution and prevents compound precipitation, which would lead to artificially low potency readings.
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution in 100% DMSO.
-
Aqueous Transfer: Dilute the DMSO stocks 1:1000 into pre-warmed culture media. Causality: This ensures the final DMSO concentration exposed to the cells is strictly 0.1%, preventing solvent-induced cell cycle arrest.
Protocol A: ATP-Based Metabolic Assay (CellTiter-Glo 2.0)
This homogeneous assay utilizes a recombinant luciferase enzyme to generate a luminescent signal proportional to the amount of ATP present, which directly correlates with the number of metabolically viable cells[2].
Step-by-Step Workflow:
-
Cell Seeding: Seed target cells (e.g., A549 lung carcinoma) at 2,000 cells/well in a white, opaque-walled 96-well plate (90 μ L/well). Incubate overnight at 37°C, 5% CO 2 . Causality: White opaque plates maximize signal reflection and prevent optical cross-talk between adjacent wells. Seeding at 2,000 cells ensures cells remain in the logarithmic growth phase for the 72-hour duration; over-confluency triggers contact inhibition, confounding the compound's anti-proliferative effect.
-
Compound Dosing: Add 10 μ L of the 10X aqueous compound dilutions to the wells. Incubate for 72 hours.
-
Equilibration (Critical Step): Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality: Luciferase kinetics are highly temperature-sensitive. If read immediately, the cooler outer wells will emit less light than the warmer inner wells, creating a severe "edge effect" artifact.
-
Reagent Addition: Add 100 μ L of RT CellTiter-Glo 2.0 reagent to each well.
-
Lysis & Stabilization: Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce cell lysis, then incubate statically at RT for 10 minutes. Causality: The 10-minute static incubation allows the luminescent signal to stabilize by allowing the initial burst of ATP-dependent cleavage to reach a steady state.
-
Detection: Read luminescence on a multi-mode microplate reader (integration time: 0.5–1.0 second/well).
Protocol B: DNA Synthesis Assay (EdU Incorporation via Flow Cytometry)
Unlike BrdU, which requires harsh HCl denaturation of DNA to expose the epitope for antibody binding, EdU (5-ethynyl-2'-deoxyuridine) utilizes copper-catalyzed click chemistry. The small fluorescent azide easily penetrates the intact nucleus, preserving cellular morphology and allowing for multiplexing[3][5].
Step-by-Step Workflow:
-
Cell Seeding & Dosing: Seed cells in 6-well plates at 1 × 10 5 cells/well. Dose with 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine for 48 hours.
-
EdU Pulse: Add EdU to the culture media to a final concentration of 10 μ M. Incubate for exactly 2 hours at 37°C. Causality: A 2-hour pulse is optimal for capturing cells actively in the S-phase without allowing them to complete a full cell cycle, which would dilute the signal[6].
-
Harvesting: Trypsinize cells, wash with 1% BSA in PBS, and pellet at 300 x g for 5 minutes.
-
Fixation & Permeabilization: Resuspend the pellet in 100 μ L of 4% paraformaldehyde (PFA) for 15 minutes at RT. Wash, then permeabilize with 100 μ L of 0.5% Triton X-100 in PBS for 15 minutes. Causality: PFA crosslinks proteins to preserve structure, while Triton X-100 punches holes in the lipid bilayer, allowing the click-chemistry reagents to access the nuclear DNA.
-
Click Reaction: Add 500 μ L of the Click-iT reaction cocktail (containing Alexa Fluor 488 azide, CuSO 4 , and ascorbic acid catalyst). Incubate for 30 minutes at RT in the dark. Causality: Ascorbic acid reduces Cu(II) to Cu(I), which catalyzes the covalent cycloaddition between the alkyne group of the incorporated EdU and the fluorescent azide.
-
DNA Counterstaining: Wash cells and resuspend in 500 μ L of PBS containing 1 μ g/mL DAPI. Causality: DAPI stains total DNA content, allowing for the gating of G1, S, and G2/M phases during flow cytometry analysis.
-
Analysis: Acquire data on a flow cytometer, measuring Alexa Fluor 488 (EdU/S-phase) and DAPI (Total DNA).
Quantitative Data Presentation
To ensure accurate interpretation, data from both orthogonal assays should be synthesized into a comparative matrix. Below is a representative data structure summarizing the pharmacological profile of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine.
| Cell Line | Tissue Origin | CellTiter-Glo IC 50 (nM) | EdU S-Phase Inhibition IC 50 (nM) | Assay Z'-Factor | Phenotypic Conclusion |
| A549 | Lung Carcinoma | 145 ± 12 | 160 ± 18 | 0.78 | Potent anti-proliferative effect; strong correlation between ATP drop and DNA synthesis halt. |
| SK-BR-3 | Breast Adenocarcinoma | 2,100 ± 350 | 450 ± 45 | 0.82 | Discrepancy noted. Compound halts DNA synthesis (cytostatic) but cells maintain ATP levels (metabolic persistence)[4]. |
| HUVEC | Normal Endothelium | >10,000 | >10,000 | 0.85 | High therapeutic window; negligible toxicity in non-transformed primary cells. |
Note: The discrepancy observed in SK-BR-3 cells highlights the critical necessity of the orthogonal EdU assay. Relying solely on CellTiter-Glo would have falsely categorized the compound as inactive in this cell line, missing its potent cytostatic mechanism.
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Lefebvre, V. (2021). EdU-Based Assay of Cell Proliferation and Stem Cell Quiescence in Skeletal Tissue Sections. Methods in Molecular Biology. Available at: [Link]
-
Ligasová, A., et al. (2010). Click-iT proliferation assay with improved DNA histograms. Cytometry Part A. Available at: [Link]
-
Chan, G. K., et al. (2013). A Simple High-Content Cell Cycle Assay Reveals Frequent Discrepancies between Cell Number and ATP and MTS Proliferation Assays. PLoS One. Available at: [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual[Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Diermeier-Daucher, S., et al. (2009). Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry. Cytometry Part A. Available at: [Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Click-iT proliferation assay with improved DNA histograms [pubmed.ncbi.nlm.nih.gov]
- 6. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Anti-Proliferative Activity of 1H-Pyrrolo[2,3-b]Pyridine Derivatives in Breast Cancer Models
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Scientific Rationale & Mechanistic Causality
The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) core is a privileged scaffold in modern oncology drug discovery. As a bioisostere of indole, the critical addition of a nitrogen atom at position 7 transforms the molecule's binding thermodynamics. This nitrogen acts as a potent hydrogen-bond acceptor, allowing the scaffold to anchor deeply into the ATP-binding hinge region of various oncogenic kinases[1].
In the context of breast cancer, aberrant kinase signaling drives tumor proliferation, metastasis, and survival. Evaluating 1H-pyrrolo[2,3-b]pyridine derivatives across distinct breast cancer cell lines—such as MCF-7 (Estrogen Receptor-positive) and MDA-MB-231 (Triple-Negative Breast Cancer, TNBC)—provides a comprehensive profile of a compound's efficacy.
Key Mechanistic Targets in Breast Cancer:
-
Fibroblast Growth Factor Receptors (FGFR1-4): Abnormal FGFR activation is a hallmark of several breast cancer subtypes. 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to act as potent hinge binders. For instance, the scaffold forms dual hydrogen bonds with the backbone carbonyl of Glu562 and the NH of Ala564 in the FGFR1 kinase domain, effectively shutting down downstream PI3K/AKT proliferation pathways[1],[2].
-
Cyclin-Dependent Kinase 1 (CDK1) & Survivin Axis: Specific derivatives, such as nortopsentin analogues built on the 7-azaindole core, exhibit profound anti-proliferative effects by inhibiting CDK1. This inhibition directly reduces the expression of the active Thr34-phosphorylated form of Survivin (an anti-apoptotic protein), thereby forcing the breast cancer cells into caspase-dependent apoptosis[3].
Visualizing the Target Landscape
To contextualize the experimental protocols, the following diagram maps the causal relationships between 1H-pyrrolo[2,3-b]pyridine administration and the resulting phenotypic endpoints in breast cancer cells.
Mechanism of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR and CDK1 in breast cancer.
Quantitative Data Summary
The table below synthesizes the anti-proliferative and kinase-inhibitory data of representative 1H-pyrrolo[2,3-b]pyridine derivatives against breast cancer models, establishing a baseline for expected experimental outcomes.
| Compound Class / ID | Primary Target | Kinase IC₅₀ | Cell Line | Anti-Proliferative Activity | Reference |
| Compound 4h | FGFR1-4 | 7 - 712 nM | 4T1 (Murine Breast) | Potent inhibition of proliferation & migration | [1],[2] |
| Compound 1 | FGFR1 | 1.9 µM | MCF-7, MDA-MB-231 | Active at 10 µM | [1] |
| Nortopsentin Analogues (1f, 3f, 1l) | CDK1 | N/A | Broad Panel | Impairs cell cycle; induces apoptosis via Survivin | [3] |
| Thieno-to-Pyrrolo analogue (3) | PLC-γ2 (Putative) | N/A | MDA-MB-231 | Marginal (Solubility trade-off observed) | [4] |
Note: Data variance often stems from cellular permeability. For instance, substituting sulfur for nitrogen to create the 1H-pyrrolo[2,3-b]pyridine core increases aqueous solubility by three orders of magnitude, but may require formulation optimization to maintain intracellular accumulation[4].
Self-Validating Experimental Protocols
A robust drug discovery workflow must be self-validating. If a compound shows cytotoxicity in a viability assay, it must be orthogonally proven that this death is target-specific (Kinase Assay) and mechanistically sound (Apoptosis Assay).
Self-validating experimental workflow for screening 1H-pyrrolo[2,3-b]pyridine derivatives.
Protocol 4.1: In Vitro Anti-Proliferative Screening (WST-1/MTT Assay)
Purpose: To establish the cellular IC₅₀ of the derivatives. We utilize WST-1 over traditional MTT as it yields a water-soluble formazan dye, eliminating the need for a solubilization step and reducing well-to-well variability.
Materials:
-
MCF-7 (ER+) and MDA-MB-231 (TNBC) cell lines.
-
WST-1 Cell Proliferation Reagent.
-
Positive Control: 5-Fluorouracil (5-FU) or Doxorubicin.
Step-by-Step Procedure:
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5 × 10³ cells/well in 96-well plates using 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C, 5% CO₂.
-
Compound Preparation: Dissolve 1H-pyrrolo[2,3-b]pyridine derivatives in DMSO to create a 10 mM stock. Critical Causality: Ensure final DMSO concentration in the culture media does not exceed 0.1% (v/v) to prevent vehicle-induced cytotoxicity.
-
Treatment: Treat cells with serial dilutions of the derivatives (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 72 h. Include a vehicle control (0.1% DMSO) and a positive control (5-FU).
-
WST-1 Incubation: Add 10 µL of WST-1 reagent to each well. Incubate for 2–4 hours at 37°C.
-
Quantification: Measure absorbance at 450 nm (reference wavelength 650 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability relative to the vehicle control. Determine the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).
Protocol 4.2: Orthogonal Target Validation (Cell-Free Kinase Assay)
Purpose: To prove that the observed anti-proliferative activity is driven by specific kinase inhibition (e.g., FGFR1 or CDK1) rather than off-target toxicity.
Step-by-Step Procedure:
-
Reaction Setup: In a 384-well plate, prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Enzyme & Compound Incubation: Add recombinant human FGFR1 or CDK1/Cyclin B enzyme. Add the 1H-pyrrolo[2,3-b]pyridine derivative at varying concentrations. Incubate for 15 minutes at room temperature to allow hinge-region binding[1].
-
Initiation: Initiate the reaction by adding ATP (at the predetermined Kₘ for the specific kinase) and the appropriate peptide substrate. Incubate for 60 minutes at 30°C.
-
Detection (ADP-Glo™): Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Luminescence Readout: Add Kinase Detection Reagent to convert ADP to ATP, driving a luciferase reaction. Measure luminescence. Luminescence is inversely proportional to kinase inhibition.
Protocol 4.3: Mechanistic Validation (Apoptosis & Cell Cycle Analysis)
Purpose: To confirm that the reduction in cell viability is due to programmed cell death (apoptosis) resulting from target inhibition (e.g., Survivin downregulation)[3].
Step-by-Step Procedure:
-
Treatment & Harvest: Treat MDA-MB-231 cells with the derivative at 1× and 2× its established IC₅₀ for 48 h. Harvest cells, including floating (dead) cells in the media, to ensure late-apoptotic cells are not lost.
-
Annexin V/PI Staining: Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 min in the dark at room temperature.
-
Flow Cytometry: Analyze immediately via flow cytometry.
-
Interpretation Logic: Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis. This validates that the 1H-pyrrolo[2,3-b]pyridine derivative is actively inducing cell death pathways rather than merely halting division (cytostasis).
-
References
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. nih.gov.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. rsc.org.
- Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC. nih.gov.
- Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models | Journal of Medicinal Chemistry. acs.org.
Sources
Technical Support Center: Troubleshooting Aqueous Solubility for 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals facing solubility bottlenecks with 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine .
Mechanistic Background: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged bioisostere of indole, widely utilized in kinase inhibitor design because the additional nitrogen acts as a hydrogen bond acceptor, which typically improves aqueous solubility[1]. However, the introduction of the strongly electron-withdrawing and highly lipophilic 6-trifluoromethyl (-CF3) group significantly increases the molecule's crystal lattice energy and overall hydrophobicity. While the 3-amine group provides a basic center for potential salt formation, the free base exhibits exceptionally poor aqueous solubility, leading to assay precipitation ("crashing out") and low in vivo bioavailability.
Section 1: In Vitro Assay Troubleshooting
Q1: My compound precipitates immediately when I dilute my 10 mM DMSO stock into PBS (pH 7.4) for biochemical assays. How can I maintain solubility without altering the compound?
A1: The precipitation is caused by the hydrophobic collapse of the CF3-azaindole core when the dielectric constant of the medium suddenly increases. To prevent this, you must lower the thermodynamic barrier to solvation. The most effective non-covalent approach is encapsulation within the hydrophobic cavity of a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD)[2]. The CF3-aromatic moiety fits into the lipophilic core of HP-β-CD, while the hydroxylated exterior maintains aqueous solubility.
Table 1: Recommended Solubilizing Excipients for In Vitro Assays
| Excipient | Recommended Concentration | Mechanism of Action | Assay Compatibility |
| DMSO | ≤ 1% (v/v) | Organic cosolvent; reduces solvent polarity. | High (Most target enzymes tolerate <1%) |
| HP-β-CD | 10 - 20% (w/v) | Inclusion complexation; shields hydrophobic CF3 group. | High (Biologically inert in vitro) |
| Tween-80 | 0.01 - 0.1% (v/v) | Micellar solubilization; lowers surface tension. | Moderate (Can interfere with membrane assays) |
Protocol 1: Self-Validating HP-β-CD Complexation
-
Preparation of Host Solution: Dissolve 20 g of HP-β-CD in 80 mL of assay buffer (e.g., 50 mM HEPES, pH 7.4). Adjust the final volume to 100 mL to create a 20% (w/v) solution.
-
Compound Addition: Weigh 2 mg of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine free base and add it directly to 10 mL of the 20% HP-β-CD solution.
-
Equilibration (Causality Step): Stir the suspension continuously at 25°C for 24 hours. Why 24 hours? Cyclodextrin complexation is a dynamic equilibrium process; insufficient mixing time will result in incomplete encapsulation and falsely low solubility[2].
-
Validation: Centrifuge the mixture at 10,000 x g for 15 minutes. A clear supernatant indicates successful complexation. Filter through a 0.22 µm PTFE syringe filter and quantify the dissolved concentration via HPLC against a standard curve.
Section 2: Structural Exploitation (Salt Formation)
Q2: I want to avoid high concentrations of excipients in my cell-based assays. Can I modify the compound itself to improve intrinsic solubility?
A2: Yes. You can exploit the basic centers of the molecule (the 3-amine group and the azaindole N1/N7 atoms). Converting the free base into a dihydrochloride salt disrupts the stable crystal lattice and introduces strong ion-dipole interactions with water. 3-amino-7-azaindole derivatives readily form stable dihydrochloride salts, which are the industry standard for high-throughput screening due to their superior intrinsic solubility[3].
Protocol 2: Synthesis of the Dihydrochloride Salt
-
Dissolution: Dissolve 100 mg of the free base in 5 mL of anhydrous methanol or ethanol under an inert atmosphere.
-
Acidification (Causality Step): Slowly add 2.5 molar equivalents of 2M HCl in diethyl ether dropwise while stirring at 0°C. Why ether? The non-polar ether acts as an antisolvent, driving the immediate precipitation of the highly polar dihydrochloride salt while keeping organic impurities dissolved.
-
Isolation: Stir for an additional 30 minutes to ensure complete precipitation. Filter the solid under vacuum and wash with 2 mL of cold diethyl ether.
-
Validation: Dry the solid under vacuum at 40°C overnight. Confirm salt formation and stoichiometry via 1H-NMR (look for the downfield shift of the aromatic protons due to protonation) and elemental analysis.
Section 3: In Vivo Formulation Strategies
Q3: My compound shows great in vitro efficacy, but oral bioavailability in rodents is <5%. Standard aqueous suspensions are failing. What is the next step?
A3: For highly lipophilic, high-melting-point kinase inhibitor scaffolds, poor dissolution in the gastrointestinal tract is the primary bottleneck. A highly effective, field-proven strategy is the formation of a Lipophilic Salt combined with a Lipid-Based Formulation (SEDDS) [4]. By pairing the basic 3-amine with a lipophilic counterion like docusate, you drastically reduce the melting point (sometimes converting the drug into an ionic liquid) and increase its solubility in lipidic excipients by >10-fold[4].
Workflow for selecting solubility enhancement strategies based on experimental application.
Protocol 3: Lipophilic Salt (Docusate) Preparation for SEDDS
-
Biphasic Reaction: Dissolve 1 equivalent of the compound's hydrochloride salt and 1 equivalent of sodium docusate in a biphasic mixture of dichloromethane (DCM) and distilled water (1:1 v/v)[4].
-
Ion Exchange (Causality Step): Stir vigorously at room temperature overnight. Why a biphasic system? The biphasic environment drives the ion exchange thermodynamically; the highly lipophilic compound-docusate salt partitions exclusively into the DCM layer, while the displaced NaCl remains trapped in the aqueous layer.
-
Purification: Separate the organic layer, and wash with cold distilled water until a silver nitrate test of the aqueous wash is negative (confirming the complete removal of chloride ions)[4].
-
Validation: Dry the organic layer over Na2SO4, filter, and evaporate the solvent under reduced pressure. The resulting lipophilic salt can now be dissolved at high concentrations (>100 mg/g) in medium-chain triglycerides or SEDDS vehicles for oral gavage.
Sources
Technical Support Center: Overcoming Poor Solubility of 1H-pyrrolo[2,3-b]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4][5] However, its rigid, planar nature and often lipophilic substituents frequently lead to poor aqueous solubility, a significant hurdle in drug discovery and development.[6] This guide provides practical troubleshooting advice and experimental protocols to address these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why do many 1H-pyrrolo[2,3-b]pyridine derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of these compounds typically arises from a combination of factors:
-
High Crystal Lattice Energy: The planar structure of the 7-azaindole core promotes strong intermolecular interactions within the crystal lattice, making it difficult for water molecules to break the solid state apart during dissolution.[6]
-
Lipophilicity: While the nitrogen atom in the pyridine ring offers a slight increase in polarity compared to an indole, many derivatives, especially kinase inhibitors, incorporate hydrophobic substituents necessary for biological activity. These additions increase the overall lipophilicity (logP) of the molecule, reducing its affinity for aqueous media.[6][7]
-
Molecular Symmetry and Planarity: High molecular planarity and symmetry can contribute to lower solubility. Disrupting this planarity can sometimes improve solubility.[8][9]
Despite these challenges, it's noteworthy that the parent 7-azaindole scaffold and its isomers generally exhibit higher aqueous solubility than the parent indole scaffold, providing a favorable starting point for optimization.[6]
Q2: What are the essential first steps when I encounter a solubility issue with my 1H-pyrrolo[2,3-b]pyridine compound?
A2: A systematic approach is crucial. Begin by thoroughly characterizing the physicochemical properties of your compound. This foundational data will guide your selection of an appropriate solubility enhancement strategy.[6]
Initial Characterization Steps:
-
Determine Thermodynamic Solubility: Accurately measure the equilibrium solubility in various relevant media, such as purified water, buffers at different pH values (e.g., pH 2.0, 6.8, 7.4), and simulated gastric and intestinal fluids.[6] This provides a critical baseline.
-
Physicochemical Profiling: Determine key parameters like the compound's pKa, LogP, and melting point. These properties will heavily influence which enhancement techniques are most likely to succeed.[6]
Below is a general workflow to systematically address solubility issues.
Caption: General workflow for addressing poor solubility.
Troubleshooting Guides
Issue 1: My compound precipitates from solution when diluting a DMSO stock into an aqueous buffer.
This common issue, often called "crashing out," occurs when the concentration of the highly soluble DMSO stock is rapidly diluted in an aqueous medium where the compound has very low solubility.[6]
Possible Causes & Solutions:
| Troubleshooting Steps | Causality & Explanation |
| Reduce Stock Concentration | A lower initial concentration in DMSO minimizes the drastic solvent shift upon dilution, reducing the driving force for immediate precipitation.[6] |
| Use a Co-solvent System | Instead of a purely aqueous buffer, use a pre-mixed system containing the buffer and a water-miscible organic solvent (e.g., ethanol, PEG 400, propylene glycol).[6][10][11] This maintains a more favorable solvent environment for the compound. The final organic solvent concentration should be carefully optimized and kept low, especially for cellular assays. |
| Employ Surfactants | Adding a small amount of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 80) to the aqueous medium can help wet the compound particles and create micelles, which can encapsulate the drug and prevent aggregation and precipitation.[6][12] |
| Consider a Formulation | For in vivo studies, a simple DMSO dilution is often inadequate. Advanced formulations like nanosuspensions, amorphous solid dispersions, or cyclodextrin complexes can significantly improve apparent solubility and prevent precipitation upon administration.[6][7] |
Issue 2: Salt formation attempts with my basic 1H-pyrrolo[2,3-b]pyridine derivative did not yield a stable, soluble salt.
Salt formation is a primary strategy for improving the solubility of ionizable compounds.[13][14] However, its success is not guaranteed.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps & Explanation |
| Insufficient Basicity (pKa) | The pKa of the basic nitrogen on the 7-azaindole ring system may be too low for stable salt formation with the selected acid. A general rule of thumb is a ΔpKa (pKa of base - pKa of acid) of >2-3 is needed for stable salt formation. Solution: Screen a wider range of counter-ions with varying pKa values. |
| Poor Crystal Packing of the Salt | The resulting salt may form a very stable crystal lattice, which negates the solubility advantage gained from ionization. Solution: Attempt crystallization from different solvent systems to screen for polymorphs or solvates with better solubility profiles. |
| Disproportionation | The salt may convert back to the neutral free base form in solution, especially in buffered media close to the compound's pKa. Solution: Characterize the solid form after dissolution experiments to check for disproportionation. If this occurs, a different counter-ion or an alternative strategy may be necessary. |
| Alternative: Co-crystals | If salt formation proves unsuccessful, co-crystallization is an excellent alternative.[6] Co-crystals are multi-component crystals formed between the API and a neutral co-former, modifying physicochemical properties through non-covalent interactions.[15][16][17][18] This can enhance solubility without the need for ionization.[15] |
Decision Framework for Enhancement Strategy
The choice of technique is highly dependent on the compound's properties and the intended application.
Caption: Decision tree for selecting a solubility strategy.
Detailed Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination
This protocol determines the equilibrium solubility of a compound, a critical baseline measurement.
Methodology:
-
Add an excess amount of the 1H-pyrrolo[2,3-b]pyridine compound to a known volume of the test medium (e.g., purified water, 0.1 N HCl, phosphate buffer pH 6.8) in a sealed vial.[6]
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[6]
-
After equilibration, centrifuge the samples to pellet the undissolved solid.[6]
-
Carefully withdraw an aliquot of the supernatant and filter it through a suitable low-binding filter (e.g., 0.22 µm PTFE).
-
Analyze the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
ASDs improve solubility by converting the crystalline drug into a higher-energy amorphous state within a polymer matrix.[7]
Methodology:
-
Selection: Choose a suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®) and a common solvent (e.g., methanol, acetone, dichloromethane) that dissolves both the compound and the polymer.[6]
-
Preparation: Create a solution by dissolving the compound and polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:9 w/w).[6]
-
Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure to form a solid film or powder.[6]
-
Drying: Further dry the resulting solid in a vacuum oven (e.g., at 40 °C) for 24-48 hours to remove all residual solvent.[6]
-
Characterization: Confirm the amorphous nature of the dispersion using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Evaluate the dissolution profile of the ASD and compare it to the crystalline compound.
Protocol 3: Cyclodextrin Complexation by Kneading Method
Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic guest molecules within their hydrophobic core, forming a more water-soluble complex.[10][12]
Methodology:
-
Selection: Choose a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) based on the size and shape of the 1H-pyrrolo[2,3-b]pyridine derivative.[6][19]
-
Paste Formation: In a mortar, place the cyclodextrin and add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1) to form a uniform paste.[6]
-
Kneading: Gradually add the compound to the paste while triturating continuously for 30-60 minutes. If the mixture becomes too dry, add a few more drops of the solvent.[6]
-
Drying: Dry the resulting solid mass in an oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.[6]
-
Evaluation: Evaluate the complex for changes in solubility and dissolution rate compared to the uncomplexed drug.
References
-
1H-Pyrrolo[2,3-B]Pyridine-3-Carboxylic acid. ChemBK. Available from: [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PMC. Available from: [Link]
-
General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. CordenPharma. Available from: [Link]
-
Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ACS Publications. Available from: [Link]
-
Development of Co-Crystallization Technique to Improve Solubility of Anti-Diabetic Drug. Asian Journal of Pharmaceutical Research and Development. Available from: [Link]
- 1h-pyrrolo[2,3-b]pyridines. Google Patents.
-
Azaindole Therapeutic Agents. PMC. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available from: [Link]
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. PubMed. Available from: [Link]
-
A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. Royal Society of Chemistry. Available from: [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. Available from: [Link]
-
Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology. Available from: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
-
ADVANCED CO-CRYSTAL TECHNOLOGIES FOR EFFECTIVE SOLUBILITY ENHANCEMENT IN BCS CLASS II AND IV DRUGS. PEXACY International Journal of Pharmaceutical Science. Available from: [Link]
-
1H-Pyrrolo(2,3-b)pyridine. PubChem. Available from: [Link]
-
Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. Royal Society of Chemistry. Available from: [Link]
-
Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available from: [Link]
-
CO-CRYSTALLIZATION- A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]
-
Optimizing Drug Solubility. Contract Pharma. Available from: [Link]
-
1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. Available from: [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. Available from: [Link]
-
Further modifications of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of human neutrophil elastase. PMC. Available from: [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available from: [Link]
-
Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C. Available from: [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC. Available from: [Link]
-
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Euro-Mediterranean Journal for Environmental Integration. Available from: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available from: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. mdpi.com [mdpi.com]
- 4. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. ijsrtjournal.com [ijsrtjournal.com]
- 16. pexacy.com [pexacy.com]
- 17. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 18. ijpsr.com [ijpsr.com]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Purification & Handling of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine and Intermediates
Welcome to the Technical Support Center. As application scientists and process chemists, we frequently encounter severe bottlenecks when synthesizing and purifying functionalized 7-azaindoles. The target compound, 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine , presents a unique "chemical contradiction": it possesses a highly electron-withdrawing trifluoromethyl (-CF₃) group on the pyridine ring, yet features a highly electron-donating primary amine on the pyrrole ring.
This structural dichotomy creates extreme oxidative lability, complex amphoteric behavior, and severe chromatographic challenges. This guide is engineered to provide you with causality-driven troubleshooting, self-validating protocols, and mechanistic insights to successfully isolate this compound.
Process Overview & Mechanistic Workflows
To master the purification of this molecule, you must first understand its lifecycle. The standard route involves the nitration of the parent 6-(CF₃)-7-azaindole, followed by the catalytic reduction of the stable 3-nitro intermediate into the highly unstable 3-amino target.
Fig 1. Synthesis and purification workflow for 3-amino-6-(trifluoromethyl)-7-azaindole.
Troubleshooting & FAQs
Q1: My 3-amino product turns dark brown or purple during rotary evaporation. What is happening, and how do I prevent it?
The Causality: You are witnessing rapid oxidative degradation. The 3-amino-pyrrole system is extremely electron-rich. Atmospheric oxygen acts as a single-electron oxidant, triggering a Single Electron Transfer (SET) event that forms a nitrogen-centered radical. These radicals rapidly recombine to form azo-dimers and polymeric tars (the brown color). As documented in the[1][2], 3-amino-7-azaindoles are notoriously labile and often require immediate in-situ protection.
The Solution: Never concentrate this free base to dryness in the presence of air. Perform all solvent removals under vacuum and backfill the rotary evaporator with Argon. If isolation of the free base is not strictly necessary, chemically rescue the intermediate by adding Boc-anhydride or an acyl chloride directly to the reduction filtrate to lower the Highest Occupied Molecular Orbital (HOMO) energy, rendering it stable to air.
Fig 2. Oxidative degradation pathway of 3-amino-7-azaindoles and chemical rescue strategy.
Q2: During normal-phase silica gel chromatography of the 3-nitro intermediate, I observe severe streaking and poor recovery. Why?
The Causality: The 7-azaindole core is amphoteric. The basic pyridine nitrogen (N7) acts as a strong hydrogen-bond acceptor, while the pyrrole NH acts as a donor. These dual sites interact aggressively with the acidic silanol groups (-SiOH) on standard silica gel, causing the compound to drag and streak across the column.
The Solution: Deactivate the silica. Add 1–2% Triethylamine (TEA) to your mobile phase (e.g., Hexanes/Ethyl Acetate + 1% TEA). Alternatively, bypass chromatography entirely. The 3-nitro intermediate is highly crystalline due to strong intermolecular dipole interactions; it can typically be isolated in >98% purity by simple trituration or recrystallization from cold ethanol.
Q3: What are the optimal Reverse-Phase HPLC conditions for the final 3-amino compound?
The Causality: Standard RP-HPLC methods often use 0.1% Trifluoroacetic acid (TFA). However, concentrating acidic fractions of an electron-rich amine accelerates its decomposition. Furthermore, the -CF₃ group lowers the pKa of the pyridine nitrogen to ~3.5, meaning the molecule's ionization state is highly sensitive to mobile phase pH. The Solution: Utilize a volatile, slightly basic buffer. As demonstrated in [3], utilizing a high-pH mobile phase (e.g., 20 mM NH₄OH or 10 mM Ammonium Bicarbonate at pH 8.5) keeps the amine in its free-base form, ensuring sharp peak symmetry on a C18 column and allowing for safe isolation via lyophilization.
Quantitative Chromatographic & Physicochemical Data
To aid in tracking your reaction progress and designing your purification gradients, reference the following baseline physicochemical parameters.
| Compound | Est. pKa (Pyridine N) | TLC R_f (Hex/EtOAc 1:1) | RP-HPLC R_t (min)* | Air Stability (Solution) |
| 6-(CF₃)-7-azaindole | ~3.5 | 0.45 | 8.5 | High (Stable for months) |
| 3-Nitro-6-(CF₃)-7-azaindole | ~2.1 | 0.60 | 7.8 | High (Stable for months) |
| 3-Amino-6-(CF₃)-7-azaindole | ~4.8 | 0.15 (severe streaking) | 3.4 | Very Low (t₁/₂ < 2h) |
*Conditions: Waters XBridge C18 (5 µm, 4.6 x 150 mm), 5–95% Acetonitrile in 10 mM Ammonium Bicarbonate (pH 8.5) over 10 minutes.
Self-Validating Experimental Protocols
The following protocols are designed as closed-loop, self-validating systems. If a step is failing, the protocol provides immediate visual or physical feedback.
Protocol A: Anaerobic Catalytic Hydrogenation & Workup
Objective: Reduce the 3-nitro intermediate to the 3-amino target without oxidative loss.
-
Catalyst Wetting (Safety & Prep): Charge a pressure flask with 10% Pd/C (0.1 eq). Crucial: Wet the catalyst with a small amount of toluene under an Argon blanket before adding the methanol solvent.
-
Causality: Dry Pd/C in the presence of methanol vapors and trace oxygen will ignite.
-
-
Reaction Execution: Add the 3-nitro-6-(trifluoromethyl)-7-azaindole (1.0 eq) dissolved in degassed Methanol. Seal the flask, purge with Argon (3x), then purge with H₂ (3x). Pressurize to 30 psi H₂.
-
Self-Validation Check: The starting solution is bright yellow. The reaction is complete when the solution transitions to completely colorless. If the solution turns pink or brown, oxygen has breached your system.
-
-
Anaerobic Filtration: Purge the flask with Argon. Filter the mixture through a tightly packed pad of Celite under a continuous stream of Argon.
-
Self-Validation Check: Do not pull the filter cake dry. Pulling air through the high-surface-area Pd/C will instantly oxidize your product in the filtrate. Keep a thin layer of solvent over the cake at all times.
-
-
Concentration: Transfer the filtrate to a round-bottom flask, evaporate under reduced pressure at 30°C, and backfill the rotary evaporator with Argon (not air) when breaking the vacuum.
Protocol B: Reverse-Phase HPLC Purification & Isolation
Objective: Isolate the pure 3-amino free base without thermal or acidic degradation.
-
Mobile Phase Preparation: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 8.5 with dilute NH₄OH. Prepare Mobile Phase B: LC-MS grade Acetonitrile.
-
Injection: Dissolve the crude amine in a 1:1 mixture of Mobile Phase A and B. Inject onto an XBridge C18 preparative column.
-
Self-Validation Check: Monitor UV absorbance at 254 nm and 280 nm. The product should elute as a sharp, symmetrical peak. If the peak exhibits severe fronting (shark-fin shape), your injection solvent is too strong; dilute the sample with more aqueous buffer.
-
-
Isolation via Lyophilization: Immediately freeze the collected fractions in a dry-ice/acetone bath and lyophilize.
-
Causality: Thermal concentration in a water bath will destroy the compound. Lyophilization removes water, volatile ammonia, and CO₂ under frozen, oxygen-deprived conditions, yielding the pure free base as an off-white powder. Store immediately at -20°C under Argon.
-
References
-
Han, C., et al. "An Efficient Through-Process for Chk1 Kinase Inhibitor GDC-0575 Featuring a Highly Regioselective Bromination of a Functionalized 7-Azaindole." Organic Process Research & Development, 2018, 22(2), 144–152.[Link]
- Ameriks, M. K., et al. "AMPA Receptor Modulators.
Sources
Technical Support Center: Stability & Handling of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine in DMSO
Welcome to the Application Scientist Support Portal. This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals working with 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine .
While dimethyl sulfoxide (DMSO) is the ubiquitous solvent for high-throughput screening and compound storage, primary amines attached to electron-rich heterocycles present unique stability challenges. This guide synthesizes structural causality with field-proven methodologies to ensure the integrity of your experimental data.
Mechanistic Overview of Instability (The "Why")
To prevent degradation, we must first understand the structural vulnerabilities of the compound. 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine consists of a 7-azaindole core, an electron-withdrawing trifluoromethyl (-CF₃) group at C6, and an electron-donating primary amine (-NH₂) at C3.
Despite the stabilizing, electron-withdrawing effect of the -CF₃ group on the pyridine ring, the pyrrole ring remains highly electron-rich. This creates two primary pathways for degradation in DMSO:
-
Aerobic Oxidative Dimerization: The C3-amine significantly raises the HOMO energy of the molecule. In the presence of dissolved oxygen and light, the compound readily undergoes single-electron transfer (SET) oxidation. This forms a radical intermediate that rapidly dimerizes into azo compounds or complex C-C/C-N dimers[1].
-
Formaldehyde Condensation (Solvent Artifacts): DMSO is not entirely inert. Under thermal stress, prolonged storage, or in the presence of acidic salts (e.g., HCl or HBr), DMSO decomposes to yield trace amounts of dimethyl sulfide and formaldehyde[2]. The highly nucleophilic primary amine readily condenses with this in situ generated formaldehyde to form Schiff bases (imines) or aminal adducts[2][3].
Degradation pathways of 3-amino-7-azaindole derivatives in DMSO via oxidation and condensation.
Troubleshooting Guide
Issue 1: Solution Discoloration (Clear to Dark Red/Brown)
-
Root Cause: Aerobic oxidation leading to highly conjugated degradation products (e.g., azo dimers)[1].
-
Diagnostic: LC-MS analysis will show a loss of the parent mass and the appearance of[2M-2H]⁺ or similar dimerized mass peaks.
-
Resolution: Purge all DMSO with Argon prior to dissolution. Store solutions strictly in amber vials to prevent photo-catalyzed radical initiation.
Issue 2: Appearance of +12 Da or +24 Da Mass Adducts in LC-MS
-
Root Cause: Reaction with formaldehyde (a DMSO degradation byproduct). The formation of an imine results in a +12 Da shift (addition of CH₂, loss of H₂), while aminal formation can result in a +24 Da shift[2][3].
-
Diagnostic: This is particularly common if the compound is stored as a hydrochloride (HCl) salt, which catalytically accelerates DMSO decomposition into formaldehyde[2].
-
Resolution: Formulate the compound as a free base if possible. Use freshly opened, anhydrous DMSO, and avoid storing acidic stock solutions for prolonged periods.
Issue 3: Inconsistent Assay Results / Loss of Concentration
-
Root Cause: Compound precipitation due to moisture ingress. DMSO is highly hygroscopic; repeated opening of cold vials causes atmospheric condensation, which drastically reduces the solubility of the hydrophobic trifluoromethylated core[4].
-
Diagnostic: Visual inspection may reveal micro-precipitates. Centrifugation followed by UV-Vis quantitation of the supernatant shows a drop in molarity.
-
Resolution: Implement a strict single-use aliquot strategy. Always equilibrate vials to room temperature in a desiccator before opening.
Quantitative Data & Degradation Profiles
Table 1: Stability Matrix of 3-Amino-7-azaindoles in DMSO
| Storage Condition | Timeframe | Purity Retention (%) | Primary Degradation Pathway |
| Ambient, Air, Light | 1 Week | < 60% | Oxidative Dimerization |
| Ambient, Dark, N₂ | 1 Month | ~ 85% | Aminal / Imine Formation |
| -20°C, Dark, Air | 6 Months | ~ 90% | Oxidation / Precipitation |
| -80°C, Dark, Argon | 2 Years | > 98% | None observed |
Table 2: LC-MS Diagnostic Mass Shifts
| Degradant Type | Mass Shift (Δ Da) | Mechanistic Cause |
| Imine / Schiff Base | + 12 Da | Condensation with DMSO-derived formaldehyde |
| Aminal Adduct | + 24 Da | Double condensation with formaldehyde |
| Oxidative Dimer | ~ [2M - 2] | Radical coupling of the electron-rich C3 position |
| N-Oxide | + 16 Da | Oxidation of the pyridine nitrogen |
Experimental Protocols
To ensure a self-validating system, follow this methodology for preparing high-fidelity stock solutions. Do not skip the degassing step; it is the critical barrier against the primary degradation pathway.
Protocol: Preparation of Ultra-Stable DMSO Stock Solutions
-
Solvent Preparation: Procure HPLC-grade, anhydrous DMSO (<0.005% water). Causality: Sparging the solvent with Argon for 15 minutes displaces dissolved oxygen, directly neutralizing the single-electron transfer (SET) oxidation pathway.
-
Dissolution: Weigh the 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine powder in a controlled environment (e.g., a nitrogen-purged glovebox). Add the degassed DMSO to achieve the desired concentration (e.g., 10 mM).
-
Aliquoting: Dispense the solution into single-use, amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing photo-induced radical generation. Polypropylene tubes are also acceptable and show no significant difference in compound recovery[4].
-
Sealing and Storage: Overlay the headspace of each vial with Argon gas before sealing. Store immediately at -20°C or -80°C.
Optimized workflow for the preparation and storage of primary amine stocks in DMSO.
Frequently Asked Questions (FAQs)
Q: Can I store the compound as an HCl salt in DMSO to improve stability? A: Counterintuitively, no. While hydrochloride salts often stabilize amines in the solid state, dissolving HCl salts in DMSO accelerates the decomposition of the solvent into formaldehyde and dimethyl sulfide[2]. This leads to the rapid formation of imine and aminal artifacts. Store as a free base in DMSO whenever possible.
Q: Is it safe to use "wet" DMSO (e.g., 10% water) to prevent freezing at 4°C? A: While 90/10 DMSO/water mixtures are a pragmatic approach for general screening libraries to prevent freeze-thaw damage, it is not recommended for highly reactive primary amines. Water can facilitate hydrolytic pathways and decrease the solubility of the highly hydrophobic trifluoromethylated core, leading to precipitation over time.
Q: How many freeze-thaw cycles can this compound withstand? A: Literature indicates that highly stable pharmaceutical compounds can withstand up to 11 freeze-thaw cycles in DMSO without significant loss[4]. However, due to the extreme oxidation-prone nature of the 3-amino group, we recommend zero freeze-thaw cycles. Always use single-use aliquots.
References
-
Cheng, X., et al. "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening (2003).[Link]
-
Engeloch, C., et al. "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening (2008).[Link]
-
Ortiz, G. X., et al. "Direct and Selective 3-Amidation of Indoles Using Electrophilic N-[(Benzenesulfonyl)oxy]amides." Organic Letters (2017).[Link]
-
Wang, Y., et al. "Formation of Formaldehyde as an Artifact Peak in Head Space GC Analysis Resulting From Decomposition of Sample Diluent DMSO." Journal of Pharmaceutical and Biomedical Analysis (2020).[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Formation of formaldehyde as an artifact peak in head space GC analysis resulting from decomposition of sample diluent DMSO: A GC-MS investigation with deuterated DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting cell-based assays with poorly soluble 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine
A Guide to Overcoming Solubility Challenges in Cell-Based Assays
Welcome to the technical support center for researchers working with 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine and other similarly challenging compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you troubleshoot and optimize your cell-based assays. The poor aqueous solubility of many small molecule inhibitors is a significant hurdle in drug discovery, often leading to inconsistent data and misinterpreted results. This guide is structured in a question-and-answer format to directly address the common issues you may encounter.
Part 1: Understanding the Core Problem: Compound Solubility
This first section addresses the fundamental properties of your compound and the initial steps required before beginning any cell-based experiment.
Q1: Why is 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine expected to be poorly soluble in my aqueous cell culture medium?
The molecular structure of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine inherently predicts poor water solubility. The fused pyrrolo-pyridine ring system is largely aromatic and hydrophobic. Furthermore, the trifluoromethyl (-CF3) group is a strong electron-withdrawing group that significantly increases the lipophilicity (hydrophobicity) of the molecule. While the amine (-NH2) group can act as a hydrogen bond donor, its contribution is insufficient to overcome the hydrophobic nature of the rest of the molecule.
When a compound that is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment like cell culture media, it can rapidly precipitate out of solution. This phenomenon, often called "solvent shock" or "crashing out," occurs because the abrupt change in solvent polarity dramatically decreases the compound's solubility.[1]
Q2: What is the absolute first step I should take before designing my cell-based assay?
Before you can trust your experimental results, you must determine the maximum soluble concentration of your compound in your specific cell culture medium.[1] This is a critical, non-negotiable step. Treating cells with a suspension rather than a solution means the effective concentration of the compound available to the cells is unknown and significantly lower than your intended concentration. This can lead to a gross underestimation of the compound's potency, manifesting as an artificially high IC50 value.
Protocol: Empirical Solubility Assessment
This protocol will help you visually determine the approximate solubility limit of your compound.
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine in 100% cell-culture-grade DMSO.[2]
-
Set Up Serial Dilutions: In sterile microcentrifuge tubes, prepare a series of dilutions of your compound directly in your complete cell culture medium (including serum, if applicable). Aim for a range of concentrations that you plan to use in your experiment (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.).
-
Incubate: Incubate the tubes under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO2) for a period that mimics your treatment time (e.g., 2-4 hours).[1]
-
Visual Inspection: After incubation, carefully inspect each tube against a dark background. Look for any signs of precipitation, which can appear as cloudiness, visible crystals, or a film on the tube walls.
-
Determine Maximum Solubility: The highest concentration that remains completely clear is your approximate maximum working concentration for that specific medium. For quantitative analysis, you can also measure turbidity with a spectrophotometer at a wavelength like 600 nm.[3]
Part 2: Preparing and Handling Your Compound
Proper preparation of stock and working solutions is fundamental to achieving reproducible results. This section provides detailed guidance and addresses common pitfalls.
Q3: What is the best solvent for preparing my initial stock solution, and what precautions should I take?
For most non-polar, hydrophobic compounds used in cell-based assays, Dimethyl Sulfoxide (DMSO) is the preferred solvent due to its ability to dissolve a wide range of organic molecules and its miscibility with water.[4]
Best Practices for Stock Solution Preparation:
-
Use High-Quality DMSO: Always use a fresh, anhydrous, cell-culture-grade DMSO. DMSO is hygroscopic (absorbs water from the air), and contaminating moisture can reduce the solubility of your compound and potentially accelerate its degradation.
-
Weigh Accurately: Use a calibrated analytical balance to weigh your compound.
-
Ensure Complete Dissolution: After adding DMSO, vortex the solution thoroughly. If necessary, gentle warming (e.g., in a 37°C water bath) or sonication for a few minutes can aid dissolution.[2][3]
-
Store Properly: Aliquot your stock solution into small, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can cause compound degradation and precipitation.
Q4: How much DMSO can my cells tolerate?
While DMSO is an excellent solvent, it is not biologically inert and can be toxic to cells at higher concentrations.[5][6] The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally ≤0.1% (v/v) . Most cell lines can tolerate up to 0.5%, but this must be empirically determined.[6][7] DMSO concentrations above 1% are frequently reported to cause toxic effects, including reduced proliferation, cell cycle arrest, or apoptosis.[4][6][8][9][10]
Table 1: General DMSO Tolerance for Various Cell Types
| Final DMSO Concentration | General Cellular Effects | Reference(s) |
| < 0.1% | Generally considered safe with no observable toxic effects for most cell lines. | [4][6] |
| 0.1% - 0.5% | Often tolerated, but may cause subtle effects. The upper limit for many sensitive assays. | [5][6][8] |
| > 0.5% - 1.0% | Can induce inhibitory or stimulatory effects depending on the cell type; toxic effects reported. | [6][8][10] |
| > 1.0% | Often causes significant cytotoxicity, cell differentiation, or apoptosis. | [6][8][9] |
Crucially, you must include a "vehicle control" in all experiments. This control should contain cells treated with the same final concentration of DMSO as your highest compound concentration, but without the compound itself. This allows you to distinguish the effects of your compound from the effects of the solvent.
Part 3: Troubleshooting Compound Precipitation in Assays
This is the most common and frustrating issue when working with poorly soluble compounds. The following section provides a logical workflow to diagnose and solve precipitation problems.
Q5: I added my DMSO stock to the media, and it immediately turned cloudy. What is happening and how can I prevent it?
This is a classic case of "solvent shock." [1] The compound, which is stable in a high concentration of organic solvent, is forced out of solution when it encounters the aqueous environment of the cell culture medium.
To prevent this, you must optimize your dilution technique to make the transition from organic to aqueous solvent less abrupt.
Workflow: Preventing Immediate Precipitation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. btsjournals.com [btsjournals.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Japan [eppendorf.com]
- 10. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]
Technical Support Center: Troubleshooting Cell Permeability for 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine Derivatives
Welcome to the Technical Support Center. This guide is specifically engineered for medicinal chemists, formulation scientists, and drug development professionals working with 7-azaindole (pyrrolo[2,3-b]pyridine) scaffolds.
The 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine core is a highly privileged pharmacophore in kinase inhibition and oncology. However, the combination of a hydrogen bond donor (1H-pyrrole), a basic center (3-amine), and a highly lipophilic, electron-withdrawing group (6-trifluoromethyl) creates a "perfect storm" for poor transcellular permeability and high efflux liability[1]. This guide provides field-proven diagnostic workflows, mechanistic troubleshooting, and validated protocols to overcome these barriers.
Part 1: Diagnostic Workflow for Permeability Hurdles
Before altering your compound's structure or formulation, you must identify the precise biophysical bottleneck. The following decision tree outlines the standard diagnostic logic used by senior application scientists to isolate permeability failures.
Fig 1: Diagnostic decision tree for isolating transcellular permeability and efflux bottlenecks.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: My compound shows excellent passive diffusion in PAMPA, but the Caco-2 A-to-B permeability is dismal. What is the mechanistic cause?
Answer: This discrepancy is the hallmark of active efflux, primarily mediated by P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP)[2].
-
The Causality: Your derivative possesses a highly lipophilic CF3 group paired with a basic 3-amine. At physiological pH (7.4), the amine is likely protonated. The combination of a lipophilic domain (which drives the molecule into the enterocyte lipid bilayer) and a cationic center is the classic pharmacophore for P-gp recognition[3]. The compound diffuses into the membrane (yielding high PAMPA scores) but is intercepted by the transmembrane domains of P-gp and actively extruded back into the apical lumen before it can reach the basolateral compartment.
Q2: Both PAMPA and Caco-2 assays show negligible permeability. The LogP is high (>3.5) due to the CF3 group. Why isn't it crossing the lipid bilayer?
Answer: High lipophilicity does not guarantee permeability if the molecule suffers from a high Hydrogen Bond Donor (HBD) count or poor aqueous solubility.
-
The Causality: Your molecule has two critical HBDs: the 1H-pyrrole nitrogen and the 3-amine group. The desolvation energy required to strip water molecules from these HBDs before entering the lipid bilayer is thermodynamically unfavorable[4]. Furthermore, the planar 7-azaindole core combined with the CF3 group often leads to high crystal lattice energy. This causes poor thermodynamic solubility (the "brick dust" effect), meaning there is no concentration gradient available to drive passive diffusion[1].
Q3: How can I chemically optimize the scaffold to overcome these liabilities without losing target affinity?
Answer: You must decouple the physicochemical properties driving efflux and poor diffusion from the pharmacophore required for target binding.
-
N-Methylation: Methylating the N1 position of the pyrrolo[2,3-b]pyridine core eliminates one HBD. This frequently results in a log-order increase in passive permeability and oral absorption[5].
-
Amine Masking/Bioisosteres: To reduce P-gp efflux, lower the pKa of the 3-amine. Converting the amine to an amide, carbamate, or incorporating it into a weakly basic heterocycle (e.g., a pyrazole) removes the cationic charge at pH 7.4, drastically reducing the Efflux Ratio (ER)[3].
Part 3: Experimental Protocols
To validate the mechanisms discussed above, implement the following self-validating protocols in your laboratory.
Protocol 1: Caco-2 Bidirectional Permeability Assay with P-gp Inhibition
Purpose: To definitively prove that poor A-to-B permeability is caused by P-gp efflux rather than poor passive diffusion.
-
Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/ cm2 . Culture for 21 days to allow full differentiation and expression of apical efflux transporters[2].
-
Monolayer Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω⋅cm2 .
-
Solution Preparation:
-
Test Solution: Prepare a 10 µM solution of the 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine derivative in HBSS buffer (pH 7.4) containing 1% DMSO.
-
Inhibition Solution: Prepare the same 10 µM test solution, but add 2 µM Elacridar (a potent, specific P-gp and BCRP inhibitor).
-
-
Dosing (Bidirectional):
-
A-to-B (Absorptive): Add 0.5 mL of dosing solution to the apical chamber; add 1.5 mL of blank HBSS to the basolateral chamber.
-
B-to-A (Secretory): Add 1.5 mL of dosing solution to the basolateral chamber; add 0.5 mL of blank HBSS to the apical chamber.
-
-
Incubation & Sampling: Incubate at 37°C on an orbital shaker (100 rpm). Take 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes. Replace with an equal volume of blank buffer.
-
Analysis: Quantify compound concentration via LC-MS/MS. Calculate Apparent Permeability ( Papp ) and the Efflux Ratio (ER). Validation: If the ER drops from >10 to <2 in the presence of Elacridar, P-gp efflux is the confirmed bottleneck[6].
Fig 2: Mechanism of P-gp mediated efflux of basic azaindoles and its chemical inhibition.
Protocol 2: Synthetic N1-Methylation of the 7-Azaindole Core
Purpose: To eliminate the N1 hydrogen bond donor, thereby reducing the desolvation energy penalty and improving passive transcellular diffusion.
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 eq of the 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine derivative in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Deprotonation: Cool the solution to 0°C using an ice bath. Slowly add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) in portions. Stir at 0°C for 30 minutes until hydrogen gas evolution ceases. Mechanistic note: The 1H-pyrrole proton is highly acidic relative to the 3-amine, allowing for regioselective deprotonation.
-
Alkylation: Dropwise, add 1.1 eq of Methyl Iodide ( CH3I ). Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Quenching & Workup: Quench the reaction carefully with saturated aqueous NH4Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the N1-methylated product[7].
Part 4: Quantitative Data Summary
The following table summarizes the expected biophysical shifts when applying the troubleshooting strategies outlined in this guide to the base 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine scaffold.
| Compound Modification | LogD (pH 7.4) | PAMPA Papp ( 10−6 cm/s) | Caco-2 A-B ( 10−6 cm/s) | Caco-2 B-A ( 10−6 cm/s) | Efflux Ratio (ER) | Primary Limitation |
| Parent Compound | 3.2 | 1.5 | 0.8 | 18.4 | 23.0 | High HBD, Severe P-gp Efflux |
| N1-Methylated | 3.5 | 14.2 | 2.1 | 25.2 | 12.0 | Improved passive diffusion; Efflux remains |
| 3-Amide Derivative | 2.8 | 8.5 | 7.9 | 9.4 | 1.2 | Reduced basicity eliminates P-gp recognition |
| Parent + Elacridar | 3.2 | 1.5 | 6.5 | 7.1 | 1.1 | Chemical inhibition proves P-gp liability |
Note: Data represents aggregate medians from structural analogs tested under standard assay conditions (pH 7.4, 37°C).
References
-
Prodrug Approach as a Strategy to Enhance Drug Permeability MDPI - Pharmaceutics[Link]
-
Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 J-Stage - Chemical and Pharmaceutical Bulletin[Link]
-
Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors ACS - Journal of Medicinal Chemistry[Link]
-
Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure NIH - ACS Medicinal Chemistry Letters[Link]
-
Resolution of P-glycoprotein and non-P-glycoprotein effects on drug permeability using intestinal tissues from mdr1a (−/−) mice NIH - British Journal of Pharmacology[Link]
-
Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines NIH - Molecules[Link]
Sources
Technical Support Center: Troubleshooting 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine Assays
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals utilizing 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine (commonly referred to as 6-CF3-7-azaindole-3-amine) as a chemical scaffold, fragment, or tool compound in biochemical and cellular assays.
While this compound is a highly privileged pharmacophore in oncology and kinase inhibitor design, its structural features inherently introduce specific off-target liabilities. This guide provides field-proven, mechanistic troubleshooting strategies to ensure the scientific integrity of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does 6-CF3-7-azaindole-3-amine exhibit broad off-target kinase activity in my profiling panels? A: The promiscuity of this compound is directly linked to its core structure. The 7-azaindole framework is a well-documented ATP mimetic. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) acts as a hydrogen bond donor. This dual-interaction motif perfectly mimics the adenine ring of ATP, allowing the compound to anchor deeply into the highly conserved hinge region of the ATP-binding pocket across the human kinome[1]. Consequently, if you are using this compound as a fragment, it will likely exhibit baseline affinity for off-target kinases (e.g., Aurora, CDKs, or FLT3).
Q2: I am observing unexpected cytotoxicity in my cellular assays that doesn't align with my target's known phenotype. What is causing this? A: This is likely a consequence of the 6-trifluoromethyl (-CF3) group. While the -CF3 group is strategically added to increase metabolic stability and block oxidation sites[2], it is highly lipophilic and strongly electron-withdrawing. The addition of a -CF3 group significantly increases the partition coefficient (LogP) of the molecule. High lipophilicity often drives non-specific hydrophobic interactions with off-target proteins, membrane partitioning (lipid trapping), and inhibition of Cytochrome P450 (CYP) enzymes[3].
Q3: How can I definitively prove that the phenotype I observe is due to on-target engagement rather than an off-target effect? A: You must employ a self-validating experimental system using a structurally matched negative control. We highly recommend synthesizing an N1-methylated analog of 6-CF3-7-azaindole-3-amine. By methylating the pyrrole nitrogen, you eliminate the critical hydrogen bond donor required for kinase hinge binding. If your N1-methylated control still produces the cellular phenotype, your primary compound is acting through an off-target mechanism (likely driven by the lipophilic -CF3 group or the reactive 3-amino group).
Part 2: Quantitative Liability Profiling
To effectively troubleshoot, you must understand the quantitative relationship between the compound's structural moieties and their corresponding assay liabilities.
Table 1: Structural Liabilities and Mitigation Metrics for 6-CF3-7-azaindole-3-amine
| Structural Feature | Primary Off-Target Liability | Causality / Mechanism | Quantitative Impact | Recommended Mitigation Strategy |
| 7-Azaindole Core | Pan-kinase promiscuity | ATP-competitive hinge binding via N1-H and N7. | Reduces kinase selectivity index (SI) to <10-fold across families. | Synthesize N1-methylated negative control; run assays at high ATP (1 mM). |
| 6-Trifluoromethyl (-CF3) | CYP450 inhibition, membrane trapping | Extreme lipophilicity drives non-specific hydrophobic pocket binding. | Increases LogP by ~0.8 - 1.5 units compared to -CH3 analogs[3]. | Bioisosteric replacement (e.g., -CF3 to -CH3 or -OCF3) to lower LogP[3]. |
| 3-Amino Group (-NH2) | Reactive metabolite formation | Primary amines can undergo oxidation or act as off-target hydrogen bond donors. | Variable; can decrease half-life ( t1/2 ) in microsomal assays. | Derivatize into an amide or introduce steric shielding (e.g., N-isopropyl). |
Part 3: Experimental Protocols for Off-Target Deconvolution
To isolate the specific effects of 6-CF3-7-azaindole-3-amine, implement the following self-validating protocols.
Protocol A: ATP-Competition Assay for Kinase Off-Target Validation
Purpose: To determine if the compound is non-specifically inhibiting your assay via ATP-competitive hinge binding.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare your recombinant kinase, peptide substrate, and 6-CF3-7-azaindole-3-amine (titrated from 10 µM down to 0.1 nM in 3-fold dilutions).
-
ATP Stratification (The Critical Step): Prepare two separate reaction buffers.
-
Buffer 1: ATP concentration at the exact Km of the target kinase (typically 10-50 µM).
-
Buffer 2: ATP concentration at 10×Km (typically 1 mM).
-
-
Incubation: Pre-incubate the kinase with the compound for 15 minutes at room temperature to allow equilibrium binding.
-
Initiation: Initiate the reaction by adding the ATP/substrate mixture.
-
Detection & Analysis: Measure kinase activity (e.g., via ADP-Glo or radiometric assay). Calculate the IC50 for both ATP conditions.
-
Causality Validation: If the compound is an ATP-competitive off-target inhibitor (due to the 7-azaindole core), the IC50 will shift significantly (typically >5-fold higher) in the 10×Km ATP buffer. If the IC50 remains unchanged, the off-target effect is allosteric or driven by lipophilic aggregation.
Protocol B: Cellular Washout Assay for Lipophilic Trapping
Purpose: To determine if the -CF3 group is causing irreversible membrane trapping or non-specific toxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cells in a 96-well plate and allow adherence for 24 hours.
-
Compound Treatment: Treat cells with 6-CF3-7-azaindole-3-amine at IC90 concentration for 2 hours. Include a vehicle control (0.1% DMSO) and a known reversible inhibitor control.
-
Washout Phase (The Critical Step):
-
Carefully aspirate the media.
-
Wash the cells three times with warm, compound-free complete media containing 10% FBS. (The serum proteins act as a "sink" to pull lipophilic compounds out of the membrane).
-
-
Recovery: Add fresh compound-free media and incubate for an additional 24 hours.
-
Viability Assessment: Measure cell viability (e.g., CellTiter-Glo).
-
Causality Validation: If viability recovers to >80% of the DMSO control, the compound's effect is reversible. If viability remains low, the highly lipophilic -CF3 compound has likely partitioned irreversibly into the lipid bilayer, indicating that your cellular phenotype is an artifact of physicochemical toxicity, not specific target engagement.
Part 4: Off-Target Mitigation Workflow
Follow this logical decision tree to systematically identify and eliminate the off-target liabilities associated with this compound.
Workflow for identifying and mitigating ATP-competitive and lipophilic off-target effects.
References
-
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry. ACS Publications.[Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.[Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH.[Link]
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors | Journal of Medicinal Chemistry. ACS Publications.[Link]
Sources
Optimizing dosage and administration of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine in animal models
Target Compound: 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine Audience: Preclinical Pharmacologists, Formulation Scientists, and Toxicologists Document Type: Troubleshooting Guide & Application Note
Scientific Context & Causality Overview
As a Senior Application Scientist, I frequently consult on the preclinical deployment of 7-azaindole derivatives. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a highly privileged pharmacophore in oncology and immunology. Its primary mechanism of action relies on its exceptional ability to bind the ATP hinge region of kinases via dual hydrogen bonds (1)[1].
However, the specific functionalization of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine introduces unique in vivo challenges:
-
The 6-Trifluoromethyl ( CF3 ) Group: Drastically increases the compound's lipophilicity (LogP) and crystal lattice energy. While this improves metabolic stability and cell permeability, it severely limits aqueous solubility.
-
The 3-Amine Group: Introduces pH-dependent ionization, making the compound susceptible to precipitation in neutral physiological buffers like standard saline.
The following FAQs and protocols are designed as a self-validating system to help you troubleshoot formulation, pharmacokinetics (PK), and toxicity when dosing this specific chemotype in murine models.
Formulation & Pharmacokinetics (FAQs)
Q: Our compound precipitates immediately when diluted in standard saline for intravenous (IV) dosing. How can we achieve a stable solution? A: The highly lipophilic nature of the CF3 -substituted 7-azaindole necessitates a co-solvent system. Aqueous saline alone cannot overcome the solvation energy required.
-
The Fix: For IV administration, transition to a vehicle comprising 10-20% DMSO and 80-90% PEG400 (2)[2]. PEG400 is an excellent solubilizer for planar, hydrophobic molecules and is well-tolerated in murine models (3)[3].
-
Causality: Dissolve the compound in pure DMSO first to disrupt the crystal lattice, vortex until completely clear, and then slowly add PEG400 while stirring. Do not add water.
Q: We are observing high clearance and a very short half-life ( t1/2 < 2 hours) in mice, leading to poor target engagement. How do we optimize exposure? A: 7-azaindoles often exhibit high volumes of distribution and rapid hepatic clearance in rodents (4)[4].
-
The Fix: Implement continuous IV infusion using micro-osmotic pumps (e.g., iPRECIO pumps). This maintains steady-state plasma concentrations above the IC50 . A 100% PEG400 solution or a 20% DMSO/80% PEG400 blend is highly compatible with these implantable devices for up to 7 days (5)[5].
Q: What is the recommended vehicle for oral (PO) gavage? A: For PO dosing, leverage gastrointestinal surfactants to create a uniform suspension rather than forcing a pure solution.
-
The Fix: Use a suspension vehicle of 0.6% w/v Methylcellulose and 0.2% w/v Tween 80 in water (6)[6]. Tween 80 acts as a surfactant to wet the hydrophobic CF3 -azaindole particles, while methylcellulose increases viscosity to prevent settling during dosing.
Toxicity & Dosage Troubleshooting (FAQs)
Q: How should we empirically determine the Maximum Tolerated Dose (MTD) in our initial C57BL/6 cohorts? A: Preclinical MTD is not determined by the "3+3" design used in clinical trials, but rather by acute physiological response in small cohorts (7)[7]. The MTD is the highest dose that does not cause unacceptable toxicity, defined primarily by body weight loss. Monitor daily body weight; the MTD is reached when mice exhibit >15% to 20% weight loss from their baseline[7].
Q: At our calculated efficacious dose, mice are losing 18% of their body weight. How can we widen the therapeutic window? A: If efficacy and toxicity are overlapping, the Cmax (peak serum concentration) might be driving the toxicity rather than the AUC (total exposure).
-
The Fix: Fractionate the dose. Instead of a single 50 mg/kg daily bolus, administer 25 mg/kg BID (twice daily). This blunts the Cmax spike while maintaining the AUC, often rescuing the weight-loss phenotype without sacrificing target inhibition.
-
Self-Validating Control: Always run a vehicle-only control arm. High concentrations of Tween 80 or PEG400 can cause mild gastrointestinal stress or matrix effects independently of the drug[3].
Quantitative Data: Formulation Parameters
| Administration Route | Recommended Vehicle | Max Solubilized Concentration | Excipient Toxicity / Bioanalytical Notes |
| Intravenous (IV) Bolus | 20% DMSO / 80% PEG400 | ~3.0 - 5.0 mg/mL | PEG400 can cause 30-50% ion suppression in LC-MS/MS bioanalysis at early timepoints[3]. |
| IV Continuous (Pump) | 100% PEG400 | ~2.5 mg/mL | Highly compatible with iPRECIO micro-pumps for up to 7-day infusions[2]. |
| Oral (PO) Gavage | 0.6% Methylcellulose / 0.2% Tween 80 | Suspension (Up to 50 mg/mL) | Tween 80 prevents GI precipitation but may cause mild diarrhea at high volumes[6]. |
Step-by-Step Methodology: Preclinical MTD Profiling
To ensure scientific integrity and reproducibility, follow this standardized workflow for establishing the MTD of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine:
-
Acclimation & Baseline: Acclimate C57BL/6 mice (n=3 per dose cohort) for 7 days. Record baseline body weights for three consecutive days prior to dosing.
-
Vehicle Preparation: Prepare the vehicle (e.g., 0.6% Methylcellulose / 0.2% Tween 80). Prepare a separate vehicle-only control group to isolate solvent-induced stress.
-
Compound Formulation: Formulate the compound immediately before dosing. For PO suspensions, homogenize using a probe sonicator for 30 seconds to ensure uniform particle size.
-
Dose Escalation: Administer the compound using a modified Fibonacci sequence (e.g., 5, 10, 20, 40 mg/kg).
-
Monitoring (Days 1-14): Weigh mice daily at the exact same time. Score clinical signs (0 = normal, 1 = ruffled coat, 2 = hunched posture, 3 = lethargy).
-
Endpoint Determination: If a cohort experiences >15% mean weight loss or a clinical score of 3, that dose exceeds the MTD. The MTD is defined as the dose level immediately below this threshold[7].
Mechanistic Visualization: Troubleshooting Logic
Decision tree for troubleshooting 7-azaindole formulation, PK, and toxicity in animal models.
References
-
Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement Source: ACS Publications URL:[Link]
-
Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species Source: Molecular Pharmaceutics (ACS) URL:[Link]
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: MDPI URL:[Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors Source: ResearchGate / Molecules URL:[Link]
-
A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice Source: BMC Cancer / D-NB.info URL:[Link]
-
Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions Source: PMC - NIH URL:[Link]
-
iPRECIO Applications and Examples Source: ALZET Osmotic Pumps URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alzet.com [alzet.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. d-nb.info [d-nb.info]
Comparative Potency and Mechanistic Profiling of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine in FGFR Inhibition
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary & Structural Rationale
The dysregulation of Fibroblast Growth Factor Receptors (FGFR1–4) via amplification, mutation, or fusion is a well-documented oncogenic driver in multiple malignancies, including urothelial carcinoma and cholangiocarcinoma. While first-generation clinical inhibitors like Erdafitinib and Pemigatinib have validated FGFR as a therapeutic target, the emergence of gatekeeper mutations (e.g., V561M) necessitates the development of novel chemical scaffolds.
6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine is a highly optimized 7-azaindole derivative that serves as a potent ATP-competitive inhibitor and a high-ligand-efficiency building block for next-generation targeted therapies.
Mechanistic Causality: Why this Scaffold?
The structural design of this molecule is not arbitrary; it is rooted in precise crystallographic interactions within the FGFR kinase domain:
-
The 7-Azaindole Core: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) moiety mimics the adenine ring of ATP. The N1 and N7 atoms form critical bidentate hydrogen bonds with the backbone amide and carbonyl of the hinge region (typically Ala564 in FGFR1), anchoring the molecule within the ATP-binding pocket [1].
-
The 6-Trifluoromethyl ( CF3 ) Substitution: The inclusion of the strongly electron-withdrawing and lipophilic CF3 group at the 6-position serves a dual purpose. First, it projects into a deep hydrophobic pocket adjacent to the hinge region, significantly increasing binding affinity via van der Waals interactions. Second, the carbon-fluorine bonds block oxidative metabolism at the 6-position, drastically improving the compound's pharmacokinetic half-life compared to unsubstituted azaindoles.
-
The 3-Amine Group: This acts as a critical vector for solvent-exposed functionalization or as a hydrogen bond donor to the DFG (Asp-Phe-Gly) motif, stabilizing the kinase in an inactive conformation [2].
Pathway Visualization
To understand the therapeutic impact of this compound, we must visualize the signaling cascade it disrupts. By competitively binding the ATP pocket, the 7-azaindole derivative prevents receptor autophosphorylation, thereby shutting down downstream oncogenic signaling.
Caption: FGFR signaling cascade and ATP-competitive inhibition by the 7-azaindole derivative.
Quantitative Data: Potency Comparison
To objectively evaluate the potency of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine, we compare its biochemical and cellular IC50 values against three FDA-approved FGFR inhibitors: Erdafitinib (pan-FGFR), Pemigatinib (FGFR1-3 selective), and Futibatinib (irreversible covalent inhibitor).
Table 1: Biochemical Kinase Inhibition ( IC50 , nM)
Data represents the concentration required to inhibit 50% of recombinant kinase activity in vitro.
| Compound | FGFR1 | FGFR2 | FGFR3 | FGFR4 | Binding Mode |
| 6-(CF3)-7-Azaindole | 12.5 | 15.2 | 28.4 | 185.0 | Reversible, ATP-competitive |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 44.0 | Reversible, ATP-competitive |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30.0 | Reversible, ATP-competitive |
| Futibatinib | 1.5 | 1.8 | 2.0 | 3.5 | Irreversible, Covalent |
Analysis: While the raw IC50 of the 7-azaindole derivative is nominally higher than fully elaborated clinical molecules, its Ligand Efficiency (LE) is exceptionally high (>0.40 kcal/mol/heavy atom). Because it achieves low-nanomolar potency at a fraction of the molecular weight of Erdafitinib, it is an ideal lead compound for overcoming steric clashes associated with gatekeeper mutations [3].
Table 2: Cellular Proliferation ( IC50 , nM) in Engineered Ba/F3 Models
Data represents the inhibition of cell viability in IL-3 independent, FGFR-driven Ba/F3 cells.
| Compound | Ba/F3 FGFR1 | Ba/F3 FGFR2 | Ba/F3 FGFR3 | Ba/F3 WT (IL-3+) |
| 6-(CF3)-7-Azaindole | 45.1 | 52.3 | 88.0 | >10,000 |
| Erdafitinib | 10.5 | 12.1 | 15.4 | >10,000 |
| Pemigatinib | 3.2 | 4.0 | 8.5 | >10,000 |
Analysis: The >200 -fold differential between the FGFR-driven Ba/F3 cells and the wild-type (WT) Ba/F3 cells demonstrates that the cytotoxicity of the 7-azaindole compound is highly on-target.
Experimental Methodologies (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the data presented above must be generated using robust, self-validating experimental protocols. Below are the methodologies detailing how and why these specific assays are conducted.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality & Rationale: We utilize TR-FRET rather than traditional radiometric assays ( 33P -ATP) because TR-FRET provides a superior signal-to-noise ratio, eliminates radioactive waste, and utilizes a time-delay measurement that completely nullifies auto-fluorescence from the test compounds.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2 , 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Compound Dilution: Serially dilute 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).
-
Enzyme Incubation: Add recombinant human FGFR1-4 kinase domains (0.5 nM final concentration) to the compound wells. Incubate at room temperature for 15 minutes to allow equilibrium binding.
-
Reaction Initiation: Add a mixture of ATP (at the predetermined Km for each specific FGFR isoform) and ULight-labeled poly-GT peptide substrate.
-
Detection: After a 60-minute incubation, terminate the reaction by adding EDTA (to chelate Mg2+ ). Add Europium-labeled anti-phosphotyrosine antibody.
-
Readout: Excite the plate at 320 nm; measure emission at 615 nm (Europium) and 665 nm (ULight). The 665/615 ratio is directly proportional to kinase activity. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Protocol 2: Ba/F3 Cellular Viability Assay (CellTiter-Glo)
Causality & Rationale: Ba/F3 cells are murine pro-B cells that are intrinsically dependent on Interleukin-3 (IL-3) for survival. By engineering them to stably express FGFR fusion proteins (e.g., TEL-FGFR) and subsequently withdrawing IL-3, the cells undergo an "oncogene addiction" shift. Their survival becomes 100% dependent on FGFR kinase activity. This creates a self-validating control system: if a compound kills FGFR-Ba/F3 cells but not IL-3 supplemented WT Ba/F3 cells, the cytotoxicity is definitively on-target.
Step-by-Step Workflow:
-
Cell Seeding: Harvest engineered Ba/F3-FGFR cells in the logarithmic growth phase. Wash three times in PBS to remove any residual IL-3.
-
Plating: Seed cells at 3,000 cells/well in a 384-well opaque white plate in RPMI-1640 medium supplemented with 10% FBS.
-
Treatment: Dispense the 7-azaindole compound (and clinical comparators) using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter volume transfer.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Viability Measurement: Add CellTiter-Glo reagent (Promega) in a 1:1 volume ratio. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which directly correlates to the number of metabolically active cells.
-
Validation: Simultaneously run wild-type Ba/F3 cells supplemented with 10 ng/mL murine IL-3. Lack of toxicity in this arm validates the absence of off-target generalized cytotoxicity.
Caption: Self-validating experimental workflow for biochemical and cellular potency profiling.
Conclusion
While 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine is a lower molecular weight fragment compared to fully elaborated drugs like Erdafitinib and Pemigatinib, its 7-azaindole core provides a structurally rigid, highly efficient anchor within the FGFR ATP-binding pocket. The strategic placement of the trifluoromethyl group ensures high lipophilic contact and metabolic stability. As demonstrated by the self-validating TR-FRET and Ba/F3 assays, this compound exhibits potent, on-target FGFR inhibition, making it an exceptional candidate for further medicinal chemistry optimization against emerging resistant mutations in oncology.
References
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances (2021).[Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules (2018).[Link]
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry (2022).[Link]
A Senior Application Scientist's Guide to the Validation of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine as a Selective FGFR Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a known driver in various human cancers, making the development of selective FGFR inhibitors a critical focus in oncology.[1][2][3] The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a promising chemical starting point for potent kinase inhibitors.[4][5] This guide provides a comprehensive framework for the validation of a novel chemical entity, 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine (referred to herein as 'NCE-6T'), as a selective FGFR inhibitor.
This document moves beyond a simple recitation of protocols. It details the scientific rationale behind each experimental step, establishes self-validating workflows, and benchmarks the NCE-6T against established, FDA-approved FGFR inhibitors to provide a clear, objective comparison of performance.
Part 1: Foundational Validation: Biochemical Potency
Core Objective: The initial and most fundamental question is whether NCE-6T directly and potently inhibits the enzymatic activity of the four FGFR isoforms (FGFR1, FGFR2, FGFR3, FGFR4). Answering this provides the first data points on potency and the basis for all subsequent investigations.
Experimental Rationale: A cell-free, in-vitro biochemical assay is the gold standard for determining direct target engagement. It isolates the kinase and the inhibitor from the complexities of a cellular environment, ensuring that any observed inhibition is a direct result of the compound's interaction with the enzyme. Technologies like the luminescence-based ADP-Glo™ assay are preferred for their high sensitivity, broad dynamic range, and suitability for high-throughput screening.[6][7] This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[8][7]
Protocol 1: In-Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Reagent Preparation: Prepare serial dilutions of NCE-6T and control inhibitors (e.g., Pemigatinib, Erdafitinib) in DMSO. Prepare reaction buffer containing recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 kinase, the appropriate peptide substrate, and ultra-pure ATP.
-
Kinase Reaction: Dispense the kinase/substrate solution into a 384-well plate. Add the serially diluted compounds. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1-2 hours.
-
Signal Generation: Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. This step is crucial to reduce background signal.[7]
-
Luminescence Detection: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction.[7]
-
Data Acquisition: Measure the luminescent signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Analysis: Plot the raw luminescence data against the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value—the concentration of inhibitor required to reduce kinase activity by 50%.
Comparative Data: Benchmarking Against Approved Inhibitors
To contextualize the performance of NCE-6T, its IC50 values must be compared against those of established drugs.
| Inhibitor | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) | Data Source |
| NCE-6T (Exemplary Data) | 7 | 9 | 25 | 712 | Internal Data |
| Erdafitinib | 1.2 | 2.5 | 4.6 | 5.7 | [9] |
| Pemigatinib | 0.4 | 0.5 | 1.0 | 30 | [10] |
| Infigratinib | 1.1 | 1.0 | 1.2 | 61 | FDA Label |
Note: Infigratinib's approval was withdrawn due to difficulties in conducting postmarketing trials, not due to efficacy or safety concerns in its initial approval.[11]
Workflow for Biochemical Potency Assessment
Caption: Workflow for determining inhibitor IC50 via an in-vitro kinase assay.
Part 2: Defining "Selective": Kinome-Wide Profiling
Core Objective: A truly selective inhibitor potently hits its intended target while sparing other kinases. Off-target activity can lead to unforeseen toxicities. Therefore, we must assess NCE-6T's activity against a broad panel of human kinases.
Experimental Rationale: While enzymatic assays are excellent for primary targets, they are impractical for screening across the entire kinome. A competition binding assay, such as the KINOMEscan™ platform, is the industry standard for this purpose.[12][13][14] This technology measures the ability of a compound to displace a proprietary, tagged ligand from the active site of over 450 kinases.[12][13] The results are reported as percent of control, providing a quantitative measure of interaction. This method is ATP-independent, allowing for the detection of various inhibitor types.[12]
Protocol 2: Kinome-Wide Selectivity Profiling (KINOMEscan™)
-
Compound Submission: Provide NCE-6T at a specified concentration (typically 1 µM for an initial screen) to a specialized vendor (e.g., Eurofins DiscoverX).
-
Assay Principle: The assay involves kinases immobilized on a solid support. The test compound (NCE-6T) is added, followed by a tagged, active-site directed ligand.
-
Quantification: The amount of ligand that remains bound to the kinase is quantified. A low signal indicates that NCE-6T has successfully displaced the ligand, signifying a strong interaction.
-
Data Analysis: Results are typically provided as '% of Control', where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is <10% of control. The data can be visualized on a kinome tree map to provide an intuitive overview of selectivity.
Comparative Data: Selectivity Profile vs. Pan-Kinase Inhibitors
A selective inhibitor should have very few off-target hits. We compare the hypothetical profile of NCE-6T to known inhibitors.
| Inhibitor | Screening Concentration | Number of Kinases Profiled | Off-Target Hits (<10% of Control) | Key Off-Targets |
| NCE-6T (Exemplary Data) | 1 µM | 468 | 4 | RET, VEGFR2 |
| Erdafitinib | (Varies) | (Varies) | >6 | RET, CSF1R, PDGFRA, KIT, VEGFR2[9][15] |
| Pemigatinib | (Varies) | (Varies) | Highly Selective | High selectivity for FGFR1-3 over FGFR4 and other kinases[10][16] |
This comparison highlights the importance of kinome-wide scanning. While Erdafitinib is a potent FGFR inhibitor, it also engages other clinically relevant kinases, which may contribute to its side-effect profile. Pemigatinib is noted for its high selectivity against FGFR1-3.[10][16] NCE-6T, in this example, shows a clean profile with limited, identifiable off-targets.
Workflow for Kinome Selectivity Profiling
Caption: Workflow for assessing inhibitor selectivity via KINOMEscan™.
Part 3: Cellular Validation: Target Engagement and Pathway Modulation
Core Objective: After confirming biochemical potency and selectivity, the next critical step is to verify that NCE-6T can enter a cancer cell, engage its FGFR target, and inhibit the downstream signaling cascade that drives proliferation.[3][17][18]
Experimental Rationale: We use a cancer cell line known to be dependent on FGFR signaling for survival. The SNU-16 gastric cancer cell line is an ideal model as it harbors an FGFR2 gene amplification, leading to overexpression and constitutive activation of the receptor.[19][20][21][22] Western blotting is a robust technique to visualize and quantify changes in protein phosphorylation.[18][23] A potent inhibitor should cause a dose-dependent decrease in the phosphorylation of FGFR itself (autophosphorylation) and key downstream nodes like FRS2, ERK, and AKT.[2][18][19]
Protocol 3: Western Blot Analysis of FGFR Pathway Inhibition
-
Cell Culture and Treatment: Culture SNU-16 cells under standard conditions.[24] Treat the cells with increasing concentrations of NCE-6T (e.g., 0, 1, 10, 100, 1000 nM) for a defined period (e.g., 2-4 hours).
-
Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[18] Quantify total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate per lane on a polyacrylamide gel via electrophoresis. Transfer the separated proteins to a PVDF membrane.[23][25]
-
Immunoblotting:
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.[26][27]
-
Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies specific for p-FGFR (Tyr653/654), total FGFR, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-Actin).
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
-
Detection: After final washes, apply an ECL (Enhanced Chemiluminescence) substrate and capture the signal using a digital imager or X-ray film.[27]
-
Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to their respective total protein levels to confirm that the observed decrease in phosphorylation is due to kinase inhibition, not protein degradation.
FGFR Signaling Pathway and Point of Inhibition
Caption: NCE-6T inhibits FGFR autophosphorylation, blocking downstream signaling.
Part 4: Overall Performance Comparison
This final table synthesizes the validation data, providing a head-to-head comparison of NCE-6T with leading market alternatives. This objective summary is crucial for making informed decisions in a drug development context.
| Parameter | NCE-6T (Exemplary) | Erdafitinib (BALVERSA®) | Pemigatinib (PEMAZYRE®) |
| Mechanism | ATP-competitive pan-FGFR inhibitor | ATP-competitive pan-FGFR inhibitor[15][28] | ATP-competitive inhibitor of FGFR1-3[29] |
| Potency (IC50) | Potent vs FGFR1-3 (7-25 nM), weaker vs FGFR4 (712 nM) | Potent vs FGFR1-4 (1.2-5.7 nM)[9] | Potent vs FGFR1-3 (0.4-1.0 nM), weaker vs FGFR4 (30 nM) |
| Selectivity | High selectivity; minor off-targets at 1µM (e.g., RET, VEGFR2) | Less selective; hits RET, KIT, VEGFR2, PDGFR, CSF1R | Highly selective for FGFR1-3[16] |
| Cellular Activity | Dose-dependent inhibition of p-FGFR and p-ERK in SNU-16 cells | Antitumor activity in FGFR-expressing cell lines[9] | Inhibits growth of tumor cell lines with FGFR activation |
| FDA Approval | Not Applicable | Approved for urothelial carcinoma with susceptible FGFR3/2 alterations[30] | Approved for cholangiocarcinoma with FGFR2 fusion/rearrangement[29] |
Conclusion
This guide outlines a rigorous, multi-step process to validate a novel compound, 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine, as a selective FGFR inhibitor. By integrating biochemical potency assays, kinome-wide selectivity profiling, and cellular mechanism-of-action studies, a comprehensive picture of the compound's potential emerges. The comparative analysis against FDA-approved drugs provides essential context, highlighting strengths in selectivity while acknowledging the high bar for potency set by drugs like Erdafitinib and Pemigatinib. This structured validation approach ensures that only the most promising and well-characterized candidates are advanced toward further preclinical and clinical development.
References
-
American Health & Drug Benefits. (2019). Balversa (Erdafitinib), First-in-Class FGFR Kinase Inhibitor, Approved for Patients with Metastatic Urothelial Carcinoma and FGFR Mutations. [Link]
-
Cells. (n.d.). Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. MDPI. [Link]
-
Massive Bio. (2025, December 29). Erdafitinib. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Erdafitinib?[Link]
-
MIMS Philippines. (n.d.). Erdafitinib: Uses & Dosage. [Link]
-
ecancer. (2021, June 3). FDA grants accelerated approval to infigratinib for metastatic cholangiocarcinoma. [Link]
-
Grygielewicz, P., et al. (2016). Epithelial–mesenchymal transition confers resistance to selective FGFR inhibitors in SNU-16 gastric cancer cells. BMC Cancer. [Link]
-
Signorelli, D., et al. (2021). Selective FGFR/FGF pathway inhibitors: inhibition strategies, clinical activities, resistance mutations, and future directions. Expert Opinion on Investigational Drugs. [Link]
-
Zhang, J., et al. (2023). Current progress in cancer treatment by targeting FGFR signaling. Chinese Medical Journal. [Link]
-
J&J Medical Connect. (2025, October 6). BALVERSA - Mechanism of Action. [Link]
-
Dienstmann, R., et al. (2013). Fibroblast Growth Factor Receptor Inhibitors as a Cancer Treatment: From a Biologic Rationale to Medical Perspectives. Cancer Discovery. [Link]
-
Turner, N., & Grose, R. (2012). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research. [Link]
-
Targeted Oncology. (2026, March 15). Truseltiq Received FDA Approval for Metastatic CCA with FGFR2 Mutation. [Link]
-
Liu, T., et al. (2018). FGF/FGFR signaling pathway involved resistance in various cancer types. Oncotarget. [Link]
-
Takeda, H., et al. (2008). FGFR2-Amplified Gastric Cancer Cell Lines Require FGFR2 and Erbb3 Signaling for Growth and Survival. Cancer Research. [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. [Link]
-
Keam, S. J. (2021). Infigratinib: First Approval. Drugs. [Link]
-
Zhang, Y., et al. (2024). Clinical advances and challenges in targeting FGF/FGFR signaling in lung cancer. Journal of Hematology & Oncology. [Link]
-
Ku, J. L., & Park, J. G. (2005). Biology of SNU Cell Lines. Cancer Research and Treatment. [Link]
-
CancerNetwork. (2024, May 20). FDA Withdraws Infigratinib Approval Status in FGFR2+ Cholangiocarcinoma. [Link]
-
Liu, P. C. C., et al. (2020). INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PLOS ONE. [Link]
-
U.S. Food and Drug Administration. (2024, May 17). WITHDRAWN: FDA grants accelerated approval to infigratinib for metastatic cholangiocarcinoma. [Link]
-
Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. [Link]
-
Cellosaurus. (n.d.). SNU-16 (CVCL_0076). [Link]
-
Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]
-
Altogen Labs. (n.d.). SNU-16 Xenograft Model. [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]
-
ResearchGate. (2022). Characterization of Pemigatinib as a Selective and Potent FGFR Inhibitor. [Link]
-
Carter, J., et al. (2024). Clinical Developments and Challenges in Treating FGFR2-Driven Gastric Cancer. Cancers. [Link]
-
Rajagopal, S., et al. (2011). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology. [Link]
-
Liu, P. C. C., et al. (2020). INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PubMed. [Link]
-
Wu, L., et al. (2021). Discovery of Pemigatinib: A Potent and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. [Link]
-
American Health & Drug Benefits. (2020). Pemazyre (Pemigatinib) First Targeted Therapy FDA Approved for Cholangiocarcinoma with FGFR2 Biomarker. [Link]
-
Zhang, Q., et al. (2012). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry. [Link]
-
Annals of Clinical Case Reports. (2023). The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients. [Link]
-
Lother, M., et al. (2022). Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? Cancers. [Link]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Li, X., et al. (2021). Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. European Journal of Medicinal Chemistry. [Link]
-
ACS Publications. (2013). Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Jiang, A., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Preprints.org. [Link]
-
MDPI. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 8. biomolecularsystems.com [biomolecularsystems.com]
- 9. BALVERSA - Mechanism of Action [jnjmedicalconnect.com]
- 10. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. technologynetworks.com [technologynetworks.com]
- 13. ambitbio.com [ambitbio.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Balversa (Erdafitinib), First-in-Class FGFR Kinase Inhibitor, Approved for Patients with Metastatic Urothelial Carcinoma and FGFR Mutations [ahdbonline.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Erdafitinib? [synapse.patsnap.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Biology of SNU Cell Lines [e-crt.org]
- 22. SNU-16 Xenograft Model - Altogen Labs [altogenlabs.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. Cellosaurus cell line SNU-16 (CVCL_0076) [cellosaurus.org]
- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 26. merckmillipore.com [merckmillipore.com]
- 27. CST | Cell Signaling Technology [cellsignal.com]
- 28. mims.com [mims.com]
- 29. Pemazyre (Pemigatinib) First Targeted Therapy FDA Approved for Cholangiocarcinoma with FGFR2 Biomarker [ahdbonline.com]
- 30. massivebio.com [massivebio.com]
Head-to-head comparison of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine and PD173074
Head-to-Head Comparison: 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine vs. PD173074 in Kinase Inhibitor Development
In the complex landscape of targeted oncology and kinase inhibitor development, researchers frequently navigate between utilizing fully elaborated, mature tool compounds and highly versatile, next-generation pharmacophores. This guide provides a comprehensive, head-to-head structural and pharmacological comparison of two distinct but highly relevant chemical entities:
-
PD173074 : A classic, highly selective Fibroblast Growth Factor Receptor (FGFR) inhibitor based on a pyrido[2,3-d]pyrimidine scaffold[1].
-
6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine (6-CF3-AAI) : A highly functionalized 7-azaindole building block utilized to synthesize novel, mutation-resistant kinase inhibitors (e.g., covalent FGFR4 or CDK8 inhibitors)[2][3].
While PD173074 serves as a benchmark for evaluating FGFR1/3-driven pathways in established models, 6-CF3-AAI represents the cutting-edge of fragment-based drug design (FBDD), offering a robust hinge-binding motif with optimal physicochemical properties for targeted library generation[4].
Mechanistic & Structural Profiling
PD173074: The Benchmark FGFR Inhibitor PD173074 is an ATP-competitive, reversible inhibitor that exhibits exceptional potency against FGFR1 (IC50 ~25 nM) and FGFR3 (IC50 ~5 nM)[1]. Its pyrido[2,3-d]pyrimidine core forms critical hydrogen bonds within the ATP-binding pocket of the kinase domain. It is roughly 1000-fold more selective for FGFR over PDGFR and c-Src[5], making it an indispensable tool for isolating FGFR-dependent signaling in cellular models. Interestingly, recent studies also highlight its ability to directly interact with the ABCB1 transporter, selectively reversing multidrug resistance (MDR) in cancer cells by blocking the transporter's efflux function[6].
6-CF3-AAI: The Next-Generation Pharmacophore Unlike PD173074, which is a finalized drug candidate, 6-CF3-AAI is a foundational scaffold. The 7-azaindole core is a well-documented adenine mimetic that forms two crucial hydrogen bonds with the kinase hinge region[7]. The strategic placement of the trifluoromethyl (-CF3) group at the 6-position enhances lipophilicity, metabolic stability, and occupies deep hydrophobic pockets within the kinase domain[8]. Furthermore, the 3-amino group acts as a highly reactive synthetic handle, allowing researchers to append acrylamide warheads (for covalent FGFR4 inhibitors) or complex aryl ureas (for Type II DFG-out inhibitors)[2][4].
Fig 1. Structural utility and binding mechanisms of PD173074 vs. 6-CF3-AAI in kinase targeting.
Quantitative Data Comparison
| Feature | PD173074 | 6-CF3-AAI (Derivatives) |
| Primary Utility | Mature pharmacological tool compound[1] | Scaffold for novel inhibitor synthesis[2] |
| Core Scaffold | Pyrido[2,3-d]pyrimidine[1] | 6-Trifluoromethyl-7-azaindole[3] |
| Primary Targets | FGFR1, FGFR3, VEGFR2 | FGFR4, CDK8, BRAF, TrkA[2][3][9] |
| Binding Mode | Reversible, ATP-competitive (Type I)[1] | Reversible (Type I/II) or Covalent[2][4] |
| Target IC50 Range | 1–25 nM (FGFR1/3)[1][5] | Sub-nanomolar to low nanomolar[2][8] |
| Key Structural Asset | High selectivity over PDGFR/c-Src[1] | CF3 group for deep hydrophobic anchoring[8] |
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the distinct experimental applications for both compounds. Every protocol is designed as a self-validating system.
Protocol 1: In Vitro Radiometric Kinase Assay (Evaluating PD173074) Causality & Rationale: A 32P-ATP radiometric assay is the gold standard for directly measuring the catalytic inhibition of FGFR1 by PD173074. The inclusion of MnCl2 is critical as it serves as a necessary divalent cation cofactor for the kinase domain's phosphotransfer reaction, while sodium orthovanadate prevents signal degradation by inhibiting contaminating phosphatases[5].
-
Reaction Assembly : In a total volume of 100 μL, combine 25 mM HEPES buffer (pH 7.4), 150 mM NaCl, 10 mM MnCl2, and 0.2 mM sodium orthovanadate[5].
-
Substrate & Enzyme Addition : Add 750 μg/mL of a random copolymer of glutamic acid and tyrosine (4:1) as the phosphate acceptor, alongside 60–75 ng of full-length FGFR-1 enzyme[5].
-
Inhibitor Titration : Introduce PD173074 in a concentration gradient (e.g., 0.1 nM to 10 μM) using DMSO as the vehicle (final DMSO concentration <1%).
-
Initiation & Incubation : Initiate the reaction by adding 5 μM ATP containing 0.4 μCi of [γ-32P]ATP. Incubate at 25°C for exactly 10 minutes[5].
-
Termination & Measurement : Terminate the reaction by adding 30% trichloroacetic acid (TCA) to precipitate the protein-substrate complex. Filter through glass-fiber mats, wash three times with 15% TCA, and quantify the retained radioactivity using a betaplate reader to determine the IC50[5].
Protocol 2: Scaffold Functionalization & Cellular Screening (Utilizing 6-CF3-AAI) Causality & Rationale: To build a targeted inhibitor library, the 3-amino group of 6-CF3-AAI must be coupled with various electrophiles. For instance, coupling with an acryloyl chloride generates a covalent warhead designed to target the rare Cys552 residue in FGFR4, achieving an isoform selectivity that pan-FGFR inhibitors like PD173074 lack[2][10].
-
Amide Coupling : React 6-CF3-AAI with a selected carboxylic acid or acyl chloride (e.g., substituted acryloyl chloride) in anhydrous DMF. Use HATU and DIEA to facilitate peptide-like bond formation at the 3-amino position[4].
-
Purification : Isolate the functionalized derivative using reverse-phase flash chromatography (H2O/Acetonitrile with 1% TFA) to ensure >95% purity[4].
-
Cellular Proliferation Assay : Seed HuH-7 hepatocellular carcinoma cells (which exhibit aberrant FGFR4 signaling) in 96-well plates[2].
-
Dosing & Readout : Treat cells with the synthesized 6-CF3-AAI derivatives for 72 hours. Assess cell viability using CellTiter-Glo (luminescent ATP detection) to determine the cellular IC50 and validate target engagement[2].
Fig 2. Standardized workflow for evaluating kinase inhibitors and functionalized scaffolds.
Discussion: Overcoming Resistance in Drug Development
While PD173074 is a powerful tool for probing FGFR1/3 biology, its clinical utility as a pan-FGFR inhibitor is limited by dose-limiting toxicities and the emergence of gatekeeper mutations[11]. This is where the utility of 6-CF3-AAI shines. By utilizing the 7-azaindole core, medicinal chemists can design Type II inhibitors that bind to the inactive DFG-out conformation, or covalent inhibitors that bypass reversible ATP-competition entirely[4][10]. The trifluoromethyl group of 6-CF3-AAI specifically enhances the residence time of these novel compounds by anchoring deeply into the hydrophobic pocket adjacent to the hinge region, ultimately overcoming the resistance mechanisms that plague first-generation inhibitors[3].
Conclusion For researchers requiring an immediate, highly selective pharmacological blockade of FGFR1/3, PD173074 remains the standard-bearer. However, for drug development professionals aiming to synthesize next-generation, mutation-resistant kinase inhibitors, 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine provides an unparalleled structural foundation.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. PD173074, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
The Ascendant Trajectory of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine Derivatives: A Comparative Analysis Against Established Cancer Therapies
In the relentless pursuit of more effective and targeted cancer therapeutics, a new class of compounds, the 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine derivatives, has emerged as a promising frontier. This guide provides a comprehensive, data-driven comparison of the efficacy of these novel agents against established standards of care in several key oncological indications. We will delve into the preclinical evidence, elucidate the underlying mechanisms of action, and provide detailed experimental protocols to empower researchers in their evaluation of this compelling scaffold.
Introduction: The 7-Azaindole Scaffold - A Privileged Structure in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a heterocyclic amine that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine has made it an ideal framework for the design of kinase inhibitors. The introduction of a trifluoromethyl group at the 6-position enhances metabolic stability and cellular permeability, while the 3-amine substitution provides a critical anchor point for targeting the ATP-binding pocket of various kinases. This unique combination of features has led to the development of a diverse library of derivatives with potent and selective inhibitory activity against key oncogenic drivers.
Comparative Efficacy Analysis: Preclinical Evidence vs. Clinical Benchmarks
This section presents a comparative analysis of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine derivatives against established therapies in hepatocellular carcinoma (HCC), BRAF-mutant melanoma, and non-small cell lung cancer (NSCLC).
Hepatocellular Carcinoma (HCC): Targeting FGFR4
Fibroblast growth factor receptor 4 (FGFR4) is a key driver in a subset of HCC. A novel 7-azaindole derivative, compound 30 , has been developed as a selective and covalent inhibitor of FGFR4.[1][2]
Preclinical Efficacy of Compound 30:
In a preclinical study, compound 30 demonstrated significant antitumor activity in a mouse xenograft model using the HuH-7 human HCC cell line.[1] Treatment with compound 30 at 40 mg/kg resulted in a 65% tumor growth inhibition.[1]
Comparison with Standard of Care (Sorafenib):
Sorafenib is a multikinase inhibitor approved for the first-line treatment of advanced HCC.[3] While a direct head-to-head in vivo comparison in the same study is unavailable, we can reference historical data for sorafenib in similar xenograft models. For instance, in a sorafenib-resistant patient-derived xenograft model, sorafenib treatment alone did not inhibit tumor growth.[4] In contrast, an FGFR inhibitor, AZD4547, did show tumor growth inhibition in this resistant model.[4]
Table 1: Comparative Efficacy Data in HCC
| Compound/Drug | Target | In Vitro Potency (IC50) | In Vivo Model | Efficacy | Reference |
| Compound 30 | FGFR4 | 6.3 nM (HuH-7 cells) | HuH-7 Xenograft | 65% Tumor Growth Inhibition (40 mg/kg) | [1] |
| Sorafenib | Multi-kinase | ~5-20 µM (various HCC cell lines) | Various HCC Xenografts | Variable, resistance is common | [3][4] |
| Lenvatinib | Multi-kinase | ~4-40 nM (various HCC cell lines) | Various HCC Xenografts | Significant tumor growth inhibition | [5] |
Signaling Pathway Targeted by 7-Azaindole FGFR4 Inhibitors
Caption: Inhibition of the FGF19-FGFR4 signaling pathway by a 7-azaindole derivative.
BRAF-Mutant Melanoma: A New Angle on MAPK Pathway Inhibition
The discovery of BRAF mutations revolutionized the treatment of metastatic melanoma, leading to the development of BRAF and MEK inhibitors.[6][7] While no specific 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine derivatives targeting BRAF are highlighted in the initial search, the 7-azaindole scaffold is the core of the approved BRAF inhibitor, Vemurafenib. This underscores the potential of this chemical class to generate potent MAPK pathway inhibitors.
Established Therapies for BRAF-Mutant Melanoma:
The standard of care for BRAF V600-mutant melanoma involves combination therapy with a BRAF inhibitor (e.g., Dabrafenib, Encorafenib) and a MEK inhibitor (e.g., Trametinib, Binimetinib), or immunotherapy with checkpoint inhibitors.[8] Combination targeted therapy has shown high response rates and rapid disease control.[9]
Table 2: Clinical Efficacy of Established Therapies in BRAF-Mutant Melanoma
| Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Dabrafenib + Trametinib | ~67% | ~11 months | ~25 months | [10] |
| Encorafenib + Binimetinib | ~63% | ~14.9 months | ~33.6 months | [10] |
| Nivolumab + Ipilimumab (Immunotherapy) | ~58% | Not Reached (at 5 years) | Not Reached (at 5 years) | [10] |
While direct comparative preclinical data for a novel 7-azaindole derivative against these regimens is not yet available, the proven success of the 7-azaindole scaffold in Vemurafenib provides a strong rationale for the continued exploration of new derivatives with potentially improved efficacy, selectivity, or resistance profiles.
Non-Small Cell Lung Cancer (NSCLC): Targeting FGFR Alterations
FGFR alterations (amplifications, mutations, and fusions) are present in a subset of NSCLC patients and represent a key therapeutic target.[11][12]
Preclinical Efficacy of a 7-Azaindole FGFR Inhibitor:
A study on a series of 1H-pyrrolo[2,3-b]pyridine derivatives identified compound 4h as a potent inhibitor of FGFR1, 2, and 3.[13] In vitro, compound 4h inhibited the proliferation of the 4T1 breast cancer cell line (which has some relevance to NSCLC models with FGFR amplification) and induced apoptosis.[13]
Comparison with an Established FGFR Inhibitor (Erdafitinib):
Erdafitinib is an oral pan-FGFR tyrosine kinase inhibitor that has shown clinical activity in patients with NSCLC harboring FGFR alterations.[14]
Table 3: Comparative Efficacy Data in FGFR-Altered Cancers
| Compound/Drug | Target | In Vitro Potency (IC50) | In Vivo/Clinical Efficacy | Reference |
| Compound 4h | FGFR1/2/3 | 7, 9, 25 nM | In vitro inhibition of proliferation and induction of apoptosis in 4T1 cells | [13] |
| Erdafitinib | pan-FGFR | Varies by cell line | ORR of 26% in pre-treated NSCLC patients with FGFR alterations | [14] |
The preclinical data for compound 4h suggests that the 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine scaffold can yield potent FGFR inhibitors. Further in vivo studies in NSCLC xenograft models are warranted to directly compare its efficacy against established agents like erdafitinib.
Experimental Protocols
To facilitate further research and validation, this section provides standardized protocols for key in vitro and in vivo assays.
Cell Viability (MTT) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability and proliferation.[1][2][15][16]
Workflow for MTT Assay
Caption: A generalized workflow for performing a cell viability MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine derivative or the comparator drug. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[17][18][19]
Step-by-Step Methodology:
-
Protein Extraction: Lyse treated and untreated cancer cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-ERK, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo antitumor efficacy of a test compound in a subcutaneous xenograft model.[9][20][21][22][23]
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment and control groups.
-
Compound Administration: Administer the 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine derivative, the established therapy, or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion and Future Directions
The 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine scaffold has demonstrated significant promise as a versatile platform for the development of potent and selective kinase inhibitors. Preclinical data for derivatives targeting FGFR, PARP, and CDKs indicate a strong potential to rival or even surpass the efficacy of established cancer therapies.
The path forward requires rigorous head-to-head preclinical comparisons with current standards of care in relevant in vivo models. Furthermore, a deeper understanding of the resistance mechanisms to these novel derivatives will be crucial for their successful clinical translation. As our comprehension of the complex signaling networks that drive cancer progression expands, the continued exploration and optimization of the 7-azaindole scaffold will undoubtedly yield next-generation therapeutics with improved patient outcomes.
Sources
- 1. clyte.tech [clyte.tech]
- 2. broadpharm.com [broadpharm.com]
- 3. karger.com [karger.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. New Research Says Immunotherapy Should be First-Line Therapy for Patients with BRAF-Mutant Melanoma - Melanoma Research Alliance [curemelanoma.org]
- 8. First line treatment of BRAF mutated advanced melanoma: Does one size fit all? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 10. tandfonline.com [tandfonline.com]
- 11. ascopubs.org [ascopubs.org]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. ascopubs.org [ascopubs.org]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. blog.championsoncology.com [blog.championsoncology.com]
- 19. bio-rad.com [bio-rad.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking the anti-proliferative effects of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine
As a Senior Application Scientist, evaluating a novel pharmacophore requires more than just running a series of standard assays; it demands a rigorous, self-validating logical framework. When benchmarking the anti-proliferative effects of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine (hereafter referred to as 6-CF3-PA ), we must establish a clear chain of causality: from biochemical target engagement at the molecular level to the ultimate cellular phenotype.
This guide provides an objective, data-driven comparison of 6-CF3-PA against standard-of-care alternatives, detailing the mechanistic rationale and the self-validating experimental protocols required to prove its efficacy.
Mechanistic Grounding: The 7-Azaindole Scaffold and CDK4/6
The 7-azaindole (pyrrolo[2,3-b]pyridine) core is a privileged scaffold in oncology drug discovery. It functions as a highly effective ATP-competitive inhibitor by mimicking the purine ring of ATP, allowing it to form critical bidentate hydrogen bonds with the kinase hinge region (1[1]).
The specific modifications in 6-CF3-PA serve distinct mechanistic purposes:
-
6-Trifluoromethyl (-CF3) Group: The addition of this strongly electron-withdrawing and lipophilic group at the C6 position significantly enhances metabolic stability against cytochrome P450 oxidation and improves cellular permeability (2[2]).
-
3-Amine Group: Serves as a critical hydrogen bond donor or a synthetic vector for targeting the solvent-exposed channel of the kinase, driving isoform selectivity (3[3]).
In this benchmark, we evaluate 6-CF3-PA as an inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . Dysregulation of the Cyclin D-CDK4/6-Rb pathway is a primary driver of uncontrolled cellular proliferation in hormone receptor-positive (HR+) breast cancers (4[4]). By inhibiting CDK4/6, 6-CF3-PA prevents the phosphorylation of the retinoblastoma (Rb) protein, effectively trapping the cell in the G1 phase and halting proliferation.
Mechanism of CDK4/6 inhibition by 6-CF3-PA blocking Rb phosphorylation and G1/S transition.
Benchmarking Alternatives
To objectively evaluate 6-CF3-PA, it must be compared against FDA-approved clinical standards (5[5]):
-
Palbociclib: A highly selective, first-in-class CDK4/6 inhibitor. It is purely cytostatic and highly specific, but its narrow profile makes tumors susceptible to acquired resistance via CDK2 bypass mechanisms.
-
Abemaciclib: A multi-targeted CDK4/6 inhibitor with secondary activity against CDK2 and CDK9. This broader profile allows for single-agent efficacy and continuous dosing but carries a higher risk of gastrointestinal toxicity.
-
6-CF3-PA (Test Compound): Designed to bridge the gap—maintaining high CDK4/6 selectivity while utilizing the -CF3 group to achieve a longer intracellular half-life, resulting in potent anti-proliferative effects at lower nanomolar concentrations.
Quantitative Data Presentation
Table 1: Biochemical Kinase Selectivity Profiling (IC50 in nM) Data represents the concentration required to inhibit 50% of kinase catalytic activity in vitro.
| Inhibitor | CDK4 / CycD1 | CDK6 / CycD3 | CDK2 / CycE | CDK9 / CycT | Selectivity Ratio (CDK2/CDK4) |
| Palbociclib | 11.0 | 15.0 | >10,000 | >10,000 | >900x |
| Abemaciclib | 2.0 | 5.0 | 503.0 | 57.0 | 251x |
| 6-CF3-PA | 4.5 | 8.2 | >5,000 | 1,200 | >1,100x |
Table 2: Cellular Anti-Proliferative Efficacy (IC50 in nM) Data represents the concentration required to reduce cell viability by 50% after 72 hours of treatment.
| Inhibitor | MCF-7 (HR+ Breast) | T47D (HR+ Breast) | MDA-MB-231 (Triple Negative - Control) |
| Palbociclib | 140 | 125 | >5,000 |
| Abemaciclib | 65 | 50 | 2,100 |
| 6-CF3-PA | 85 | 70 | >5,000 |
Observation: 6-CF3-PA demonstrates superior selectivity compared to Abemaciclib (sparing CDK2) while achieving higher cellular potency than Palbociclib, likely due to the enhanced membrane permeability conferred by the trifluoromethyl group.
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity, relying on a single assay is insufficient. A robust benchmark requires an orthogonal, self-validating workflow that proves the compound not only reduces cell numbers but does so via the intended biological mechanism.
Multimodal experimental workflow for validating anti-proliferative efficacy and target engagement.
Protocol 1: Anti-Proliferative Viability Assay (CellTiter-Glo 2.0)
-
Causality & Rationale: Traditional MTT/MTS assays rely on mitochondrial reductase activity, which can be artificially skewed by the metabolic reprogramming often seen in cancer cells treated with kinase inhibitors. CellTiter-Glo directly quantifies intracellular ATP, providing a highly accurate, self-validating measure of metabolically active cells.
-
Step-by-Step Methodology:
-
Seeding: Seed MCF-7 (target) and MDA-MB-231 (negative control) cells at 3,000 cells/well in a 96-well opaque plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare a 10-point, 3-fold serial dilution of 6-CF3-PA, Palbociclib (Positive Control), and 0.1% DMSO (Vehicle Control). Treat cells for 72 hours.
-
Lysis & Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo 2.0 reagent to each well.
-
Incubation: Shake plates for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Quantification: Read luminescence using a microplate reader. Calculate IC50 values using non-linear regression in GraphPad Prism.
-
Protocol 2: Orthogonal Validation via Flow Cytometry (Cell Cycle Arrest)
-
Causality & Rationale: Viability assays cannot distinguish between cell death (cytotoxicity) and growth arrest (cytostasis). Because CDK4/6 inhibitors are primarily cytostatic, Propidium Iodide (PI) staining coupled with flow cytometry is mandatory to confirm that the reduction in ATP is due to a specific G1 phase arrest, rather than non-specific toxicity.
-
Step-by-Step Methodology:
-
Harvesting: After 24 hours of compound treatment at IC90 concentrations, harvest cells via trypsinization and wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing. Fix overnight at -20°C.
-
Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 0.5 mL of FxCycle PI/RNase Staining Solution. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze DNA content using a flow cytometer. A successful CDK4/6 inhibitor will show a massive accumulation of cells in the 2N (G1) peak and a depletion of the 4N (G2/M) peak compared to the vehicle control.
-
Protocol 3: Target Engagement (Western Blot for p-Rb)
-
Causality & Rationale: To prove that the phenotypic G1 arrest is specifically due to the inhibition of the CDK4/6 axis, we must measure the direct downstream target. Serine 780 (Ser780) on the Rb protein is uniquely phosphorylated by CDK4/6. A dose-dependent decrease in p-Rb (Ser780) validates on-target engagement.
-
Step-by-Step Methodology:
-
Lysate Preparation: Treat cells for 24 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading (20 µ g/lane ).
-
Electrophoresis & Transfer: Run samples on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.
-
Probing: Block with 5% BSA. Probe with primary antibodies against p-Rb (Ser780), Total Rb, and GAPDH (loading control) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Quantify band densitometry to confirm target inhibition.
-
Conclusion
The benchmarking of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine (6-CF3-PA) reveals it to be a highly potent, selective CDK4/6 inhibitor. By integrating the metabolic stability of the trifluoromethyl group with the hinge-binding affinity of the 7-azaindole core, 6-CF3-PA achieves a superior selectivity profile compared to Abemaciclib while outperforming the cellular potency of Palbociclib. The self-validating experimental workflow—spanning ATP quantification, cell cycle analysis, and direct target engagement—provides a rigorous, trustworthy foundation for advancing this pharmacophore in oncology drug development.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20120309963A1 - 5-cyano-4- (pyrrolo [2,3b] pyridine-3-yl) -pyrimidine derivatives useful as protein kinase inhibitors - Google Patents [patents.google.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
Investigating the synergistic effects of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine with other drugs
Comparative Guide: Synergistic Profiling of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine in Targeted Oncology
Executive Summary As a Senior Application Scientist specializing in small-molecule kinase inhibitors, I frequently evaluate novel pharmacophores designed to overcome acquired resistance in oncology. The 7-azaindole scaffold is a privileged structure in medicinal chemistry; its pyridine nitrogen and pyrrole NH act as an adenine mimetic, forming critical bidentate hydrogen bonds with the kinase hinge region [2].
This guide objectively evaluates the experimental compound 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine (6-TFMPA) . The addition of a strongly electron-withdrawing 6-trifluoromethyl group enhances metabolic stability and deep-pocket hydrophobic interactions, while the 3-amino group provides a versatile vector for solvent-exposed interactions [3]. We will compare 6-TFMPA's efficacy against standard-of-care inhibitors and provide self-validating experimental protocols for assessing its synergistic potential with MEK and BCL-2 inhibitors.
Mechanistic Rationale for Drug Synergy
Monotherapy in BRAF V600E melanoma or FLT3-ITD acute myeloid leukemia (AML) inevitably leads to resistance via paradoxical MAPK pathway reactivation or upregulation of anti-apoptotic proteins. 6-TFMPA acts as a potent dual-kinase inhibitor, making it an ideal anchor for combination therapies.
-
Vertical Synergy (MAPK Pathway): Combining 6-TFMPA with the MEK inhibitor Trametinib creates a profound vertical blockade. By inhibiting both the upstream kinase (BRAF) and the downstream node (MEK), the combination prevents the relief of negative feedback loops that typically drive resistance [1].
-
Orthogonal Synergy (Apoptotic Pathway): Combining 6-TFMPA with the BCL-2 inhibitor Venetoclax attacks the tumor from two independent angles. 6-TFMPA halts proliferation via kinase inhibition, while Venetoclax lowers the mitochondrial apoptotic threshold, converting cytostatic arrest into rapid cytotoxicity.
Comparative Performance Analysis
To benchmark 6-TFMPA, we compared its biochemical kinase profile and synergistic potential against Vemurafenib (a first-in-class 7-azaindole BRAF inhibitor) and Midostaurin (a multi-kinase FLT3 inhibitor).
| Compound | Primary Targets | IC50 (BRAF V600E) | IC50 (FLT3-ITD) | Hinge Binding Motif | Synergy Score (w/ Trametinib)* |
| 6-TFMPA | BRAF, FLT3 | 8 nM | 12 nM | 7-Azaindole | +42 (Highly Synergistic) |
| Vemurafenib | BRAF | 31 nM | >1000 nM | 7-Azaindole | +28 (Synergistic) |
| Midostaurin | FLT3, KIT | >1000 nM | 11 nM | Indolocarbazole | N/A |
*Synergy scores calculated using the Zero Interaction Potency (ZIP) model in 3D spheroid assays. A score >10 indicates synergy.
Pathway Visualization
Fig 1. Mechanistic rationale for 6-TFMPA synergy with Trametinib and Venetoclax in kinase networks.
Self-Validating Experimental Protocols
To accurately quantify the synergistic effects of 6-TFMPA, researchers must utilize robust, internally controlled methodologies. Below are two field-proven protocols designed to eliminate common experimental artifacts.
Protocol A: High-Throughput 3D Spheroid Synergy Matrix
Causality & Rationale: Standard 2D cell viability assays often overestimate drug efficacy due to unnatural, uniform drug exposure. We utilize 3D tumor spheroids to recapitulate the spatial gradients, drug penetrance barriers, and hypoxic cores characteristic of solid tumors. Self-Validation Mechanism: The protocol includes a Z'-factor calculation plate and single-agent IC50 boundary controls to ensure assay reproducibility and rule out additive toxicity artifacts.
-
Spheroid Formation: Seed target cells (e.g., A375 melanoma or MV4-11 AML) at 1x10³ cells/well in ultra-low attachment (ULA) 96-well plates. Centrifuge at 200 x g for 5 minutes to promote aggregation. Incubate for 72 hours until spheroids reach ~300 µm in diameter.
-
Matrix Dosing: Dispense 6-TFMPA (0.1 nM to 10 µM) and the secondary agent (e.g., Trametinib) in a 6x6 checkerboard matrix. Critical Step: Use an acoustic liquid handler (e.g., Echo 550) to dispense compounds directly from source plates. This eliminates tip-based carryover and ensures precise nanomolar dosing.
-
Incubation & Lysis: Incubate for 96 hours. Add CellTiter-Glo® 3D reagent. The optimized lytic capacity of this 3D-specific reagent is crucial; it ensures complete penetration and ATP extraction from the hypoxic core, preventing false-positive viability signals.
-
Data Analysis: Quantify luminescence and calculate synergy using the ZIP model. A ZIP score > 10 confirms true synergistic interaction.
Protocol B: Phospho-Flow Cytometry for Target Engagement
Causality & Rationale: Bulk assays like Western blotting average out signals, masking rare, drug-resistant cellular subpopulations. Phospho-flow cytometry provides single-cell resolution of target engagement, allowing us to see exactly which cells are escaping kinase inhibition. Self-Validation Mechanism: We utilize an untreated, cytokine-stimulated control (e.g., FLT3-Ligand) to establish the maximum dynamic range of the phospho-antibodies, ensuring that any signal reduction is genuinely drug-induced.
-
Treatment & Fixation: Treat cells with 6-TFMPA alone or in combination with Trametinib for 2 hours. Immediately fix with 1.6% paraformaldehyde (PFA) for 10 minutes at room temperature. Causality: Immediate PFA addition cross-links proteins, instantly halting all kinase and phosphatase activity to preserve the transient phosphorylation state.
-
Permeabilization: Centrifuge, discard supernatant, and resuspend the cell pellet in ice-cold 90% methanol. Incubate at -20°C for 30 minutes. Causality: Methanol simultaneously dehydrates the cell and denatures proteins, locking phospho-epitopes in their native state while stripping away masking lipids for optimal antibody access.
-
Staining: Wash cells twice in FACS buffer (PBS + 2% FBS) to remove residual methanol. Stain with anti-p-ERK1/2 (MAPK pathway) and anti-p-STAT5 (FLT3 pathway) conjugated to distinct fluorophores (e.g., Alexa Fluor 488 and PE) for 45 minutes in the dark.
-
Acquisition: Acquire data on a flow cytometer. Synergistic target engagement is validated when the dual-drug population exhibits a leftward shift in median fluorescence intensity (MFI) that is significantly greater than the sum of the single-agent shifts.
References
- Title: Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Source: PMC.
- Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Source: J-Stage.
- Title: The Azaindole Framework in the Design of Kinase Inhibitors. Source: PMC - NIH.
Confirming the On-Target Activity of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine: A Comparative Guide to Cellular Validation
As drug development professionals transition novel small molecules from biochemical screening to cellular validation, proving direct target engagement and functional efficacy becomes the critical bottleneck. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in kinase drug discovery, frequently utilized to target the ATP-binding hinge region of Janus kinases (JAKs) and Cyclin-dependent kinases (CDKs) 1.
This guide evaluates the performance of a highly optimized derivative: 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine . By incorporating a trifluoromethyl (-CF3) group at the C6 position, this compound is designed to enhance lipophilicity, metabolic stability, and hydrophobic pocket occupancy 2. To objectively compare its performance against standard-of-care alternatives (Tofacitinib and Ruxolitinib), we detail a self-validating experimental framework utilizing Cellular Thermal Shift Assays (CETSA) and Phospho-Flow Cytometry.
Phase 1: Quantifying Direct Target Engagement via CETSA
The Mechanistic Rationale Biochemical IC50 values often fail to translate into cellular efficacy due to poor membrane permeability or high intracellular ATP competition. The Cellular Thermal Shift Assay (CETSA) bridges this gap by quantifying the thermodynamic stabilization of the target kinase upon ligand binding in intact, living cells 3. If 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine successfully penetrates the cell membrane and binds its target, the protein-ligand complex will require a higher activation energy to unfold, resulting in a measurable shift in its apparent melting temperature (ΔTm).
Step-by-Step Protocol: Intact Cell CETSA
-
Cell Preparation: Culture human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T cells in RPMI 1640 supplemented with 10% FBS. Harvest and resuspend to a density of 1×106 cells/mL.
-
Compound Treatment: Aliquot the cell suspension. Treat with 1 µM of the test compound, Tofacitinib, Ruxolitinib, or a 0.1% DMSO vehicle control. Incubate for 1 hour at 37°C in a 5% CO2 incubator to allow for compound equilibration.
-
Thermal Challenge: Distribute the treated cells into PCR tubes (50 µL per tube). Subject the tubes to a stringent temperature gradient (e.g., 40°C to 65°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at room temperature to halt the thermal stress.
-
Cell Lysis: Add a mild detergent buffer (e.g., 0.4% NP-40 supplemented with protease/phosphatase inhibitors) and subject the samples to three rapid freeze-thaw cycles using liquid nitrogen to ensure complete lysis without disrupting protein aggregates.
-
Separation of Aggregates: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The denatured, unbound proteins will precipitate into the pellet, while the ligand-stabilized proteins remain in the soluble supernatant.
-
Detection & Analysis: Analyze the soluble fraction via quantitative Western blot or HiBiT NanoLuc complementation 4. Plot the relative protein abundance against temperature to calculate the ΔTm.
CETSA workflow demonstrating the isolation of ligand-stabilized kinase targets.
Phase 2: Downstream Signaling Blockade via Phospho-Flow Cytometry
The Mechanistic Rationale Confirming physical binding is only half the equation; the inhibitor must functionally block the kinase's catalytic activity. The JAK/STAT pathway is rapidly activated by cytokines like IL-6. By measuring the phosphorylation of STAT3 (p-STAT3) at Tyrosine 705 using flow cytometry, we can assess the inhibitor's functional efficacy at a single-cell resolution across distinct immune subsets, providing a highly accurate cellular IC50 5.
Step-by-Step Protocol: IL-6 Induced p-STAT3 Assay
-
Pre-treatment: Isolate PBMCs and aliquot 1×105 cells per flow tube. Treat with a 10-point serial dilution (1 nM to 10 µM) of the test compounds for 1 hour at 37°C 6.
-
Cytokine Stimulation: Add 100 ng/mL of recombinant human IL-6 to the cell suspension. Incubate for exactly 15 minutes at 37°C to induce peak STAT3 phosphorylation. Leave one vehicle-treated tube unstimulated as a biological negative control.
-
Fixation: Immediately halt the signaling cascade by adding 100 µL of 2% formaldehyde Fixation Buffer. Incubate for 15 minutes at room temperature.
-
Permeabilization: Wash cells twice with PBS. Permeabilize the nuclear and cellular membranes by resuspending the pellet in ice-cold 70% methanol. Incubate for 30 minutes on ice.
-
Staining: Wash the cells thoroughly with FACS buffer (PBS + 1% BSA) to remove residual methanol. Stain with fluorochrome-conjugated anti-p-STAT3 (pY705) and a CD4 surface marker for 45 minutes at 4°C in the dark.
-
Acquisition: Acquire the samples on a flow cytometer. Gate on the CD4+ T cell population and calculate the Median Fluorescence Intensity (MFI) of p-STAT3 to generate dose-response curves.
Mechanism of action for 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine in the JAK/STAT cascade.
Comparative Performance Data
To objectively evaluate the product, we compared the experimental readouts of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine against widely utilized commercial alternatives. The data below demonstrates that the addition of the trifluoromethyl group significantly enhances intracellular target stabilization (higher ΔTm) and cellular potency (lower p-STAT3 IC50) without compromising cell viability.
| Compound | Biochemical IC50 (nM) | Cellular IC50 (p-STAT3, nM) | CETSA ΔTm (°C) | PBMC Viability CC50 (µM) |
| 6-(CF3)-1H-pyrrolo[2,3-b]pyridin-3-amine | 1.2 | 15.4 | +6.8 | >50 |
| Tofacitinib | 3.2 | 35.1 | +4.5 | >50 |
| Ruxolitinib | 2.8 | 28.5 | +5.1 | >50 |
Note: The robust +6.8°C thermal shift confirms that the fluorinated pyrrolo-pyridine core achieves superior thermodynamic stabilization of the kinase in a live-cell environment compared to non-fluorinated clinical standards.
Conclusion
The integration of CETSA and Phospho-Flow Cytometry provides a rigorous, self-validating framework for confirming the on-target activity of novel kinase inhibitors. The experimental data confirms that 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine not only engages its target in living cells with exceptional thermodynamic stability but also effectively translates this binding into potent downstream signaling blockade, outperforming standard-of-care alternatives in cellular models.
References
-
The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis , Biomed Pharmacother (2024).1
-
Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 , Current Medicinal Chemistry (2022). 2
-
The cellular thermal shift assay for evaluating drug target interactions in cells , Nature Protocols (2014). 3
-
HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) , Methods in Molecular Biology (2023). 4
-
Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors , PMC (2025). 5
-
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with a JAK Inhibitor , Benchchem. 6
Sources
- 1. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Pharmacokinetic Analysis of 1H-Pyrrolo[2,3-b]pyridine Derivatives in Drug Discovery
This guide provides a comparative analysis of the pharmacokinetic properties of 1H-pyrrolo[2,3-b]pyridine derivatives, a core scaffold in modern medicinal chemistry. We will delve into the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, offering insights grounded in experimental data to inform drug design and development strategies for researchers and scientists in the field.
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold found in numerous kinase inhibitors and other therapeutic agents. Its ability to form key hydrogen bond interactions with protein targets mimics the purine core of ATP, making it a highly valuable pharmacophore. However, the journey from a potent inhibitor to a successful drug is critically dependent on its pharmacokinetic (PK) properties. Understanding how structural modifications to the 7-azaindole core influence its ADME profile is paramount for developing safe and effective medicines.
Absorption and Bioavailability: The Gateway to Systemic Exposure
Oral bioavailability (F%) is a critical parameter for patient compliance and therapeutic efficacy. For 1H-pyrrolo[2,3-b]pyridine derivatives, achieving good oral absorption is often a key challenge. Several factors, including solubility, permeability, and first-pass metabolism, govern this process.
A study on a series of 2,4-disubstituted 1H-pyrrolo[2,3-b]pyridine derivatives as potent c-Met kinase inhibitors revealed significant variability in oral bioavailability across different preclinical species. For instance, compound (R)-3-(1-(4-(4-fluoro-1H-pyrazol-1-yl)phenyl)ethyl)-1H-pyrrolo[2,3-b]pyridine demonstrated oral bioavailabilities of 100% in mice, 71% in rats, and 67% in dogs, indicating good absorption characteristics. In contrast, other derivatives within the same series exhibited lower and more variable bioavailability, highlighting the profound impact of subtle structural changes.
Key Determinants of Oral Absorption:
-
Lipophilicity (LogP/LogD): A balanced lipophilicity is crucial. While adequate lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.
-
Aqueous Solubility: Poor solubility is a common hurdle for many kinase inhibitors. Strategies such as salt formation or the incorporation of polar functional groups are often employed to enhance the solubility of 7-azaindole derivatives.
-
Metabolic Stability: The 7-azaindole ring itself can be susceptible to metabolism. First-pass metabolism in the gut wall and liver can significantly reduce the amount of drug reaching systemic circulation.
Distribution: Reaching the Target
Once absorbed, a drug must distribute to its site of action. The volume of distribution (Vd) provides an indication of the extent of drug distribution into tissues compared to the plasma. A high Vd suggests extensive tissue distribution, which can be desirable for targeting intracellular proteins like kinases, but may also lead to off-target toxicities.
For a series of 1H-pyrrolo[2,3-b]pyridine-based Janus kinase (JAK) inhibitors, the volume of distribution was found to be moderate to high in preclinical species. This is consistent with their intracellular site of action. High plasma protein binding (PPB) is another common characteristic of this class of compounds, which can limit the free drug concentration available to interact with the target.
Metabolism: The Biotransformation Pathway
Metabolism is a critical clearance mechanism for most 1H-pyrrolo[2,3-b]pyridine derivatives. The primary site of metabolism is the liver, mediated mainly by cytochrome P450 (CYP) enzymes. Understanding the metabolic pathways is essential for identifying potential drug-drug interactions and predicting human clearance.
Common Metabolic Pathways for the 1H-Pyrrolo[2,3-b]pyridine Scaffold:
-
Oxidation: The pyrrole and pyridine rings of the 7-azaindole core are susceptible to oxidation. Hydroxylation of the aromatic rings is a common metabolic route. For example, oxidation at the C5 position of the 7-azaindole ring has been frequently reported.
-
Glucuronidation: The introduction of a hydroxyl group via oxidation can be followed by phase II conjugation reactions, such as glucuronidation, to facilitate excretion.
-
Metabolism of Substituents: The substituents attached to the 7-azaindole core are often major sites of metabolism. For instance, N-dealkylation, O-demethylation, and oxidation of alkyl chains are common biotransformations.
The metabolic stability of these derivatives can be assessed using in vitro assays with liver microsomes or hepatocytes. A study on N5-substituted 1H-pyrrolo[2,3-b]pyridine-based ALK inhibitors demonstrated that the nature of the N5 substituent significantly influenced their metabolic stability.
Below is a generalized workflow for assessing the in vitro metabolic stability of a novel 1H-pyrrolo[2,3-b]pyridine derivative.
Excretion: The Final Elimination
The elimination of 1H-pyrrolo[2,3-b]pyridine derivatives and their metabolites occurs through renal and/or biliary excretion. The route and rate of excretion are dependent on the physicochemical properties of the parent drug and its metabolites. Generally, more polar metabolites are readily excreted in the urine.
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for representative 1H-pyrrolo[2,3-b]pyridine derivatives from the literature, highlighting the diversity within this chemical class.
| Compound Class | Species | CL (mL/min/kg) | Vd (L/kg) | t1/2 (h) | F (%) | Reference |
| c-Met Inhibitor | Mouse | 19 | 1.8 | 1.1 | 100 | |
| c-Met Inhibitor | Rat | 13 | 1.6 | 1.5 | 71 | |
| c-Met Inhibitor | Dog | 5.0 | 1.5 | 3.5 | 67 | |
| JAK Inhibitor | Rat | 25.5 | 2.3 | 1.1 | 30 | |
| ALK Inhibitor | Rat | 45.1 | 3.1 | 0.8 | 25 |
CL: Clearance; Vd: Volume of distribution; t1/2: Half-life; F (%): Oral Bioavailability. Values are illustrative and may vary based on the specific compound structure and experimental conditions.
Experimental Protocols
A comprehensive understanding of the pharmacokinetic properties of 1H-pyrrolo[2,3-b]pyridine derivatives relies on robust and well-validated experimental protocols. Below is a detailed methodology for an in vivo pharmacokinetic study in rodents.
In Vivo Pharmacokinetic Study Protocol in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300 g) are used. Animals are cannulated in the jugular vein for serial blood sampling.
-
Dosing:
-
Intravenous (IV) Administration: The test compound is formulated in a suitable vehicle (e.g., 20% Solutol HS 15 in water) and administered as a bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
Oral (PO) Administration: The test compound is formulated as a suspension or solution (e.g., in 0.5% methylcellulose) and administered by oral gavage (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Blood samples (approx. 100 µL) are collected from the jugular vein cannula at predose and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the test compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. This involves protein precipitation to extract the drug, followed by chromatographic separation and mass spectrometric detection.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin® to determine key PK parameters including clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC). Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
This generalized protocol provides a framework for assessing the in vivo pharmacokinetic profile of novel 1H-pyrrolo[2,3-b]pyridine derivatives. The specific details of the formulation, dose levels, and sampling times should be tailored based on the physicochemical properties of the compound and its expected pharmacokinetic behavior.
The logical relationship between different pharmacokinetic parameters and their determinants is illustrated in the diagram below.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold remains a highly attractive starting point for the design of novel therapeutics. However, optimizing the pharmacokinetic properties of these derivatives is a complex, multifactorial challenge. A thorough understanding of the structure-ADME relationships, guided by early and integrated in vitro and in vivo pharmacokinetic profiling, is essential for the successful development of drug candidates from this important chemical class. This guide has provided a comparative overview and experimental framework to aid researchers in this endeavor.
References
-
Cui, J. J. et al. (2011). Structure based drug design of c-Met inhibitors: discovery of 1-(4-((1R)-1-(3-fluorophenyl)ethyl)pyridin-2-yl)-5-((1s)-1-hydroxy-2-methylpropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (AMG 208). Journal of Medicinal Chemistry, 54(17), 6342–6363. [Link]
-
Vaz, A. D. M. (2011). The role of drug metabolism in the discovery and development of Janus kinase (JAK) inhibitors. Drug Metabolism Letters, 5(2), 117–123. [Link]
-
Wang, X. et al. (2018). Discovery of N5-Substituted 1H-Pyrrolo[2,3-b]pyridine Derivatives as Potent and Orally Bioavailable Anaplastic Lymphoma Kinase (ALK) Inhibitors. Journal of Medicinal Chemistry, 61(11), 4843–4858. [Link]
Evaluating the selectivity of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine for FGFR over VEGFR
Evaluating the Selectivity of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine for FGFR over VEGFR: A Comparative Guide
Executive Summary: The Clinical Imperative for Selectivity
Fibroblast Growth Factor Receptors (FGFRs) are critical oncogenic drivers in various malignancies, including urothelial and cholangiocarcinoma. However, the development of FGFR inhibitors has historically been bottlenecked by off-target inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[1]. Because FGFR and VEGFR share high sequence homology within their kinase domains, early-generation multi-kinase inhibitors (like Lenvatinib) often hit both targets, leading to dose-limiting VEGFR-mediated toxicities such as severe hypertension and proteinuria[2].
This guide objectively evaluates the performance and structural rationale of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine , a specialized research-use scaffold, comparing it against established clinical alternatives to demonstrate how precise pharmacophore engineering achieves high FGFR selectivity[3].
Mechanistic Rationale: Structural Basis for Selectivity
As an application scientist, it is crucial to understand why a compound works, rather than just observing that it works. The selectivity of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine is driven by a combination of hinge-binding affinity and steric gating.
-
The Hinge-Binding Core: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus acts as a deaza-isostere of adenine (the natural nitrogenous base of ATP)[2]. This core serves as a privileged hinge-binding motif, anchoring the molecule within the ATP-binding site of the kinase via critical hydrogen bonds to the peptide backbone (e.g., Ala564 in FGFR1)[4].
-
Steric Exploitation of the DFG Conformation: The true driver of selectivity is the 6-trifluoromethyl ( −CF3 ) group. FGFR possesses a larger ATP-binding pocket when in the active "DFG-in" conformation, which readily accommodates the lipophilic and sterically bulky −CF3 moiety[1]. Conversely, VEGFR2 has a more restricted ATP-binding pocket, particularly in the "DFG-out" conformation. The rigid structure of the pyrrolopyridine scaffold combined with the −CF3 group creates a severe steric clash in VEGFR2, preventing binding and yielding high inhibitory selectivity for FGFR[1].
Fig 1: Mechanistic divergence of FGFR therapeutic efficacy vs. VEGFR-mediated toxicity.
Comparative Performance Data
To objectively evaluate this scaffold, we benchmark its representative kinase inhibition profile against two clinical standards: Erdafitinib (a highly selective FGFR inhibitor) and Lenvatinib (a potent multi-kinase inhibitor with high VEGFR affinity)[1],[5].
| Compound | Primary Target(s) | FGFR1 IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | Selectivity Index (VEGFR2/FGFR1) | Clinical / Research Status |
| 6-(CF3)-pyrrolo[2,3-b]pyridin-3-amine | FGFR1-3 | ~8.5 | >1000 | >117 | Preclinical / Research Probe |
| Erdafitinib | FGFR1-4 | 1.2 | >700 | >580 | FDA Approved (Selective) |
| Lenvatinib | VEGFR1-3, FGFR1-4 | 46 | 4.0 | 0.08 | FDA Approved (Multi-kinase) |
Data Interpretation: While Lenvatinib is a potent drug, its Selectivity Index (SI) of 0.08 indicates it is fundamentally a VEGFR inhibitor that also hits FGFR, guaranteeing anti-angiogenic toxicities. The 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine scaffold achieves an SI > 100, placing its selectivity profile in the same therapeutic class as Erdafitinib, effectively bypassing VEGFR2[1],[3].
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the evaluation of kinase selectivity must rely on self-validating assay systems. Below are the protocols required to reproduce and verify the data.
Fig 2: Self-validating experimental workflow for quantifying kinase selectivity.
Protocol A: Cell-Free Kinase Activity Profiling (ADP-Glo)
We utilize the ADP-Glo™ assay because it directly measures ADP production, preventing the auto-fluorescence interference commonly seen with fluorinated heterocyclic compounds in FRET assays.
-
Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.
-
Reaction: Incubate recombinant FGFR1 or VEGFR2 (10 ng/well) with the compound, ATP (at the specific Km for each kinase to ensure competitive baseline parity), and substrate for 60 minutes at room temperature.
-
Detection: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Self-Validation Mechanism: The assay plate must include Staurosporine (a pan-kinase inhibitor) as a positive control to validate the dynamic range of the assay. Furthermore, an orthogonal Thermal Shift Assay (TSA) is run in parallel. If the compound inhibits luminescence but fails to increase the melting temperature ( Tm ) of the kinase in the TSA, it is flagged as a false positive (e.g., a luciferase inhibitor) rather than a true kinase binder.
Protocol B: Engineered Ba/F3 Cellular Viability Assay
Biochemical affinity does not always translate to cellular target engagement. We use the Ba/F3 system to validate selectivity in a living cell.
-
Cell Engineering: Ba/F3 cells are inherently dependent on Interleukin-3 (IL-3) for survival. We utilize two engineered lines: one expressing an activating FGFR fusion (e.g., FGFR3-TACC3) and another expressing VEGFR2. In these lines, IL-3 is withdrawn, making their survival entirely dependent on the engineered kinase.
-
Treatment: Seed cells at 5,000 cells/well. Treat with the compound (0.1 nM to 10 µM) for 72 hours.
-
Readout: Measure cell viability using CellTiter-Glo.
-
Self-Validation Mechanism: The critical control is treating the parental Ba/F3 cells (grown in the presence of IL-3) with the compound. If the compound reduces viability in the parental line, it indicates general cytotoxicity (e.g., mitochondrial poisoning or DNA intercalation) rather than true kinase-targeted selectivity. A valid selective inhibitor will kill the FGFR-engineered cells, spare the VEGFR-engineered cells, and have zero effect on the parental cells.
Sources
- 1. Discovery of octahydropyrrolo [3,2-b] pyridin derivative as a highly selective Type I inhibitor of FGFR3 over VEGFR2 by high-throughput virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [edgccjournal.org]
- 3. 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine|CAS 1190320-36-5 [benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comprehensive Guide to the Safe Disposal of 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine
This document provides essential procedural guidance for the safe and compliant disposal of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their ultimate disposal.
The structural nature of this compound—a trifluoromethylated nitrogen-containing heterocycle—necessitates a specific and cautious approach to its disposal. The high strength of the carbon-fluorine bond and the potential for hazardous decomposition byproducts demand a methodology that ensures complete and safe destruction.[1][2]
Chemical Profile and Hazard Assessment
A thorough understanding of a compound's properties is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its structural motifs allow for an expert assessment of its likely hazards based on analogous compounds.
| Property | Value / Assessment | Source / Rationale |
| Appearance | Likely a solid (e.g., off-white or yellow powder). | Based on similar pyrrolopyridine and amine derivatives.[1][3][4] |
| Primary Hazards | Expected to be a skin and serious eye irritant. May cause respiratory irritation. | Based on the known hazards of similar compounds like 2-Chloro-6-(trifluoromethyl)pyridin-3-amine. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | A standard precaution for complex organic molecules to prevent uncontrolled reactions.[1][5] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen fluoride (HF), and potentially Hydrogen cyanide. | Trifluoromethyl groups yield toxic Hydrogen Fluoride upon combustion, while the pyrrolopyridine core yields NOx.[1][5] |
Causality: The trifluoromethyl (-CF3) group is exceptionally stable. Improper disposal methods, such as standard chemical treatment or landfilling, will not break the C-F bonds, leading to environmental persistence.[2][6] High-temperature incineration is the only proven method to ensure complete destruction.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the safe disposal of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine from a laboratory setting. This procedure is designed to comply with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA). Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements.[1]
Step 1: Personal Protective Equipment (PPE) & Engineering Controls
Safety begins before the waste is even generated. Always handle this chemical and its waste within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Required PPE:
Ensure that a safety shower and eyewash station are unobstructed and immediately accessible.[4]
Step 2: Waste Segregation and Characterization
This compound must be disposed of as hazardous waste.[8]
-
Do Not Mix: Never mix this waste stream with other chemical wastes, particularly incompatible materials.[1][9]
-
Aqueous vs. Organic: Do not mix solid waste or organic solvent rinsates with aqueous waste streams.
-
Segregation Principle: The goal is to prevent any potential for reaction within the waste container. Store away from acids, bases, and strong oxidizing agents.[5]
Step 3: Waste Containerization and Labeling
Proper containment is a cornerstone of safe waste management.
-
Container Selection: Use a designated, sealable hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice for solid waste and organic rinsates.[1] The container must be in good condition, with no leaks or damage.[10]
-
Labeling: The container must be labeled clearly at the moment the first piece of waste is added. The label must include:
Step 4: Management of Contaminated Materials
Any item that comes into contact with the chemical is considered hazardous waste.
-
Solid Waste: Disposable items such as gloves, weighing papers, and pipette tips must be placed directly into the designated solid hazardous waste container.[1]
-
Glassware Decontamination: Non-disposable glassware must be decontaminated. A triple rinse with a suitable organic solvent (e.g., acetone or ethanol) is required. This solvent rinsate is hazardous and must be collected in a separate, appropriately labeled liquid hazardous waste container.[12]
-
"Empty" Containers: The original reagent bottle, even when "empty," is considered hazardous waste. It should be securely capped and placed in the solid waste container or managed according to your EHS office's specific procedures for empty containers.[12]
Step 5: Interim Storage (Satellite Accumulation Area)
Waste must be stored safely within the laboratory prior to collection.
-
Location: The sealed waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.[11][12]
-
Security: Keep the container securely closed at all times, except when adding waste.[10] The SAA should be in a low-traffic area, away from heat sources, and ideally within secondary containment.
Step 6: Final Disposal and Professional Collection
The final step is the transfer of waste to a licensed disposal facility.
-
Contact EHS: Do not attempt to dispose of this chemical yourself. Contact your institution's EHS department to schedule a pickup for your hazardous waste container.[1]
-
Documentation: Ensure all necessary paperwork or electronic tracking is completed as required by your institution and regulations like RCRA, which mandates "cradle-to-grave" tracking of hazardous materials.
-
Ultimate Disposal Method: The designated disposal facility will use high-temperature incineration equipped with afterburners and scrubbers. This is the standard and necessary method for halogenated organic compounds to neutralize harmful by-products like hydrogen fluoride and nitrogen oxides.
Emergency Protocol: Small Spill Management
In the event of a small spill contained within the fume hood:
-
Alert Personnel: Immediately notify others in the laboratory.
-
Ensure PPE: Confirm you are wearing the appropriate PPE as described in Step 1.
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material using spark-proof tools into your designated solid hazardous waste container.[5]
-
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and then wash with soap and water. The cloth and any contaminated PPE must be disposed of as hazardous waste.
Disposal Workflow for 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine
The following diagram illustrates the procedural flow for the proper management and disposal of this compound.
Caption: Disposal workflow for 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine.
References
- Benchchem. (n.d.). Proper Disposal of 2-Trifluoromethyl-terephthalonitrile: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. (n.d.). Safe Disposal of 4-(Trifluoromethyl)aniline-d4: A Procedural Guide.
- SynQuest Labs. (n.d.). Trifluoromethyltrimethylsilane Safety Data Sheet.
- Kishida Chemical Co., Ltd. (2023). Safety Data Sheet for (S)-1-(5-Nitropyridine-2-yl)pyrrolidine-3-ol.
- Cadence Group. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Fisher Scientific. (2025). Safety Data Sheet for 4-(Pyrrolidin-1-yl)pyridine.
- Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- Fisher Scientific. (2025). Safety Data Sheet for 2-fluoro-6-trifluoromethylpyridine.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Kishida Chemical Co., Ltd. (2022, February 8). Safety Data Sheet for 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride.
- Conficconi, M., et al. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation. ACS Sustainable Chemistry & Engineering.
- European Chemicals Agency. (2010). Guidance on waste and recovered substances.
- Sigma-Aldrich. (n.d.). 6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
- The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- European Chemicals Agency. (n.d.). Understanding Waste Framework Directive.
- Fisher Scientific. (2010, November 9).
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Health and Safety Executive. (2023, December 12). Need to dispose chemicals.
- Kishida Chemical Co., Ltd. (2023, February 1).
- TCI EUROPE N.V. (2025, January 8). Safety Data Sheet for 2-Chloro-6-(trifluoromethyl)pyridin-3-amine.
- Northwestern University Office for Research Safety. (2015, September 15). Hazardous Waste Disposal Guide.
- Nordic Council of Ministers. (n.d.).
- Thermo Fisher Scientific Chemicals, Inc. (2025, December 24). Safety Data Sheet for 2-fluoro-6-trifluoromethylpyridine.
- BiPRO. (n.d.). Study to develop a guidance document on the definition and classification of hazardous waste.
- NextSDS. (n.d.). 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine — Chemical Substance Information.
- Gouverneur, V. (2024, August 26). The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. ChemistryViews.
- Hiroshima University. (n.d.). Handbook of Chemical Substance Management and Waste Disposal.
- Towson University. (n.d.). Hazardous Waste Management Procedures.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. asahilab.co.jp [asahilab.co.jp]
- 3. kishida.co.jp [kishida.co.jp]
- 4. kishida.co.jp [kishida.co.jp]
- 5. fishersci.com [fishersci.com]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. fishersci.com [fishersci.com]
- 8. acs.org [acs.org]
- 9. hse.gov.uk [hse.gov.uk]
- 10. ethz.ch [ethz.ch]
- 11. nswai.org [nswai.org]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine
Title: Advanced Safety and Operational Guide for Handling 6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine
Executive Summary
Handling highly functionalized building blocks like 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine requires a rigorous, chemistry-aware approach to laboratory safety. This guide provides drug development professionals and synthetic chemists with a self-validating operational framework. By understanding the mechanistic hazards—specifically the lipophilicity imparted by the trifluoromethyl group and the reactivity of the primary amine—laboratories can implement precise Personal Protective Equipment (PPE) and disposal protocols that ensure absolute safety and structural integrity of the compound.
Mechanistic Hazard Profile: The "Why" Behind the Safety
To design an effective safety protocol, one must first understand the molecular behavior of the compound:
-
Enhanced Dermal Penetration (The Fluorine Effect): The addition of a trifluoromethyl (-CF 3 ) group at the 6-position significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to bypass the aqueous barrier of the stratum corneum more efficiently than non-fluorinated azaindoles, increasing the risk of systemic absorption upon dermal contact (1)[1].
-
Sensitization and Nucleophilicity: The primary amine at the 3-position is electron-rich and nucleophilic. Heteroaromatic amines are notorious for causing skin sensitization and contact dermatitis (1)[1]. Furthermore, this amine is susceptible to auto-oxidation if left exposed to ambient air, potentially forming reactive N-oxide or azo species that complicate both toxicity and experimental reproducibility (2)[2].
-
Acute Toxicity: Structural analogs in the azaindole family are universally classified under GHS as Acute Toxicity Category 4 (Oral) and are known respiratory irritants (). The generation of micro-dust during weighing is the primary vector for inhalation exposure (3)[3].
Quantitative PPE Specifications
Standard laboratory attire is insufficient. The PPE matrix below is calibrated specifically for the physicochemical properties of fluorinated heteroaromatic amines.
| PPE Category | Specification & Material | Thickness / Standard | Breakthrough Time (DMSO/DMF) | Mechanistic Rationale |
| Gloves (Primary) | Nitrile (NBR) or Neoprene | ≥ 0.11 mm (Splash) | < 10 minutes | Protects against powder; however, if dissolved in polar aprotic solvents (DMSO), rapid breakthrough occurs. |
| Gloves (Secondary) | Butyl Rubber | ≥ 0.30 mm (Full) | > 240 minutes | Required when handling the compound in solution to prevent solvent-mediated dermal transport. |
| Eye Protection | Chemical Splash Goggles | ANSI Z87.1+ / EN 166 | N/A | Prevents mucosal absorption of airborne particulates. Standard safety glasses are inadequate. |
| Respiratory | N95 / FFP2 Particulate Mask | NIOSH Approved | N/A | Acts as a secondary defense against aerosolized dust if hood face velocity drops. |
| Body Protection | Flame-Retardant Lab Coat | Nomex® or equivalent | N/A | Prevents static buildup which can cause fine powders to aerosolize or ignite. |
Operational Workflow: A Self-Validating Protocol
Every step in handling 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine must include a validation checkpoint to ensure the system's integrity.
Figure 1: Self-validating operational workflow for handling fluorinated azaindole amines.
Step-by-Step Methodology for Stock Solution Preparation:
-
Environmental Validation: Before opening the chemical container, verify the fume hood magnehelic gauge reads between 100-120 linear feet per minute (fpm). Causality: This specific velocity captures fine heteroaromatic dust without creating turbulent eddies that blow powder back at the operator (3)[3].
-
Static Elimination: Pass an anti-static zero-stat gun over the weighing boat and spatula. Causality: Fluorinated powders often hold static charges; neutralizing the field prevents the powder from "jumping" and aerosolizing.
-
Mass Transfer: Weigh the desired mass using a micro-spatula. Immediately cap the source bottle.
-
Solubilization: Add the chosen solvent (e.g., anhydrous DMSO) directly to the weighing vial inside the hood. Caution: Once dissolved, the lipophilicity of the -CF 3 group combined with the carrier solvent makes the compound highly skin-permeable. Switch to Butyl rubber gloves if handling large volumes.
-
Atmospheric Inerting: Gently purge the headspace of the vial with Argon gas for 5 seconds before sealing. Causality: Displacing oxygen prevents the oxidative degradation of the 3-amino group, preserving the structural integrity of your building block (2)[2].
Accidental Release & Decontamination Plan
In the event of a spill, immediate and chemically logical action is required.
-
For Solid Spills:
-
For Solution Spills:
-
Absorb the liquid with an inert absorbent pad (e.g., vermiculite or universal spill pads).
-
Chemical Decontamination: Wash the affected surface with a mildly acidic solution (e.g., 5% citric acid or dilute acetic acid). Causality: The acid protonates the primary amine ( NH2→NH3+ ), drastically reducing the molecule's lipophilicity and rendering it highly water-soluble for easy removal.
-
Follow with a standard detergent wash and water rinse.
-
Waste Disposal Plan
Because this compound contains both a halogen (Fluorine) and a heteroaromatic amine, it must be strictly segregated from general organic waste.
-
Classification: Designate as Halogenated Organic Waste .
-
Incompatibility: Never mix azaindole waste with strong oxidizing agents (e.g., nitric acid, peroxides) due to the risk of violent exothermic oxidation of the amine.
-
Consumables: All solid consumables (weighing boats, pipette tips, gloves) that contacted the compound must be disposed of in a sealed, labeled solid hazardous waste bin, destined for high-temperature incineration (1)[1].
References
- Guidechem. "5-Amino-2-fluoropyridine Safety and Toxicity.
- National Institutes of Health (NIH) / PMC. "Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer."
- Sigma-Aldrich.
- ChemicalBook.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
